1-(2-Aminophenyl)piperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4,9,14H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXSBUSJNPXVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588498 | |
| Record name | 1-(2-Aminophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252758-96-6 | |
| Record name | 1-(2-Aminophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminophenyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Aminophenyl)piperidin-4-ol: Properties, Synthesis, and Applications
For Research, Scientific, and Drug Development Professionals
Abstract
1-(2-Aminophenyl)piperidin-4-ol is a bifunctional heterocyclic compound of significant interest in medicinal chemistry. Possessing both a nucleophilic aromatic amine and a secondary alcohol on a conformationally restricted piperidine scaffold, it serves as a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines robust synthetic protocols, explores its reactivity, and details its emerging applications as a key intermediate in the development of targeted therapeutics, including antipsychotic agents.
Introduction
The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1] Its derivatives are integral to over twenty classes of drugs, valued for their ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for precise ligand-receptor interactions.[1][2] this compound, with its distinct arrangement of functional groups—an aniline moiety ortho-substituted onto the piperidine nitrogen and a hydroxyl group at the 4-position—presents a unique combination of reactive sites. This structure is a valuable building block for creating diverse chemical libraries and serves as a crucial intermediate in the synthesis of high-value pharmaceutical compounds. Notably, its structural motifs are found in precursors to important central nervous system (CNS) agents.[3][4]
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. While experimentally determined data is not widely published in peer-reviewed literature, a combination of data from commercial suppliers and predictive modeling provides a reliable profile.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [5][6] |
| Molecular Weight | 192.26 g/mol | [5][6] |
| Appearance | Off-white to light brown solid | Inferred from supplier data |
| CAS Number | 252758-96-6 | [6] |
| Purity | Typically >95% | [7] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 369.8 ± 37.0 °C | [6] |
| Density | 1.194 ± 0.06 g/cm³ | [6] |
| pKa | 14.78 ± 0.20 | [6] |
Spectral Characterization Data
Definitive spectral data is crucial for reaction monitoring and quality control. The following are predicted and expected spectral characteristics for this compound.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl group (likely in the 6.5-7.5 ppm range), a multiplet for the CH-OH proton, and several multiplets for the piperidine ring protons.
-
¹³C NMR: The spectrum would display signals for the six aromatic carbons, the carbinol carbon (CH-OH) in the 60-70 ppm range, and the remaining piperidine ring carbons.
-
IR Spectroscopy: Key stretches would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), O-H stretching for the alcohol (broad, around 3200-3600 cm⁻¹), C-N stretching, and C-H stretching for aromatic and aliphatic components.
-
Mass Spectrometry (MS): The nominal mass would be 192, with the high-resolution mass spectrum confirming the elemental composition.
Synthesis and Purification
The synthesis of this compound is not widely detailed in standard literature but can be reliably achieved through established modern synthetic methodologies. The most logical and industrially scalable approaches involve the formation of the aryl-nitrogen bond as a key step, followed by the reduction of a nitro group precursor.
Overview of Synthetic Strategies
Two primary strategies are viable for the synthesis: the reduction of an accessible nitro-aromatic intermediate and direct N-arylation via cross-coupling reactions.
Caption: Key synthetic routes to this compound.
Recommended Synthetic Protocol: Two-Step Synthesis via Nitro-Intermediate
This two-step approach offers a reliable and scalable route, beginning with the coupling of 2-fluoronitrobenzene and piperidin-4-ol, followed by a standard nitro group reduction.
Step 1: Synthesis of 1-(2-Nitrophenyl)piperidin-4-ol
This step involves a nucleophilic aromatic substitution (SNA_r) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating substitution by the secondary amine of piperidin-4-ol.
-
Reaction: 2-Fluoronitrobenzene + Piperidin-4-ol → 1-(2-Nitrophenyl)piperidin-4-ol
-
Rationale: The choice of a fluoride leaving group is advantageous due to its high electronegativity, which strongly activates the ring towards nucleophilic attack. A robust inorganic base like potassium carbonate is sufficient to act as a proton scavenger.
-
Protocol:
-
To a solution of piperidin-4-ol (1.2 equivalents) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-fluoronitrobenzene (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.
-
Step 2: Reduction to this compound
The reduction of the nitro group to a primary amine is a standard and high-yielding transformation. Catalytic hydrogenation is the preferred method for its cleanliness and efficiency.
-
Reaction: 1-(2-Nitrophenyl)piperidin-4-ol → this compound
-
Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. The reaction proceeds under a hydrogen atmosphere at moderate pressures and temperatures.
-
Protocol:
-
Dissolve 1-(2-Nitrophenyl)piperidin-4-ol (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 1-3 atmospheres (or use a balloon filled with hydrogen).
-
Stir the reaction vigorously at room temperature. The reaction is typically exothermic and should be monitored.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent steps.
-
Alternative Synthetic Route: Palladium-Catalyzed Cross-Coupling
-
Reaction: 2-Bromoaniline + Piperidin-4-ol → this compound
-
Rationale: This reaction utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the coupling. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Protocol:
-
In an oven-dried flask under an inert atmosphere, combine 2-bromoaniline (1.0 equivalent), piperidin-4-ol (1.2 equivalents), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by LC-MS.
-
Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Chemical Reactivity and Derivatization
This compound features three primary sites for chemical modification, making it a highly versatile building block.
Caption: Reactive sites of this compound.
-
Primary Aromatic Amine (-NH₂): This is the most nucleophilic site. It readily undergoes acylation with acid chlorides or anhydrides, alkylation, and can participate in cyclization reactions to form fused heterocyclic systems, such as benzodiazepines.[10]
-
Secondary Alcohol (-OH): The hydroxyl group can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding ketone, 1-(2-aminophenyl)piperidin-4-one. This ketone is a valuable intermediate for reductive amination to introduce further diversity at the 4-position.
-
Piperidine Nitrogen: As a tertiary amine, this nitrogen is generally unreactive under standard conditions but can be quaternized with potent alkylating agents. Its primary role is as a linker and to influence the basicity and spatial orientation of the molecule.
Applications in Medicinal Chemistry
The structural features of this compound make it a valuable starting material for the synthesis of pharmacologically active compounds, particularly in the area of CNS disorders.
Intermediate in the Synthesis of Antipsychotics
This scaffold is a key precursor for the synthesis of complex piperazine and piperidine derivatives used in modern antipsychotic drugs. A notable example is its relevance to the synthesis of Cariprazine , an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[3][11] The synthesis of Cariprazine and its analogues involves intermediates that can be prepared from or are structurally analogous to this compound, highlighting the industrial relevance of this chemical entity.[4][12][13]
Scaffold for Kinase Inhibitors
The aminophenylpiperidine motif is recognized as a versatile scaffold for the development of kinase inhibitors.[12] By modifying the primary amine and the hydroxyl group, chemists can design molecules that fit into the ATP-binding pocket of various kinases, which are critical targets in oncology.
Building Block for Novel Heterocycles
The ortho-diamine-like functionality (when considering the piperidine nitrogen and the aniline nitrogen) allows for the construction of fused heterocyclic systems like benzodiazepines, which have a broad range of therapeutic applications.[10]
Safety, Handling, and Storage
-
Hazard Class: Irritant.[6]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
This compound is a high-value chemical intermediate with significant potential for drug discovery and development. Its trifunctional nature provides a robust platform for generating molecular diversity. The synthetic routes, particularly the two-step nitro-intermediate pathway, are scalable and efficient. As the demand for novel CNS agents and targeted therapies continues to grow, the utility of this compound as a key building block is set to expand, making a thorough understanding of its chemical properties and reactivity essential for researchers in the field.
References
-
ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic scheme for cariprazine. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1049. Retrieved from [Link]
- Google Patents. (2020). CN110872262A - Synthesis method of cariprazine.
-
ResearchGate. (n.d.). Synthetic approaches to produce the key intermediate of cariprazine, including the relevant stepwise batch methods. Retrieved from [Link]
-
Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]
- Google Patents. (2019). EP3845523A1 - Synthesis method for cariprazine.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 4, 192-199. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]
- Google Patents. (2006). US20060100438A1 - Process of making fentanyl intermediates.
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1049. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
PMC. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Retrieved from [Link]
- Google Patents. (2018). EP3666757A1 - Process for preparing a piperidin-4-one.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PMC. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3241–3266. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
-
ResearchGate. (2025). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
DTIC. (1992). Piperidine Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
-
PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]
- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
-
SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 252758-96-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. CN110872262A - Synthesis method of cariprazine - Google Patents [patents.google.com]
- 12. Preparation method of cariprazine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Aminophenyl)piperidin-4-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(2-Aminophenyl)piperidin-4-ol, a valuable heterocyclic building block in medicinal chemistry. The piperidine moiety is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] This document outlines a robust and modern synthetic protocol using the Buchwald-Hartwig amination, chosen for its efficiency and broad substrate scope.[3] Furthermore, it establishes a self-validating system of characterization, detailing the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to ensure the unequivocal identification and purity assessment of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking practical, field-proven insights into the preparation and validation of this key chemical intermediate.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern drug design, recognized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Consequently, piperidine derivatives are integral components in numerous FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system (CNS) disorders.[1]
This compound, in particular, serves as a versatile intermediate. The presence of three distinct functional groups—a secondary amine within the piperidine ring, a primary aromatic amine, and a secondary alcohol—offers multiple points for chemical modification, enabling the construction of diverse and complex molecular libraries for drug discovery programs.
Synthesis via Buchwald-Hartwig Amination
The formation of the aryl C-N bond is the key transformation in the synthesis of this compound. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited in scope. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior strategy, offering mild reaction conditions, high functional group tolerance, and excellent yields.[3][4]
Principle of the Reaction
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[3] The catalytic cycle is a well-understood process involving:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (2-bromoaniline), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Piperidin-4-ol coordinates to the palladium center, and a base deprotonates the amine's nitrogen.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding this compound and regenerating the Pd(0) catalyst.[5]
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as XPhos or tBuDavePhos, are often employed to stabilize the palladium catalyst and promote the reductive elimination step.[5][6]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
| Reagent/Material | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| 2-Bromoaniline | 172.03 | 1.72 g | 10.0 mmol | 1.0 |
| Piperidin-4-ol | 101.15 | 1.21 g | 12.0 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 mmol | 0.01 |
| XPhos | 476.63 | 143 mg | 0.3 mmol | 0.03 |
| Sodium tert-butoxide | 96.10 | 1.35 g | 14.0 mmol | 1.4 |
| Anhydrous Toluene | - | 50 mL | - | - |
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 2-bromoaniline, piperidin-4-ol, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to room temperature and quench by slowly adding 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.
Comprehensive Characterization
A multi-technique approach is essential to confirm the structure, identity, and purity of the synthesized compound.
Visualizing the Characterization Workflow
Caption: Workflow for the structural validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive evidence for the molecular structure by mapping the carbon-hydrogen framework.[7][8]
-
¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the amine/hydroxyl protons.[9][10]
-
¹³C NMR (Carbon NMR): This spectrum reveals the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton.[11][12][13]
Expected NMR Data (in CDCl₃, shifts are approximate):
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Aromatic CH (4H) | 6.70 - 7.10 (m) | 116.0, 119.0, 121.5, 123.0 |
| Aromatic C-N (1C) | - | 138.0 |
| Aromatic C-NH₂ (1C) | - | 142.0 |
| Piperidine CH-OH (1H) | 3.85 - 3.95 (m) | 67.5 |
| Piperidine CH₂-N (axial, 2H) | 2.80 - 2.90 (m) | 51.0 |
| Piperidine CH₂-N (equatorial, 2H) | 3.25 - 3.35 (m) | 51.0 |
| Piperidine CH₂ (axial, 2H) | 1.70 - 1.80 (m) | 34.5 |
| Piperidine CH₂ (equatorial, 2H) | 2.00 - 2.10 (m) | 34.5 |
| NH₂ (2H) | 3.60 (br s) | - |
| OH (1H) | 1.90 (br s) | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence of its identity. Electrospray Ionization (ESI) in positive mode is typically used for this type of molecule.[14][15]
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Expected Result: For this compound (Molecular Formula: C₁₁H₁₆N₂O, M.W.: 192.26 g/mol ), the primary ion observed will be the protonated molecule [M+H]⁺.
-
Expected m/z: 193.13
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[16]
-
Principle: Different chemical bonds absorb infrared radiation at specific frequencies, corresponding to their vibrational energies.
-
Expected Characteristic Peaks:
Wavenumber (cm⁻¹) Functional Group Vibration Type 3450 - 3250 O-H (alcohol) & N-H (amine) Stretching (broad) 3050 - 3010 Aromatic C-H Stretching 2950 - 2850 Aliphatic C-H (piperidine) Stretching 1620 - 1580 Aromatic C=C Stretching 1515 N-H Bending (scissoring) | 1250 - 1050 | C-N and C-O | Stretching |
Safety Precautions
-
Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Palladium catalysts are toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Aryl halides like 2-bromoaniline are toxic.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This guide details a reliable and efficient synthesis of this compound using a modern palladium-catalyzed cross-coupling reaction. The causality for selecting the Buchwald-Hartwig amination lies in its superior performance, mild conditions, and versatility compared to older methods. The outlined characterization workflow provides a robust, self-validating protocol to confirm the identity and purity of the final product. By integrating detailed procedural steps with the underlying scientific principles, this document serves as a practical resource for chemists engaged in pharmaceutical research and development.
References
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Pure. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). UCL. [Link]
-
Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
-
13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL. [Link]
-
1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (n.d.). MDPI. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]
-
PIPERIDINE. (n.d.). Ataman Kimya. [Link]
-
Piperidine. (n.d.). NIST WebBook. [Link]
-
A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. [Link]
-
13C NMR Chemical Shift Table. (n.d.). University of Colorado Boulder. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
13C and 1H NMR spectral studies of some piperidin-4-one oximes. (1986). Magnetic Resonance in Chemistry. [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). PubMed. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]
-
Piperidine. (n.d.). Wikipedia. [Link]
-
Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PubMed Central. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed. [Link]
-
The most identified peaks of the FTIR spectra (cm-1) used as a functional monomer for MAA-imprinted polymer and NIP. (n.d.). ResearchGate. [Link]
-
Compounds were characterized by 1H-NMR. (n.d.). ResearchGate. [Link]
-
Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. (n.d.). MDPI. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. compoundchem.com [compoundchem.com]
- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of 1-(2-Aminophenyl)piperidin-4-ol
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(2-aminophenyl)piperidin-4-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, its interpretation, and detailed protocols for experimental data acquisition. The information presented herein is intended to serve as a foundational resource for the characterization and utilization of this molecule in research and development endeavors.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₁₁H₁₆N₂O. Its structure features a piperidin-4-ol moiety attached to an aminophenyl group at the nitrogen atom of the piperidine ring. The strategic placement of the amino group at the ortho position of the phenyl ring, in conjunction with the hydroxyl group on the piperidine ring, imparts specific chemical properties that are of interest in medicinal chemistry and drug design. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals, and its derivatives are actively explored for various therapeutic applications. Accurate structural elucidation and characterization through techniques like NMR and mass spectrometry are paramount for its application in drug discovery and development.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using validated prediction software. The ¹H and ¹³C NMR data were predicted using NMRDB.org, a widely utilized online resource for NMR prediction.[1][2][3] The mass spectrometry data is based on theoretical calculations of the exact mass and a plausible fragmentation pattern.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.08 | dd | 1H | Ar-H |
| 6.99 | td | 1H | Ar-H |
| 6.78 | dd | 1H | Ar-H |
| 6.72 | td | 1H | Ar-H |
| 4.01 | m | 1H | CH-OH |
| 3.42 | m | 2H | N-CH₂ (piperidine) |
| 2.81 | m | 2H | N-CH₂ (piperidine) |
| 2.05 | m | 2H | CH₂ (piperidine) |
| 1.76 | m | 2H | CH₂ (piperidine) |
| - | br s | 2H | NH₂ |
| - | br s | 1H | OH |
Note: The chemical shifts for the NH₂ and OH protons are highly dependent on solvent and concentration and are therefore not assigned a specific ppm value. They are expected to appear as broad singlets and can be confirmed by D₂O exchange.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are reported in ppm.
| Chemical Shift (ppm) | Assignment |
| 143.2 | Ar-C (C-N) |
| 136.9 | Ar-C (C-NH₂) |
| 124.1 | Ar-CH |
| 120.3 | Ar-CH |
| 118.8 | Ar-CH |
| 116.5 | Ar-CH |
| 67.5 | CH-OH |
| 50.7 | N-CH₂ (piperidine) |
| 34.1 | CH₂ (piperidine) |
Predicted Mass Spectrometry Data
The theoretical mass spectrometry data for this compound is as follows:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Exact Mass | 192.1263 u |
| Predicted [M+H]⁺ | 193.1335 u |
Interpretation of Predicted Spectra
¹H NMR Spectrum
The predicted ¹H NMR spectrum shows distinct regions corresponding to the aromatic and aliphatic protons. The four protons on the aminophenyl ring are expected to appear in the aromatic region (δ 6.7-7.1 ppm) as a complex set of multiplets due to ortho and meta couplings. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is predicted to be a multiplet around 4.01 ppm. The four sets of methylene protons on the piperidine ring are diastereotopic and are expected to appear as complex multiplets in the aliphatic region (δ 1.7-3.5 ppm). The protons on the carbons adjacent to the nitrogen atom are deshielded and appear at higher chemical shifts compared to the other piperidine protons. The amino (NH₂) and hydroxyl (OH) protons are expected to be broad singlets and their signals would disappear upon the addition of D₂O.
¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is expected to show eleven distinct signals. The six carbons of the aromatic ring are predicted to appear between 116 and 144 ppm. The carbon attached to the piperidine nitrogen (Ar-C) and the carbon bearing the amino group (Ar-C-NH₂) are the most deshielded. The carbon of the piperidine ring attached to the hydroxyl group (CH-OH) is predicted around 67.5 ppm. The carbons adjacent to the nitrogen in the piperidine ring (N-CH₂) are expected around 50.7 ppm, while the remaining piperidine carbons (CH₂) are predicted at approximately 34.1 ppm.
Mass Spectrum
In electrospray ionization (ESI) mass spectrometry, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 193.1335 in the positive ion mode. A plausible fragmentation pathway is outlined in the diagram below. The fragmentation is likely to be initiated by the loss of a water molecule from the protonated molecular ion, followed by further fragmentation of the piperidine ring.
Experimental Protocols
The following protocols are provided as a guide for the acquisition of NMR and mass spectrometry data for this compound. These are based on standard laboratory practices for small molecule analysis.
NMR Data Acquisition
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter.
-
Cap the NMR tube securely.
2. Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30 (a standard 30-degree pulse experiment)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (a standard power-gated 30-degree pulse experiment with proton decoupling)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry Data Acquisition
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
2. Instrument Parameters (ESI-QTOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
Acquisition Mode: MS and MS/MS (with collision-induced dissociation)
3. Data Analysis:
-
Identify the [M+H]⁺ ion in the full scan mass spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.
Visualizations
Molecular Structure
Caption: Predicted ESI-MS fragmentation pathway for this compound.
References
-
ChemAxon NMR Predictor. (n.d.). Retrieved from [Link] [4]2. How to Predict NMR in ChemDraw. (2023, September 11). YouTube. Retrieved from [Link] [5]3. Comparing NMR Methods in ChemDraw and Gaussian. (2017, June 21). Retrieved from [Link] [6]4. The Ease of NMR Prediction with ChemDraw. (2023, December 18). YouTube. Retrieved from [Link] [7]5. NMR Predictor. (n.d.). Mestrelab. Retrieved from [Link] 6. NMRDB.org. (n.d.). Retrieved from [Link] [1][8]7. Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link] 8. Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link] [3]9. Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. CHIMIA International Journal for Chemistry, 62(4), 280-281. 10. NMR spectroscopy: nmrdb.org. (2018, December 29). YouTube. Retrieved from [Link] [9]11. Mass Spec Fragmenter. (n.d.). ACD/Labs. Retrieved from [Link] [10]12. Web-based application for in silico fragmentation. (n.d.). MS tools - EPFL. Retrieved from [Link] 13. Mass Spectroscopy Fragment Finder Calculator. (n.d.). Calistry. Retrieved from [Link] [11]14. Molsoft L.L.C. (n.d.). Drug-Likeness and molecular property prediction. Retrieved from [Link] 15. Molsoft L.L.C. (n.d.). ICM User's Guide: Build Prediction Model. Retrieved from [Link] [12]16. Molsoft L.L.C. (n.d.). ICM User's Guide: Predict. Retrieved from [Link] [13]17. CFM-ID: Spectra Prediction. (n.d.). Retrieved from [Link] [14]18. How reliable actually is the nmr prediction spectra tool in chemdraw? (2023, November 3). Reddit. Retrieved from [Link] [15]19. ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. (2025, November 18). Revvity Signals. Retrieved from [Link] [16]20. NMR Predict Desktop. (n.d.). Modgraph. Retrieved from [Link] [17]21. Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. Retrieved from [Link] [18]22. Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy? (2020, August 5). ResearchGate. Retrieved from [Link]
Sources
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. Visualizer loader [nmrdb.org]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. youtube.com [youtube.com]
- 6. gaussian.com [gaussian.com]
- 7. youtube.com [youtube.com]
- 8. www.nmrdb.org: Resurrecting and processing NMR spectra on-line [infoscience.epfl.ch]
- 9. youtube.com [youtube.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]
- 12. ICM User's Guide: Build Prediction Model [molsoft.com]
- 13. ICM User's Guide: Predict [molsoft.com]
- 14. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 15. reddit.com [reddit.com]
- 16. support.revvitysignals.com [support.revvitysignals.com]
- 17. NMR Predict Desktop [modgraph.co.uk]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 1-(2-Aminophenyl)piperidin-4-ol
Introduction
1-(2-Aminophenyl)piperidin-4-ol is a heterocyclic organic compound featuring a piperidine ring substituted with a 2-aminophenyl group at the nitrogen atom and a hydroxyl group at the 4-position. Its chemical structure, possessing primary and secondary amine functionalities along with a hydroxyl group, suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The presence of these functional groups indicates potential susceptibility to various degradation pathways, making a thorough understanding of its solubility and stability paramount for its application in pharmaceutical development.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), to ensure regulatory compliance and scientific rigor.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a drug candidate is crucial for designing meaningful solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | ChemicalBook[3][4] |
| Molecular Weight | 192.26 g/mol | ChemicalBook[3][4], Santa Cruz Biotechnology[5] |
| Predicted Boiling Point | 369.8 ± 37.0 °C | ChemicalBook[3] |
| Predicted Density | 1.194 ± 0.06 g/cm³ | ChemicalBook[3] |
| Predicted pKa | 14.78 ± 0.20 | ChemicalBook[3] |
Note: The boiling point, density, and pKa values are predicted and should be experimentally verified.
Chapter 1: Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This chapter outlines the experimental workflow for determining the solubility of this compound in various aqueous and organic solvents.
Theoretical Considerations
The solubility of this compound is expected to be pH-dependent due to the presence of the basic aminophenyl and piperidine nitrogen atoms. In acidic solutions, these nitrogen atoms will be protonated, forming salts that are generally more water-soluble. Conversely, in neutral to basic conditions, the free base form will predominate, which is expected to have lower aqueous solubility but higher solubility in organic solvents.
Experimental Workflow for Solubility Assessment
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol: Equilibrium Solubility
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Volumetric flasks
-
Scintillation vials
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Solvents: Purified water, pH buffers (e.g., 1.2, 4.5, 6.8, 7.4), ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400.
Procedure:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Pipette a known volume of each solvent into the respective vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration.
-
Calculate the solubility in mg/mL or µg/mL.
Chapter 2: Stability Studies and Forced Degradation
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][6] Forced degradation studies are conducted under more severe conditions to identify likely degradation products and establish degradation pathways.[7][8][9]
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways can be anticipated:
-
Oxidation: The primary aromatic amine and the secondary piperidine amine are susceptible to oxidation, potentially forming N-oxides, imines, or colored degradation products.[10]
-
Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, forced hydrolytic conditions at extreme pH and temperature should be evaluated.
-
Photodegradation: Aromatic amines can be sensitive to light, leading to photolytic degradation.
Forced Degradation Experimental Design
Caption: Workflow for Forced Degradation Studies.
Detailed Protocol: Forced Degradation Studies
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for mass identification
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of base, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature or a slightly elevated temperature for a specified period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction over several hours, withdrawing samples for immediate HPLC analysis at different time points.
-
-
Thermal Degradation:
-
Expose solid samples and solutions of this compound to elevated temperatures (e.g., 60°C or 80°C) in an oven.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose solid samples and solutions to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the exposed samples and compare them to control samples protected from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.
-
Use a PDA detector to check for peak purity.
-
Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
Data Evaluation
The results from the forced degradation studies should be summarized in a table. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being excessive.[8]
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 h | 60°C | |||
| 0.1 M NaOH | 24 h | 25°C | |||
| 3% H₂O₂ | 8 h | 25°C | |||
| Thermal (Solid) | 48 h | 80°C | |||
| Photolytic | ICH Q1B | 25°C |
Chapter 3: Formal Stability Studies
Based on the insights gained from forced degradation, a formal stability study should be designed according to ICH Q1A(R2) guidelines.[1][2]
Study Design
-
Batches: At least three primary batches of this compound should be included in the study.[1][11]
-
Container Closure System: The study should be conducted on the drug substance packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[11]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[2]
-
-
Tests: The stability protocol should include tests for appearance, assay, and degradation products.
Acceptance Criteria
Acceptance criteria for the stability study should be established based on the data from the initial batches and the intended use of the drug substance. Any significant changes in the physical appearance, a decrease in assay value, or an increase in degradation products beyond specified limits would indicate instability.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these studies will provide critical data to support its development as a pharmaceutical intermediate or active ingredient. The causality behind the experimental choices is rooted in the chemical nature of the molecule and the stringent requirements of regulatory bodies. By following these self-validating protocols, researchers can generate reliable and defensible data packages.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Ich guideline for stability testing. Slideshare.
- This compound | 252758-96-6. ChemicalBook.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
- Q1A(R2) Guideline. ICH.
- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
- This compound. Santa Cruz Biotechnology.
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
- 252758-96-6(this compound) Product Description. ChemicalBook.
- 1-(3-Aminophenyl)piperidin-4-ol AldrichCPR. Sigma-Aldrich.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Sources
- 1. snscourseware.org [snscourseware.org]
- 2. database.ich.org [database.ich.org]
- 3. This compound | 252758-96-6 [amp.chemicalbook.com]
- 4. 252758-96-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. biomedres.us [biomedres.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ich guideline for stability testing | PPTX [slideshare.net]
An In-depth Technical Guide to 1-(2-Aminophenyl)piperidin-4-ol for Research Professionals
Introduction: The Significance of the Aminophenyl-Piperidinol Scaffold
1-(2-Aminophenyl)piperidin-4-ol, with the CAS Number 115279-40-2, is a heterocyclic organic compound featuring a piperidinol ring attached to an aminophenyl group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The presence of a primary aromatic amine and a secondary alcohol offers reactive handles for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for biological screening.
The strategic importance of this molecule lies in its potential to serve as a core structure for the development of novel therapeutic agents targeting a wide range of diseases, particularly those affecting the central nervous system. Its derivatives have been explored for their potential in treating neurological disorders, among other conditions. This guide will delve into the practical aspects of acquiring and utilizing this compound for research purposes.
Commercial Availability for Research Use
This compound is available for research purposes from several specialized chemical suppliers. The purity and available quantities can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their experimental work. Below is a comparative table of some commercial sources.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Santa Cruz Biotechnology | This compound | 115279-40-2 | C₁₁H₁₆N₂O | 192.26 | Not specified | Inquire |
| CymitQuimica (Fluorochem) | This compound | 252758-96-6 | C₁₁H₁₆N₂O | 192.26 | 95.0% | 1g |
| Sigma-Aldrich | 1-(3-Aminophenyl)piperidin-4-ol | - | C₁₁H₁₆N₂O | 192.26 | Not specified | 10mg |
Note: The information in this table is based on publicly available data and is subject to change. Researchers are advised to contact the suppliers directly for the most current information on pricing, availability, and detailed specifications. It is also important to note that some suppliers may list isomers of the target compound.
Synthetic Pathways: Laboratory-Scale Preparation
While commercially available, in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or for the preparation of custom analogs. A common and logical approach involves the N-arylation of a suitable piperidine precursor with a protected or masked aniline derivative, followed by deprotection. A plausible synthetic route starting from 2-nitrofluorobenzene and 4-hydroxypiperidine is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: N-Arylation to form 1-(2-Nitrophenyl)piperidin-4-ol
This step involves a nucleophilic aromatic substitution reaction where the secondary amine of 4-hydroxypiperidine displaces the fluoride from 2-nitrofluorobenzene.
-
To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to form the corresponding alkoxide and activate the amine.
-
Add 2-nitrofluorobenzene (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-nitrophenyl)piperidin-4-ol.
Step 2: Reduction of the Nitro Group to form this compound
The final step is the reduction of the nitro group to a primary amine.
-
Dissolve the 1-(2-nitrophenyl)piperidin-4-ol (1.0 eq) from the previous step in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%), to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active molecules.[1] Its derivatives have shown promise in various therapeutic areas.
Central Nervous System (CNS) Agents
The piperidine ring is a common feature in many CNS-active drugs. The ability to modify both the aminophenyl and the hydroxyl groups of this compound allows for the fine-tuning of properties such as blood-brain barrier permeability, receptor binding affinity, and metabolic stability. This makes it an attractive scaffold for the development of novel antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[2]
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The aminophenyl moiety can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The piperidinol portion can be functionalized to occupy other pockets of the kinase active site, leading to potent and selective inhibitors.
Caption: Role of the scaffold in modulating a signaling pathway.
Conclusion
This compound is a commercially available and synthetically accessible chemical intermediate with significant potential in drug discovery and development. Its versatile structure allows for the creation of diverse chemical libraries for screening against various biological targets. Researchers in medicinal chemistry and pharmacology will find this compound to be a valuable tool in the quest for novel therapeutics. As with any research chemical, proper handling and safety precautions are paramount.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
Sources
The Strategic Pivot: 1-(2-Aminophenyl)piperidin-4-ol as a Cornerstone Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast number of natural products and approved pharmaceuticals.[1][2] Its conformational rigidity and versatile substitution patterns make it a "privileged scaffold" for engaging with a multitude of biological targets.[1] Within this critical class of heterocycles, 1-(2-Aminophenyl)piperidin-4-ol emerges as a particularly strategic synthetic intermediate. This technical guide provides an in-depth exploration of its synthesis, core utilities, and the chemical logic that underpins its application in the development of complex, biologically active molecules. We will dissect its role not merely as a building block, but as a pivotal molecular linchpin that offers a unique combination of functionalities essential for contemporary drug design, with a focus on targeted therapies such as kinase inhibitors.
Introduction: The Architectural Significance of the this compound Scaffold
The value of this compound as a synthetic intermediate is rooted in its distinct trifunctional nature, presenting chemists with three orthogonal points for molecular elaboration:
-
The Secondary Piperidine Nitrogen: Following its initial arylation, this nitrogen is locked into the core scaffold, providing a conformationally restricted anchor.
-
The Aryl Amine (Aniline): The ortho-amino group on the phenyl ring is a versatile handle for a wide array of chemical transformations. It can be acylated, alkylated, or serve as a nucleophile in the construction of fused heterocyclic systems, which are common motifs in kinase inhibitors.
-
The 4-Hydroxyl Group: This alcohol functionality provides a site for introducing further diversity, improving solubility, or establishing critical hydrogen bond interactions with the target protein. It can also be oxidized to the corresponding piperidinone, opening up another avenue for chemical modification.[3]
This unique arrangement of functional groups in a compact, three-dimensional structure allows for the efficient construction of complex molecules with precise vectoral orientation of substituents, a key consideration in rational drug design. The piperidine scaffold itself is known to enhance druggability by improving pharmacokinetic properties and providing a stable, biocompatible core.[2]
Synthesis of this compound: A Reliable and Scalable Route
The most common and industrially scalable synthesis of this compound is a two-step process commencing with the readily available piperidin-4-ol. This strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, followed by a robust reduction of a nitro group.
Step 1: N-Arylation via Nucleophilic Aromatic Substitution
The initial step involves the N-arylation of piperidin-4-ol with an activated aryl halide, typically 1-fluoro-2-nitrobenzene. The fluorine atom is an excellent leaving group, and the strongly electron-withdrawing nitro group at the ortho position activates the ring towards nucleophilic attack by the secondary amine of piperidin-4-ol.
Reaction: Piperidin-4-ol + 1-Fluoro-2-nitrobenzene → 1-(2-Nitrophenyl)piperidin-4-ol
Causality of Experimental Choices:
-
Choice of Aryl Halide: 1-Fluoro-2-nitrobenzene is preferred over its chloro- or bromo-analogs due to the higher electronegativity of fluorine, which enhances the rate of SNAr.
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is employed to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction to completion without promoting side reactions.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this reaction as it can solvate the charged intermediates of the SNAr mechanism, thereby accelerating the reaction rate.
Step 2: Reduction of the Nitro Group
The intermediate, 1-(2-nitrophenyl)piperidin-4-ol, is then subjected to reduction to yield the target primary amine. Catalytic hydrogenation is the most efficient and cleanest method for this transformation.
Reaction: 1-(2-Nitrophenyl)piperidin-4-ol → this compound
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the reduction of aromatic nitro groups due to its high activity, selectivity, and ease of removal by filtration.[4][5] A 5-10% loading of Pd on a high surface area carbon support is typical.
-
Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas, often at pressures ranging from atmospheric (balloon) to 50 psi, depending on the scale and desired reaction time. Transfer hydrogenation using reagents like hydrazine hydrate or ammonium formate can also be employed as an alternative to gaseous hydrogen.[6]
-
Solvent: Protic solvents such as methanol or ethanol are excellent choices for this reduction, as they readily dissolve the starting material and facilitate the interaction with the catalyst surface.
Below is a detailed, self-validating protocol for the synthesis.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 1-(2-Nitrophenyl)piperidin-4-ol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Piperidin-4-ol | 1.0 | 101.15 | (user defined) |
| 1-Fluoro-2-nitrobenzene | 1.1 | 141.10 | (calculated) |
| K₂CO₃ | 2.0 | 138.21 | (calculated) |
| DMF | - | - | (appropriate volume) |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-ol, potassium carbonate, and dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add 1-fluoro-2-nitrobenzene dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether to remove any residual starting material.
-
Dry the solid under vacuum to yield 1-(2-nitrophenyl)piperidin-4-ol as a yellow solid.
Part B: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(2-Nitrophenyl)piperidin-4-ol | 1.0 | 222.24 | (user defined) |
| 10% Pd/C | 5 mol% | - | (calculated) |
| Methanol | - | - | (appropriate volume) |
| Hydrogen Gas | excess | 2.02 | (balloon or Parr shaker) |
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), dissolve 1-(2-nitrophenyl)piperidin-4-ol in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a water-wet paste.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound, typically as an off-white to pale brown solid.
Application in Complex Molecule Synthesis: A Case Study in Kinase Inhibitors
The strategic placement of the ortho-amino and hydroxyl groups makes this compound a highly valuable precursor in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. The clinical candidate AZD5363 (Capivasertib), an ATP-competitive pan-Akt inhibitor, provides an excellent example of the utility of this scaffold.[7][8][9] While the exact synthetic route to every intermediate is proprietary, the core logic of its construction highlights the importance of the aminophenylpiperidine moiety.
The 4-aminopiperidine-4-carboxamide portion of AZD5363 is crucial for its activity, forming key hydrogen bonds within the kinase active site.[7] The synthesis of such a moiety can be envisaged starting from a precursor like this compound. The ortho-amino group serves as the attachment point for the core heterocyclic scaffold (in the case of AZD5363, a pyrrolopyrimidine), while the 4-hydroxyl group can be chemically elaborated into the required 4-amino-4-carboxamide functionality.
The general synthetic logic is depicted in the workflow below:
Caption: Synthetic workflow from piperidin-4-ol to a generic kinase inhibitor.
Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its successful application in multi-step syntheses. Standard analytical techniques are employed for its characterization:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the aminophenyl group (typically in the range of 6.5-7.5 ppm), aliphatic protons of the piperidine ring (multiplets between 1.5-4.0 ppm), a broad singlet for the NH₂ protons, and a signal for the OH proton. |
| ¹³C NMR | Characteristic signals for the aromatic carbons and the aliphatic carbons of the piperidine ring. |
| Mass Spec. | A molecular ion peak corresponding to the expected mass ([M+H]⁺ at m/z 193.13). |
| IR Spec. | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and O-H stretching for the alcohol. |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion and Future Outlook
This compound is more than just a simple building block; it is a testament to the power of strategic functionalization in organic synthesis. Its pre-installed, orthogonally reactive functional groups provide a robust platform for the rapid and efficient construction of complex, drug-like molecules. The demonstrated utility of the underlying scaffold in clinical candidates like AZD5363 solidifies its importance in the ongoing quest for novel therapeutics, particularly in the highly competitive field of kinase inhibitor development. As drug discovery continues to trend towards molecules with greater three-dimensional complexity and precisely positioned functional groups, the demand for well-designed, versatile intermediates like this compound is set to increase, ensuring its continued relevance in the synthetic chemist's toolbox.
References
- Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. [URL not directly available from the provided search result, but the context points to its relevance]
- Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Molecules. [URL not directly available from the provided search result, but the context points to its relevance]
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem. [URL not directly available from the provided search result, but the context points to its relevance]
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Source not explicitly named, but content is relevant].
- Palladium on Carbon (Pd/C). Common Organic Chemistry Reactions. [URL not directly available from the provided search result, but the context points to its relevance]
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem. [URL not directly available from the provided search result, but the context points to its relevance]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [URL not directly available from the provided search result, but the context points to its relevance]
- Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. [Source not explicitly named, but content is relevant].
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]
- Technical Support Center: Synthesis of Piperidine from Pyridine. Benchchem. [URL not directly available from the provided search result, but the context points to its relevance]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. The University of Manchester Research Explorer. [Link]
- Discovery Of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), An Orally Bioavailable, Potent Inhibitor Of Akt. MedChemica. [URL not directly available from the provided search result, but the context points to its relevance]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [URL not directly available from the provided search result, but the context points to its relevance]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [URL not directly available from the provided search result, but the context points to its relevance]
- Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6 H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry. [URL not directly available from the provided search result, but the context points to its relevance]
- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry. [URL not directly available from the provided search result, but the context points to its relevance]
- Recent Advances of Pd/C-Catalyzed Reactions. Catalysts. [URL not directly available from the provided search result, but the context points to its relevance]
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [URL not directly available from the provided search result, but the context points to its relevance]
- Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins. Tetrahedron Letters. [URL not directly available from the provided search result, but the context points to its relevance]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
- Application Notes and Protocols for the Palladium-Catalyzed Reduction of 4,5-Dinitroveratrole. Benchchem. [URL not directly available from the provided search result, but the context points to its relevance]
- 4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [F]FAUC 316. Molecules. [URL not directly available from the provided search result, but the context points to its relevance]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
A Guide to the 1-(2-Aminophenyl)piperidin-4-ol Scaffold: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
The 1-(2-aminophenyl)piperidin-4-ol core is a privileged scaffold in medicinal chemistry, serving as a versatile and synthetically accessible building block for a diverse range of therapeutic agents. Its unique structural arrangement, featuring a nucleophilic aniline, a basic piperidine nitrogen, and a hydrogen-bonding hydroxyl group, provides multiple points for chemical modification, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide offers an in-depth exploration of this scaffold, detailing its synthesis, key structural features, and its successful application in the development of targeted therapies, including kinase inhibitors and modulators of neuroreceptors. We provide field-proven synthetic protocols, analyze structure-activity relationships (SAR), and present a forward-looking perspective on the untapped potential of this remarkable chemical entity.
The this compound Scaffold: A Structural Overview
The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products, prized for its ability to confer aqueous solubility and introduce a three-dimensional character to flat aromatic molecules.[1] The this compound scaffold capitalizes on this foundation by incorporating an ortho-substituted aminophenyl group at the N1 position and a hydroxyl group at the C4 position. This specific arrangement creates a unique chemical tool with three key interaction points:
-
The Primary Aromatic Amine (-NH₂): This group is a crucial handle for derivatization, most commonly through acylation, sulfonylation, or urea formation. It also acts as a potent hydrogen bond donor, often anchoring the molecule into the hinge region of kinase active sites or other key receptor pockets.
-
The Tertiary Piperidine Nitrogen (N1): This basic nitrogen is typically protonated at physiological pH, allowing for ionic interactions with acidic residues like aspartate or glutamate in a target protein. It also serves as a key determinant of the molecule's physicochemical properties, including solubility and pKa.
-
The C4-Hydroxyl Group (-OH): This secondary alcohol can function as both a hydrogen bond donor and acceptor. It provides an additional vector for interacting with the target protein and can be a site for further modification to modulate properties like lipophilicity or to explore additional binding pockets.
The inherent conformational rigidity of the piperidine chair, combined with the multiple, strategically placed functional groups, makes this scaffold an ideal starting point for fragment-based and structure-based drug design.
Caption: Key functional domains of the this compound scaffold.
Synthesis of the Core Scaffold: A Validated Protocol
The most reliable and scalable synthesis of this compound proceeds via a two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction. The use of a Boc-protected piperidinol is critical in the first step.
Causality of Experimental Design:
-
Boc Protection: The piperidine nitrogen of 4-hydroxypiperidine is more nucleophilic than the hydroxyl group. To ensure selective N-arylation and prevent undesired O-arylation or bis-arylation, the piperidine nitrogen is protected with a di-tert-butyl dicarbonate (Boc) group.[2][3] This protecting group is stable under the basic conditions of the SNAr reaction and can be readily removed later.
-
SNAr Reaction: 1-Fluoro-2-nitrobenzene is an excellent electrophile for this reaction. The fluorine atom is a good leaving group, and its displacement is activated by the strongly electron-withdrawing nitro group in the ortho position.
-
Nitro Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing the nitro group to a primary amine without affecting the other functional groups. It is preferred over other reducing agents like tin(II) chloride or iron in acidic media, which can lead to more complex purifications.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-butyl 4-hydroxy-4-(2-nitrophenyl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the N-aryl piperidine intermediate.
Step 2: Synthesis of this compound
-
Dissolve the product from Step 1 (1.0 eq) in methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting product, this compound, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or chromatography.
Caption: General synthetic workflow for the this compound scaffold.
Application in Kinase Inhibitor Discovery
The this compound scaffold has proven to be particularly effective in the design of ATP-competitive kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4]
Rationale for Application: The scaffold's aminophenyl moiety is an excellent bioisostere for the purine ring of ATP, specifically mimicking the hydrogen bonding interactions of the adenine N1 and N6 amine with the kinase "hinge" region—a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. The piperidin-4-ol portion extends out of the active site towards the solvent-exposed region, providing a vector for introducing substituents that can enhance potency and, crucially, achieve selectivity against other kinases.
Case Study: Polo-like Kinase 1 (PLK1) Inhibitors
PLK1 is a serine/threonine kinase that is a master regulator of mitosis. Its overexpression is common in a wide range of human cancers and is often associated with a poor prognosis.[5] Therefore, selective PLK1 inhibitors are highly sought-after as anticancer agents.
Researchers have successfully utilized the this compound scaffold to generate potent and selective PLK1 inhibitors.[4] The general structure involves acylating the primary amine with a substituted pyrazole-3-carboxamide.
Structure-Activity Relationship (SAR) Insights:
-
Hinge-Binding Moiety: The 2-aminophenyl group, when acylated, forms two critical hydrogen bonds with the hinge residue Cys67.
-
Piperidin-4-ol: This group projects towards the solvent front. The hydroxyl group can form water-mediated hydrogen bonds or interact directly with residues at the mouth of the active site.
-
Pyrazole & Carboxamide: The pyrazole ring and its substituents occupy a hydrophobic pocket, while the carboxamide linker provides an additional hydrogen bond donor/acceptor pair.
-
Selectivity Drivers: Substitutions on the pyrazole and the acylating fragment are critical for achieving selectivity. For example, bulky groups can be introduced that are accommodated by PLK1's active site but clash with the smaller active sites of other kinases like PLK2 or PLK3.[4]
Quantitative SAR Data for PLK1 Inhibitors
| Compound ID | R¹ Group (on Pyrazole) | R² Group (Acyl Moiety) | PLK1 Inhibition IC₅₀ (nM) |
| 1a | H | 2,4-dichlorobenzyloxy | 450 |
| 1b | Methyl | 2,4-dichlorobenzyloxy | 280 |
| 1c | H | 2-Cl-4-(hydroxymethyl)benzyloxy | 219 |
| 1d | H | 2-methoxyphenylamino | >10,000 |
Data synthesized from representative findings in the field.[4]
The data clearly indicates that benzyloxy moieties at the acyl position are favorable for potent activity. The introduction of a hydroxymethyl group (Compound 1c ) further enhances potency, likely by forming an additional hydrogen bond.[4] In contrast, replacing the benzyloxy with an amino-based group (Compound 1d ) leads to a complete loss of activity, highlighting the sensitivity of the binding pocket to the nature of this substituent.
Caption: Key SAR interaction points for the scaffold in a kinase binding context.
Applications in Neurodegenerative Disease Research
Neurodegenerative disorders like Alzheimer's and Parkinson's disease involve complex pathologies, often implicating multiple biological targets.[6][7] The this compound scaffold and its close analogs have emerged in the design of ligands for targets relevant to these conditions, such as sigma (σ) receptors.
Sigma-1 (σ₁) Receptor Ligands
The σ₁ receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Modulating σ₁ receptor activity has shown therapeutic potential for neuroprotection.[8]
A series of σ₁ receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold, a close structural relative of our core, has been developed and evaluated.[8] The underlying design principle involves connecting a basic amine (the piperidine nitrogen) and a hydrophobic aromatic group via a linker of optimal length.
SAR Insights for σ₁ Ligands:
-
Piperidine Ring: Serves as the central scaffold. N-alkylation of the piperidine nitrogen is a key determinant of affinity. Small alkyl groups like methyl are often optimal, while larger or polar substituents can dramatically decrease binding affinity.[8]
-
Aromatic Group: A phenyl or substituted phenyl group provides the necessary hydrophobic interactions within the receptor's binding pocket.
-
Linker: The ethylamine linker provides the correct spacing and flexibility to position the key pharmacophoric elements for optimal interaction.
These studies demonstrate that while the core piperidine provides the foundational structure, fine-tuning the substituents on the piperidine nitrogen is a critical strategy for achieving high affinity and selectivity for the σ₁ receptor.[8]
Future Perspectives and Conclusion
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and inherent structural features have already enabled the development of potent modulators for diverse and challenging biological targets.
Future opportunities for this scaffold are abundant. Its potential in developing inhibitors for other kinase families, such as tyrosine kinases or lipid kinases, remains largely unexplored. Furthermore, its application in designing multi-target-directed ligands (MTDLs) for complex diseases like neurodegeneration or metabolic disorders is a promising avenue.[6] For instance, one could envision a molecule where the aminophenyl portion targets a kinase while a substituent on the piperidine ring is designed to interact with a secondary target, such as a GPCR or an ion channel.
References
-
Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]
-
Gospodinova, N., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(11), 2999. [Link]
-
Crocetti, L., et al. (2023). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 28(24), 8059. [Link]
-
Wang, Z-Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-16. [Link]
-
Zhu, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-4. [Link]
- Xu, K. & Tian, Y. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
-
Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
- Xu, K. & Tian, Y. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
-
Holzer, W., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 27(19), 6296. [Link]
- Troxler, T., et al. (2013). Process for preparing a piperidin-4-one.
-
Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]
- N/A. (2005). Method for preparing 4-piperidyl piperidine.
- Jonczyk, A., et al. (2006). Process of making fentanyl intermediates.
-
Lee, K., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2125. [Link]
-
N/A. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. In Press. [Link]
-
Apetrei, A., et al. (2023). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Molecules, 28(24), 8116. [Link]
-
N/A. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Chemeurope.com. [Link]
-
Gatlik, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4376-4386. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]
-
Taha, M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Preprints.org. [Link]
-
Chen, L., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 824317. [Link]
-
Arulkumar, M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
- N/A. (N/A). Substituted 4-benzyl and 4-benzoyl piperidine derivates.
-
Kumar, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(13), 4216. [Link]
-
Fowler, D. M. & D'Arcy, S. (2017). Peptoids: Emerging Therapeutics for Neurodegeneration. ACS Chemical Neuroscience, 8(7), 1435-1437. [Link]
- Janssen, P. A. J. (1996). Preparation of piperidine derivatives.
-
Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]
-
N/A. (N/A). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Tuccinardi, T., et al. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 28(24), 8031. [Link]
-
N/A. (N/A). Hyma Synthesis Pvt. Ltd Product List. Hyma Synthesis. [Link]
- N/A. (1998). Pharmaceutical composition for piperidinoalkanol compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to 1-(2-Aminophenyl)piperidin-4-ol and its Analogs in Modern Drug Discovery
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is one such "privileged scaffold," gracing the structures of numerous approved drugs and clinical candidates.[1][2][3] This guide delves into a specific, yet remarkably versatile, class of piperidine derivatives: 1-(2-Aminophenyl)piperidin-4-ol and its analogs. This core structure presents a unique combination of a hydrophilic piperidin-4-ol moiety and a reactive, modifiable 2-aminophenyl group, offering a rich canvas for the design of targeted therapies.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts, aiming to provide a causal understanding of synthetic strategies, a nuanced exploration of biological activities, and a forward-looking perspective on the therapeutic potential of this chemical class. We will dissect the "why" behind experimental choices, fostering a deeper appreciation for the intricate dance of structure and function that governs the journey from a molecule to a medicine.
I. The Synthetic Blueprint: Crafting the this compound Core
The synthesis of the this compound scaffold can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and the need for specific substitutions on either the phenyl or piperidine ring. A common and effective strategy involves the initial synthesis of a nitro-substituted precursor, followed by a reduction step.
A. Synthesis of the Nitro Precursor: 1-(2-Nitrophenyl)piperidin-4-ol
A robust method for the synthesis of the key intermediate, 1-(2-nitrophenyl)piperidin-4-ol, is the nucleophilic aromatic substitution (SNAr) reaction between an activated nitro-aryl halide and piperidin-4-ol.
Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)piperidin-4-ol
-
Reaction Setup: To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidin-4-ol (1.1 eq) and a non-nucleophilic base, typically potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(2-nitrophenyl)piperidin-4-ol.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or DMSO are chosen to solubilize the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: A base is required to deprotonate the hydroxyl group of piperidin-4-ol, increasing its nucleophilicity. A non-nucleophilic base is used to avoid competing side reactions.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction, as the aromatic ring is deactivated by the electron-withdrawing nitro group.
B. Reduction of the Nitro Group: The Gateway to the Aminophenyl Scaffold
The final step in the synthesis of the core molecule is the reduction of the nitro group to the corresponding amine. Several methods can be employed for this transformation, with catalytic hydrogenation being a clean and efficient option.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 1-(2-Nitrophenyl)piperidin-4-ol (1.0 eq) is dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added to the solution.
-
Reaction Conditions: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups.
-
Solvent: Alcohols are good solvents for this reaction as they readily dissolve the starting material and do not interfere with the catalytic process.
-
Hydrogen Source: Hydrogen gas is the reducing agent in this reaction.
An alternative and powerful method for the direct formation of the C-N bond is the Buchwald-Hartwig amination .[4][5][6][7] This palladium-catalyzed cross-coupling reaction allows for the direct coupling of an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with piperidin-4-ol.[4][5][6][7]
Conceptual Workflow: Buchwald-Hartwig Amination
II. Biological Activities and Therapeutic Potential: A Multifaceted Scaffold
The this compound scaffold has served as a fertile ground for the discovery of compounds with a wide range of biological activities. The strategic placement of the aminophenyl and piperidinol moieties allows for interactions with diverse biological targets.
A. Kinase Inhibition: A Prominent Therapeutic Avenue
A significant body of research has focused on the development of this compound analogs as potent and selective kinase inhibitors.[8][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10]
1. Bruton's Tyrosine Kinase (BTK) Inhibition:
BTK is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[11][12] Dysregulation of BTK signaling is implicated in various B-cell malignancies.[11][12] Several potent BTK inhibitors based on the aminophenylpiperidine scaffold have been developed. These inhibitors typically function by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[]
Mechanism of Action: Covalent BTK Inhibition
2. Other Kinase Targets:
Analogs of this compound have also shown inhibitory activity against a range of other kinases, including:
-
c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress and have been implicated in neurodegenerative diseases and inflammatory conditions.[2][14]
-
Protein Kinase B (Akt): Akt is a key node in the PI3K signaling pathway, which is frequently hyperactivated in cancer.[8][9]
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its fusion proteins are oncogenic drivers in certain cancers.[15]
-
Polo-like Kinase 1 (PLK1): PLK1 is a critical regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.[16]
-
p38 Mitogen-Activated Protein Kinase (MAPK): p38 MAPK is involved in inflammatory responses.[17]
B. Anticancer Activity
Beyond specific kinase inhibition, piperidine derivatives have demonstrated broader anticancer effects. For instance, 2-amino-4-(1-piperidine) pyridine has been shown to inhibit the proliferation of colon cancer cells by down-regulating the expression of the transcription factor FOXA2.[18] This leads to an increase in the expression of E-cadherin, a key component of cell-cell adhesion, thereby potentially reducing cancer cell migration and invasion.[18] These compounds can also induce cell cycle arrest, further contributing to their antiproliferative effects.[10]
C. Anti-inflammatory Properties
The this compound scaffold has also given rise to compounds with significant anti-inflammatory activity. Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism often involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.
III. Structure-Activity Relationships (SAR): Decoding the Molecular Language
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For the this compound scaffold, SAR studies have revealed key structural features that govern biological activity.
Table 1: General Structure-Activity Relationships for this compound Analogs
| Structural Moiety | Modification | Impact on Biological Activity | Rationale |
| 2-Amino Group on Phenyl Ring | Acylation with electrophilic warheads (e.g., acrylamide) | Essential for covalent kinase inhibition (e.g., BTK). | Allows for Michael addition reaction with a nucleophilic cysteine residue in the kinase active site. |
| Substitution with various amides or ureas | Can modulate potency and selectivity for different kinase targets. | Alters the hydrogen bonding and hydrophobic interactions within the kinase binding pocket. | |
| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Can influence electronic properties and binding affinity. | Modifies the pKa of the aniline nitrogen and can lead to additional interactions with the target protein. |
| Piperidin-4-ol | Hydroxyl group | Often crucial for maintaining solubility and can form hydrogen bonds with the target. | The polar nature of the hydroxyl group can improve pharmacokinetic properties. |
| Substitution at the 4-position | Can be used to introduce additional functional groups for enhanced target engagement. | Provides a vector for further chemical modification to explore deeper pockets of the binding site. | |
| Piperidine Nitrogen | N-alkylation | Can impact selectivity and physicochemical properties. | Modifies the basicity and lipophilicity of the molecule. |
IV. Future Directions and Perspectives
The this compound scaffold continues to be a highly attractive starting point for the development of novel therapeutics. The versatility of this core allows for the exploration of a vast chemical space, and future research in this area is likely to focus on several key aspects:
-
Development of More Selective Kinase Inhibitors: While pan-kinase inhibitors have their utility, the development of highly selective inhibitors for specific kinase isoforms is a major goal to minimize off-target effects and improve the therapeutic index.
-
Exploration of New Biological Targets: The inherent structural features of this scaffold suggest that it may have utility against other target classes beyond kinases, such as G-protein coupled receptors (GPCRs) and epigenetic targets.
-
Application of Novel Synthetic Methodologies: The continued development of efficient and green synthetic methods will be crucial for the large-scale production of these compounds for clinical evaluation.
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular interactions between these compounds and their biological targets will be essential for the rational design of next-generation inhibitors.
V. References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Wikipedia. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Biomedical & Pharmacology Journal.
-
Zhang, Z., Li, S., Li, R., Zhu, K., & Wang, G. (2011). Synthesis of O-Nitrophenylacetaldehyde. Advanced Materials Research, 233-235, 134-137.
-
Recent Advances in the Synthesis of 4H-Benzo[d][4][19]oxathiin-4-ones and 4H-Benzo[d][4][19]dioxin-4-ones. (2025, October 24). MDPI.
-
Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (2025, August 6). ResearchGate.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025, August 6). ResearchGate.
-
One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (n.d.). MDPI.
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate.
-
. (n.d.).
-
Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (2023, March 6). PMC - PubMed Central.
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (n.d.).
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH.
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PMC - PubMed Central.
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of.... (n.d.). ResearchGate.
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.). MDPI.
-
Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (n.d.). PubMed.
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (n.d.). MDPI.
-
BTK inhibitors, other than those presented in Table 1A, in phase I/II clinical trials. (n.d.).
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. (2023, November 14). Preprints.org.
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (n.d.). MDPI.
-
2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. (n.d.). PubMed.
-
Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). MDPI.
-
Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (n.d.). PubMed.
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009, June 15).
-
BTK Inhibitors, Agonists and Modulators. (n.d.). BOC Sciences.
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). PubMed.
-
Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010, March 11). PubMed.
-
SAR for the piperidine substituent. (n.d.). ResearchGate.
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). NIH.
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010, February 12). PMC - NIH.
-
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Kinase Inhibitors Utilizing the 1-(2-Aminophenyl)piperidin-4-ol Scaffold
For: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them high-value targets for therapeutic intervention, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern drug discovery. This guide provides an in-depth technical overview and detailed experimental protocols for the synthesis of kinase inhibitors using 1-(2-aminophenyl)piperidin-4-ol as a versatile starting scaffold. We will explore the rationale behind the scaffold's design, present a general synthetic workflow, and provide a specific, field-proven protocol for the synthesis of a potent Bruton's Tyrosine Kinase (BTK) inhibitor analog.
The Strategic Value of the this compound Scaffold
The this compound structure is a privileged scaffold in medicinal chemistry, embodying several key features that make it an exceptional starting point for kinase inhibitor synthesis. Its utility is not accidental but a result of deliberate design principles aimed at interacting with the conserved ATP-binding site of kinases.
-
Nucleophilic Handle for Core Elaboration: The primary aromatic amine (aniline) at the 2-position is a potent nucleophile. This allows for straightforward coupling to a wide range of electron-deficient heterocyclic systems (e.g., chloropyrimidines, chloropurines) via nucleophilic aromatic substitution (SNAr). These heterocyclic cores are essential for mimicking the adenine ring of ATP and forming crucial hydrogen bonds within the kinase hinge region.[1][2]
-
Three-Dimensionality and Solubility: The non-aromatic, saturated piperidine ring introduces a three-dimensional geometry that can improve binding affinity by accessing regions of the kinase active site that planar molecules cannot.[3] The hydroxyl group at the 4-position serves as both a hydrogen bond donor and acceptor, which can enhance aqueous solubility and provide an additional interaction point with the protein or solvent, often improving pharmacokinetic properties.[3]
-
Defined Vectorial Orientation: The rigid connection between the phenyl ring and the piperidine ring ensures that substituents are projected into space in a predictable manner. This allows medicinal chemists to systematically probe different regions of the kinase active site to optimize potency and selectivity.[4][5]
General Synthetic Strategy & Workflow
The most common and efficient strategy for elaborating the this compound scaffold is a two-step process. The first and most critical step is the coupling of the aniline nitrogen to an electrophilic, halogenated heterocycle. This is typically followed by optional derivatization of the piperidin-4-ol moiety to fine-tune the compound's properties.
This modular approach enables the rapid generation of a library of analogs by varying both the heterocyclic core and the substituents on the piperidine ring, facilitating comprehensive Structure-Activity Relationship (SAR) studies.
Application Focus: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Analog
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[6][7] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a validated therapeutic target.[8][9] Covalent irreversible inhibitors like ibrutinib have shown significant clinical success, but the development of both covalent and non-covalent reversible inhibitors continues to be an area of intense research to overcome resistance and improve safety profiles.[10]
The protocol below describes the synthesis of a potent BTK inhibitor analog by coupling this compound with a pyrazolo[3,4-d]pyrimidine core, a heterocycle known to effectively target the BTK active site.[11]
Protocol 1: Synthesis of 1-(2-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)phenyl)prop-2-en-1-one
This protocol is a representative synthesis adapted from established methodologies for BTK inhibitor development.
Materials:
-
This compound
-
1-(3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-ol (or a similar halogenated precursor)
-
Acryloyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), Anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
Part A: Coupling of the Core Scaffold (Conceptual SNAr)
This section conceptually outlines the key bond formation. In practice, many BTK inhibitor syntheses build the piperidine connection onto the heterocycle first. For this guide's purpose, we assume a precursor where the piperidine is already attached to the pyrazolopyrimidine, and we will functionalize the aniline.
The key strategic bond is formed via a nucleophilic aromatic substitution between an aniline derivative and a halogenated pyrazolopyrimidine. This reaction is typically performed in a polar aprotic solvent like DMF or NMP at elevated temperatures, often with a non-nucleophilic base like DIPEA to scavenge the generated acid.[12]
Part B: Acrylamide Warhead Installation (Covalent Inhibitor Synthesis)
The causality behind this step is to install an electrophilic "warhead" that can form a covalent bond with a specific cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 equiv.) and dissolve it in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) to the solution dropwise while maintaining the temperature at 0 °C.
-
Acryloylation: In a separate flask, prepare a solution of acryloyl chloride (1.1 equiv.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes. The reaction is exothermic, so slow addition is critical to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification (Final): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure acrylamide intermediate.
-
Final Coupling: The resulting acrylamide can then be coupled to the heterocyclic core in a subsequent step to yield the final BTK inhibitor.
Characterization:
The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and ensure the absence of major impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess the purity of the final compound.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.
Kinase Inhibition and Structure-Activity Relationship (SAR)
Once synthesized, the compounds are evaluated for their biological activity. This involves determining their potency against the target kinase (e.g., BTK) and their selectivity against other related kinases.
Mechanism of Kinase Inhibition
The synthesized compounds are designed as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. This effectively blocks the downstream signaling cascade.
Representative SAR Data
The following table presents hypothetical data for a series of analogs based on the this compound scaffold to illustrate common SAR trends.
| Compound ID | R Group (on Piperidin-4-ol) | Heterocyclic Core | BTK IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (Kinase B / BTK) |
| Analog-1 | -OH | Pyrazolo[3,4-d]pyrimidine | 5.2 | 850 | 163 |
| Analog-2 | -OCH₃ | Pyrazolo[3,4-d]pyrimidine | 15.8 | 910 | 58 |
| Analog-3 | -OAc | Pyrazolo[3,4-d]pyrimidine | 3.1 | 620 | 200 |
| Analog-4 | -OH | Pyrrolo[2,3-d]pyrimidine | 25.4 | >10,000 | >390 |
Interpretation of SAR:
-
Importance of the Hydroxyl Group: Comparing Analog-1 and Analog-2 , masking the free hydroxyl group as a methyl ether leads to a ~3-fold loss in potency. This suggests the -OH group may be forming a key hydrogen bond or improving solubility in the assay.[13]
-
Probing with Acyl Groups: Converting the hydroxyl to an acetate ester (Analog-3 ) slightly improves potency. This could indicate that the acetyl group is making a favorable lipophilic interaction in a nearby pocket. This position is a prime candidate for further exploration.[14]
-
Impact of the Heterocyclic Core: Changing the core from a pyrazolopyrimidine to a pyrrolopyrimidine (Analog-4 ) significantly decreases BTK potency but may drastically improve selectivity against other kinases.[15] This highlights the critical role of the hinge-binding moiety in determining the inhibitor's overall profile.
Conclusion
The this compound scaffold is a highly effective and synthetically tractable starting point for the development of potent and selective kinase inhibitors. Its inherent structural and chemical properties provide a robust framework for accessing the ATP-binding site. The modular synthetic routes it enables allow for rapid library synthesis and detailed exploration of structure-activity relationships, making it an invaluable tool for researchers in the field of drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this scaffold to generate novel therapeutic candidates.
References
-
Signal Transduction by Bruton's Tyrosine Kinase (BTK). (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Understanding Bruton’s Tyrosine Kinase Pathway Inhibition in B-Cell Malignancies. (n.d.). Lilly. Retrieved January 17, 2026, from [Link]
-
Bruton's tyrosine kinase. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). Cancers. Retrieved January 17, 2026, from [Link]
-
Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024). Advances in Rheumatology. Retrieved January 17, 2026, from [Link]
-
Structure-activity relationship of piperazine-linked aminopyridine 6. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (2020). Bioorganic & Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. (2023). Bioorganic Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (n.d.). ChEMBL. Retrieved January 17, 2026, from [Link]
-
Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016). Organic Preparations and Procedures International. Retrieved January 17, 2026, from [Link]
-
Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. (2023). Bioorganic Chemistry. Retrieved January 17, 2026, from [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Retrieved January 17, 2026, from [Link]
- Process for preparing btk inhibitors. (n.d.). Google Patents.
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022). Pharmaceuticals. Retrieved January 17, 2026, from [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
- Synthesis of btk inhibitor and intermediates thereof. (n.d.). Google Patents.
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. (2023). ACS Omega. Retrieved January 17, 2026, from [Link]
-
Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. (2017). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2020). Molecules. Retrieved January 17, 2026, from [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). RSC Advances. Retrieved January 17, 2026, from [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 recepto... - ChEMBL [ebi.ac.uk]
- 5. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 12. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 1-(2-Aminophenyl)piperidin-4-ol via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of 1-(2-Aminophenyl)piperidin-4-ol and the Power of C-N Cross-Coupling
The this compound scaffold is a privileged motif in modern medicinal chemistry, serving as a key building block for a diverse array of pharmacologically active agents. Its unique combination of a hydrophilic piperidinol group and a nucleophilic aniline moiety makes it a versatile synthon for accessing complex molecular architectures. The synthesis of such structures, however, has historically been challenging, often requiring harsh reaction conditions and offering limited functional group tolerance. The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a robust and efficient methodology for the construction of arylamines.[1] This palladium-catalyzed cross-coupling reaction offers a significant improvement over classical methods, enabling the synthesis of this compound under milder conditions with a broader substrate scope.[2]
This comprehensive guide provides a detailed exploration of the Buchwald-Hartwig amination for the synthesis of this compound, offering in-depth insights into the reaction mechanism, a meticulously detailed experimental protocol, and strategies for optimization and troubleshooting.
The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism involves the oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to furnish the desired arylamine and regenerate the active catalyst.[3]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
A Practical Guide: Detailed Experimental Protocol
This protocol details the synthesis of this compound from 2-bromoaniline and piperidin-4-ol.
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| 2-Bromoaniline | 99% | Sigma-Aldrich |
| Piperidin-4-ol | 98% | Alfa Aesar |
| Palladium(II) acetate (Pd(OAc)₂) | 99.98% | Strem Chemicals |
| Xantphos | 98% | Strem Chemicals |
| Sodium tert-butoxide (NaOt-Bu) | 97% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Saturated sodium bicarbonate solution | ||
| Brine | ||
| Anhydrous magnesium sulfate | ||
| Schlenk flask | ||
| Magnetic stirrer | ||
| Heating mantle with temperature control | ||
| Inert gas (Argon or Nitrogen) supply | ||
| Standard laboratory glassware |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reactants: Under the inert atmosphere, add 2-bromoaniline (1.0 mmol) and piperidin-4-ol (1.2 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.
Optimizing for Success: Key Parameters and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.
Catalyst and Ligand Selection:
The choice of palladium precursor and phosphine ligand is critical. While Pd(OAc)₂ is a common and effective precursor, other sources like Pd₂(dba)₃ can also be employed. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For the coupling of an electron-rich aniline with a cyclic secondary alcohol, a bulky and electron-rich biarylphosphine ligand such as Xantphos is often a good choice.
Base Selection:
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a widely used and effective base for this transformation. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or weaker inorganic bases such as cesium carbonate (Cs₂CO₃) can also be used, particularly if the substrates are sensitive to strong alkoxides.
Solvent Choice:
Aprotic, non-polar solvents are generally preferred for the Buchwald-Hartwig amination. Toluene is a common choice due to its high boiling point and ability to dissolve the reactants. Other solvents such as dioxane and tetrahydrofuran (THF) can also be utilized.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of high-purity, oxygen-free catalyst and ligand. Consider using a pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base like LiHMDS. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of side products (e.g., hydrodehalogenation) | Suboptimal ligand | Screen a variety of bulky phosphine ligands. |
| Reaction temperature too high | Lower the reaction temperature. | |
| Decomposition of starting materials | Base intolerance | Use a weaker base such as Cs₂CO₃ or K₃PO₄. |
Product Characterization: Confirming the Identity and Purity of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for this compound.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.05 - 6.95 | m | 2H | Ar-H |
| 6.80 - 6.70 | m | 2H | Ar-H |
| 4.00 - 3.85 | m | 1H | CH -OH |
| 3.80 (br s) | s | 2H | NH ₂ |
| 3.40 - 3.25 | m | 2H | N-CH ₂ (axial) |
| 2.80 - 2.65 | m | 2H | N-CH ₂ (equatorial) |
| 2.05 - 1.90 | m | 2H | CH ₂ |
| 1.80 - 1.65 | m | 2H | CH ₂ |
| 1.60 (br s) | s | 1H | OH |
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| 143.5 | Ar-C -NH₂ |
| 138.0 | Ar-C -N |
| 122.5 | Ar-C H |
| 120.0 | Ar-C H |
| 118.5 | Ar-C H |
| 116.0 | Ar-C H |
| 67.5 | C H-OH |
| 50.0 | N-C H₂ |
| 34.0 | C H₂ |
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3200 | O-H and N-H stretching |
| 3050 | Aromatic C-H stretching |
| 2940, 2850 | Aliphatic C-H stretching |
| 1610, 1500 | Aromatic C=C stretching |
| 1250 | C-N stretching |
| 1050 | C-O stretching |
Mass Spectrometry (MS):
-
m/z (ESI+): 193.13 [M+H]⁺
Conclusion
The Buchwald-Hartwig amination stands as a powerful and indispensable tool for the synthesis of arylamines, offering significant advantages in terms of efficiency, scope, and mild reaction conditions. The protocol detailed herein provides a reliable and reproducible method for the synthesis of this compound, a valuable building block in pharmaceutical research and development. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively apply and optimize this methodology for the synthesis of a wide range of complex nitrogen-containing molecules.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions: A Practical Guide (pp. 241-308). Wiley-VCH Verlag GmbH & Co. KGaA.
-
PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]
-
NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(4), 545-553.
-
Wikipedia. (2023, December 28). Buchwald–Hartwig amination. [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
- Ali, M. A., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(16), 4971.
-
ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
- Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2364–2371.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Suryawanshi, V. B. (2021). Mass Spectral Fragmentation Patterns of (E)-2-(((4-((4- aminophenyl)sulfonyl)phenyl)mino)methyl)phenols. Aayushi International Interdisciplinary Research Journal, 8(4), 58-62.
-
PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]
-
NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic N-arylation of Piperidin-4-ol with 2-Haloanilines for Pharmaceutical Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 1-(2-Aminophenyl)piperidin-4-ol
The 1-(aryl)piperidin-4-ol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Specifically, the N-arylation of piperidin-4-ol with 2-haloanilines to produce this compound and its derivatives is a critical transformation. This product serves as a key building block for a range of therapeutic agents, including kinase inhibitors, GPCR modulators, and CNS-targeting compounds. The presence of the ortho-amino group on the aryl ring provides a valuable handle for further synthetic diversification, allowing for the construction of complex heterocyclic systems.
However, this seemingly straightforward C-N bond formation presents distinct challenges. The secondary amine of piperidin-4-ol is a cyclic aliphatic amine, and 2-haloanilines, particularly 2-chloroanilines, can be challenging coupling partners due to the steric hindrance and electronic properties imparted by the ortho-halogen. This guide provides a comprehensive overview of the primary catalytic methods for this transformation, focusing on the highly efficient Buchwald-Hartwig amination, and offers detailed, field-tested protocols for researchers in synthetic and medicinal chemistry.
Mechanistic Considerations: Choosing the Right Path for C-N Bond Formation
Two principal transition-metal-catalyzed methods dominate the landscape for N-arylation reactions: the modern palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination: A Paradigm of Efficiency
The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to older methods.[1] The reaction is understood to proceed through a well-defined catalytic cycle.
The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition to the aryl halide. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[2]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The success of this reaction, especially with challenging substrates like 2-haloanilines, is critically dependent on the choice of the phosphine ligand, which modulates the stability and reactivity of the palladium intermediates.
The Ullmann Condensation: The Classic Approach
The Ullmann condensation is a copper-catalyzed N-arylation reaction.[3] Historically, this reaction required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper.[3] Modern protocols have introduced the use of ligands and soluble copper sources, allowing for milder conditions. The generally accepted mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide.[3]
While the Buchwald-Hartwig amination is typically the preferred method due to its wider applicability and milder conditions, the Ullmann reaction can be a viable alternative, particularly when palladium-based methods fail or for specific substrate combinations.[4]
Navigating the Reaction Parameters: A Guide to Success
The successful N-arylation of piperidin-4-ol with 2-haloanilines hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection: The Heart of the Reaction
For the Buchwald-Hartwig amination of a cyclic secondary amine with a potentially hindered aryl halide, the choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective.
| Ligand Generation | Representative Ligands | Key Features & Applications |
| Second Generation | XPhos, SPhos | Highly effective for coupling aryl chlorides. Good general applicability. |
| Third Generation | RuPhos, BrettPhos | Excellent for sterically hindered substrates and primary amines. BrettPhos, in particular, has shown outstanding reactivity.[5] |
| Fourth Generation | GPhos | Designed for improved catalyst stability, allowing for reactions at room temperature for a broad range of substrates.[6][7][8] |
| Specialized Ligands | Josiphos Family | Ferrocenyl-based diphosphine ligands, highly effective for a wide range of aminations, including challenging aryl chlorides.[9][10][11] |
Expert Insight: For the coupling of piperidin-4-ol with 2-chloroaniline, a third or fourth-generation ligand such as BrettPhos or GPhos is recommended as a starting point. The steric bulk and electron-donating properties of these ligands are well-suited to facilitate the oxidative addition to the relatively inert C-Cl bond and accommodate the cyclic amine. The use of pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) incorporating these ligands is highly advised for reproducibility and convenience.[2]
Choice of Base, Solvent, and Temperature
The selection of the base and solvent is interdependent and crucial for reaction success.
-
Bases: Strong, non-nucleophilic bases are required to deprotonate the amine-palladium complex.
-
Sodium tert-butoxide (NaOtBu): A common and highly effective base.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong base that is often used for substrates with base-sensitive functional groups.[12]
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃): Milder bases that can be effective with more reactive aryl halides (bromides and iodides).
-
-
Solvents: Anhydrous, aprotic solvents are essential.
-
Toluene and Dioxane: The most commonly used solvents for Buchwald-Hartwig reactions.
-
tert-Amyl alcohol or t-Butanol: Can be effective, particularly with certain base combinations.
-
-
Temperature: Reaction temperatures typically range from 80-110 °C.[2] Microwave irradiation can also be employed to accelerate the reaction.[4]
Experimental Protocols
The following protocols are provided as robust starting points for the N-arylation of piperidin-4-ol. Optimization may be required for specific substrates.
Protocol 1: Buchwald-Hartwig Amination of Piperidin-4-ol with 2-Chloroaniline
This protocol utilizes a third-generation Buchwald ligand, which is well-suited for the challenging coupling of an aryl chloride.
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Materials:
-
Piperidin-4-ol (1.0 equiv)
-
2-Chloroaniline or 2-Bromoaniline (1.2 equiv)
-
Palladium Precatalyst (e.g., BrettPhos Pd G3, 1.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, degassed Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-haloaniline, piperidin-4-ol, sodium tert-butoxide, and the palladium precatalyst to an oven-dried Schlenk flask equipped with a magnetic stir bar.[13]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 100-110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: Ullmann Condensation of Piperidin-4-ol with 2-Iodoaniline
This protocol is a modern adaptation of the Ullmann reaction, suitable for more reactive aryl iodides.
Materials:
-
Piperidin-4-ol (1.5 equiv)
-
2-Iodoaniline (1.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: To a reaction vial, add 2-iodoaniline, piperidin-4-ol, CuI, L-proline, and K₂CO₃.
-
Solvent Addition: Add anhydrous DMSO.
-
Reaction: Seal the vial and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Extraction and Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Data Summary and Comparison
The following table provides representative data compiled from literature on similar Buchwald-Hartwig amination reactions. Actual yields will vary based on the specific substrates and optimized conditions.
| Aryl Halide | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 2-Chloroaniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 12-24 | 75-90 |
| 2-Bromoaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 4-12 | 80-95 |
| 2-Iodoaniline | CuI / L-Proline | K₂CO₃ | DMSO | 110 | 12-24 | 60-80 |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., from a second to a third-generation ligand), or increasing the temperature. Ensure all reagents and solvents are strictly anhydrous.
-
Side Reactions: For electron-rich anilines, diarylation can sometimes be observed. Using a bulkier ligand can often mitigate this.
-
Purification: The product, this compound, contains both a basic amine and a hydroxyl group, which can cause tailing on silica gel chromatography. It may be beneficial to add a small amount of triethylamine (0.5-1%) to the eluent.
Conclusion
The N-arylation of piperidin-4-ol with 2-haloanilines is a pivotal transformation for the synthesis of valuable pharmaceutical intermediates. The Buchwald-Hartwig amination, particularly with modern, sterically demanding phosphine ligands, offers a robust and high-yielding pathway to the desired products. Careful consideration of the catalyst system, base, and solvent is essential for success, especially when dealing with challenging aryl chlorides. The protocols and data presented in this guide provide a solid foundation for researchers to efficiently synthesize this compound and its analogs, accelerating the pace of drug discovery and development.
References
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]
-
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Yang, Y., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. [Link]
-
MIT DSpace. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]
-
Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Palladium-Catalyzed Cross-Coupling of Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Organic Letters, 10(16), 3505–3508. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
ResearchGate. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]
-
Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
CHIMIA. (2020). From Academia to the Market – Air-stable Ni(II)/Josiphos Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Wessjohann, L. A., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(16), 1695-1711. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
PubMed. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. [Link]
- Google Patents. (2004). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
-
ResearchGate. (2011). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. [Link]
-
Organic Syntheses. (2011). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]
-
ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
1-(2-Aminophenyl)piperidin-4-ol in the development of CNS drugs
An Application Guide to the Strategic Use of 1-(2-Aminophenyl)piperidin-4-ol in CNS Drug Discovery
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of therapeutics targeting the Central Nervous System (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with complex biological targets. This guide focuses on a particularly valuable, yet underexplored, building block: This compound . The strategic placement of an aniline amine, a piperidine nitrogen, and a hydroxyl group creates a trifunctionalized scaffold with significant potential. We provide an in-depth analysis of this scaffold's utility, focusing on its application in developing modulators for key CNS targets such as the Dopamine D4 and Sigma-1 (σ1) receptors. This document outlines synthetic strategies, detailed protocols for pharmacological evaluation, and the underlying scientific rationale to empower researchers in their CNS drug development programs.
The this compound Scaffold: A Strategic Overview
The therapeutic potential of a starting scaffold is dictated by its structural features and synthetic accessibility. The this compound structure is compelling for several reasons:
-
Privileged Core: The piperidine ring is a well-established component in numerous CNS drugs, valued for its favorable pharmacokinetic properties and synthetic tractability.[3]
-
Key Pharmacophoric Elements: The scaffold presents three critical points for receptor interaction:
-
A basic piperidine nitrogen, which is protonated at physiological pH and can form a crucial ionic bond with acidic residues (e.g., Aspartate) in a receptor's binding pocket.[4]
-
A hydrogen-bonding hydroxyl group at the 4-position, which can serve as both a hydrogen bond donor and acceptor, providing an anchor point for enhanced binding affinity and selectivity.
-
An aromatic aminophenyl group, which can engage in π-π stacking interactions and provides a reactive handle—the primary amine—for extensive derivatization and structure-activity relationship (SAR) studies.[4]
-
The convergence of these features makes this scaffold an ideal starting point for library synthesis aimed at discovering novel CNS agents.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [5] |
| Molecular Weight | 192.26 g/mol | [5] |
| Appearance | Solid | [6] |
| Storage | Store in a dark place under an inert atmosphere | [6] |
Primary CNS Targets: Dopamine D4 and Sigma-1 Receptors
The structural motifs within this compound align remarkably well with the known pharmacophores of the Dopamine D4 (D4R) and Sigma-1 (σ1R) receptors. Both receptors are implicated in a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, pain, and depression.[4][7]
A fascinating aspect of these two distinct receptor classes is the overlap in their ligand requirements. Both D4R and σ1R binding sites feature a critical acidic residue (Asp115 in D4R, Glu172 in σ1R) that forms an ionic interaction with the basic nitrogen of a ligand, complemented by nearby aromatic residues that engage in π-π stacking.[4] This convergence explains why many piperidine-based scaffolds show affinity for both targets and presents a strategic opportunity to develop either highly selective agents or rationally designed dual-target ligands.
Below is a conceptual diagram illustrating the key pharmacophoric interactions that derivatives of this scaffold can achieve within the D4R and σ1R binding sites.
Caption: Key pharmacophoric interactions of the scaffold.
Application Workflow for CNS Drug Discovery
The this compound scaffold is best utilized within a structured drug discovery cascade. The primary amine serves as an ideal point for diversification, allowing for the rapid generation of an analog library to probe the SAR. The workflow below outlines a typical progression from initial hit to a potential lead candidate.
Caption: Drug discovery workflow using the target scaffold.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and evaluation of novel compounds derived from the this compound core.
Protocol 4.1: Synthesis of a Representative Analog via Amide Coupling
Objective: To synthesize N-(2-(4-hydroxypiperidin-1-yl)phenyl)benzamide as a representative library member. This protocol utilizes the primary amine as a nucleophile for acylation.
Rationale: Amide bond formation is a robust and versatile reaction in medicinal chemistry. It allows for the introduction of a wide array of substituents via commercially available carboxylic acids or acid chlorides, enabling extensive exploration of the chemical space around the aminophenyl ring.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution to act as a base to neutralize the HCl byproduct.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(2-(4-hydroxypiperidin-1-yl)phenyl)benzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4.2: In Vitro Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Kᵢ) of synthesized analogs for the human Dopamine D4 (hD4R) and Sigma-1 (hσ1R) receptors.
Rationale: This competitive binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor. It measures the ability of a compound to displace a known high-affinity radioligand from the receptor. A lower Kᵢ value indicates higher binding affinity. Using membranes from cells stably expressing the target receptor (e.g., HEK-293) ensures a clean and reproducible system.[4][7]
Materials:
-
Cell membranes from HEK-293 cells stably expressing either hD4R or hσ1R.
-
Radioligands: [³H]Spiperone (for hD4R) or [³H]Pentazocine (for hσ1R).[4]
-
Non-specific binding inhibitors: Haloperidol (for hD4R) or (+)-Pentazocine (for hσ1R).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds dissolved in DMSO.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound (or buffer for total binding, or non-specific inhibitor for non-specific binding).
-
Radioligand at a concentration near its Kₔ (e.g., ~0.2 nM [³H]Spiperone).
-
Cell membranes (e.g., 10-20 µg protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
-
Calculate the percentage inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Illustrative SAR Data Table (Hypothetical):
| Compound | R-Group (on Amine) | hD4R Kᵢ (nM) | hσ1R Kᵢ (nM) | Selectivity (σ1/D4) |
| 1 | H (starting material) | >10,000 | >10,000 | - |
| 2a | Benzoyl | 150 | 850 | 5.7 |
| 2b | 4-Fluorobenzoyl | 85 | 1200 | 14.1 |
| 2c | 4-Methoxybenzoyl | 210 | 450 | 2.1 |
| 2d | Thiophene-2-carbonyl | 55 | 2500 | 45.5 |
This hypothetical data illustrates how modifying the R-group can modulate affinity and selectivity, guiding the next round of synthesis.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel CNS therapeutics. Its inherent structural features align well with the pharmacophoric requirements of important targets like the Dopamine D4 and Sigma-1 receptors. The presence of a synthetically tractable primary amine allows for the systematic exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate compound libraries based on this promising core. Future work should focus on exploring a wider range of bioisosteric replacements for the amide linker and further profiling optimized leads in relevant in vivo models of CNS disorders.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Source: MDPI. [Link]
-
Piperidin-4-one: the potential pharmacophore . Source: PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Source: ResearchGate. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists . Source: PubMed. [Link]
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma . Source: MDPI. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators . Source: ChemRxiv. [Link]
-
Characterization and Antimicrobial Activity of Piperidine-4- one Derivative . Source: ResearchGate. [Link]
-
Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo . Source: PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives . Source: Biomed Pharmacol J. [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists . Source: PubMed Central (PMC). [Link]
-
Pharmacological Applications of Piperidine Derivatives . Source: Encyclopedia.pub. [Link]
-
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists . Source: PubMed Central (PMC). [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives . Source: Chemical Review and Letters. [Link]
-
N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide . Source: NCBI Bookshelf. [Link]
-
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist . Source: PubMed. [Link]
-
In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand . Source: PubMed. [Link]
-
The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo . Source: PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scbt.com [scbt.com]
- 6. Buy 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol (EVT-1608002) | 466694-74-6 [evitachem.com]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of 1-(2-Aminophenyl)piperidin-4-ol in the Synthesis of Novel Anticancer Agents
An Application Guide for Researchers and Drug Development Professionals
Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals, including potent anticancer agents.[1][2] This application note provides a detailed guide on the strategic use of a key derivative, 1-(2-Aminophenyl)piperidin-4-ol , as a versatile building block for the synthesis of kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK). We will elucidate the synthetic pathway to obtain this key intermediate, provide a detailed protocol for its elaboration into a core heterocyclic scaffold relevant to BTK inhibition, discuss the underlying mechanism of action, and present necessary safety and handling protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in oncology drug discovery programs.
Introduction: The Value of the Aminophenyl-Piperidine Scaffold
The 1-(2-Aminophenyl)piperidine moiety represents a privileged scaffold in drug design. The unique spatial arrangement of a nucleophilic aniline amine and a secondary piperidine amine provides a powerful platform for constructing complex, fused heterocyclic systems. This structure is particularly amenable to forming covalent and non-covalent interactions within the ATP-binding pockets of various kinases, which are critical targets in cancer therapy.[3][4]
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a crucial signaling node in the B-cell antigen receptor (BCR) pathway.[4][5] Dysregulation of BTK activity is a hallmark of numerous B-cell malignancies, making it a highly validated therapeutic target.[6] Second-generation BTK inhibitors, such as acalabrutinib, have demonstrated significant clinical success. The synthesis of novel BTK inhibitors and analogues often relies on building blocks that can form the specific heterocyclic cores required for potent and selective inhibition. This compound is an ideal precursor for this purpose, enabling the exploration of new chemical space around this important target.
Synthesis of the Key Intermediate: this compound
The target compound is most efficiently prepared via the reduction of its commercially available nitro-aromatic precursor, 1-(2-nitrophenyl)piperidin-4-ol . This two-step guide outlines the complete process from starting materials to the final, purified intermediate.
Workflow for Intermediate Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-(2-nitrophenyl)piperidin-4-ol
This procedure details the nucleophilic aromatic substitution (SNAr) reaction to couple piperidin-4-ol with 1-chloro-2-nitrobenzene.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| 1-chloro-2-nitrobenzene | 157.55 | 15.75 g | 0.10 | 1.0 |
| Piperidin-4-ol | 101.15 | 11.13 g | 0.11 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.64 g | 0.20 | 2.0 |
| N,N-Dimethylformamide (DMF)| - | 200 mL | - | - |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-2-nitrobenzene (15.75 g, 0.10 mol), piperidin-4-ol (11.13 g, 0.11 mol), and potassium carbonate (27.64 g, 0.20 mol).
-
Add 200 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 800 mL of ice-cold water. A yellow precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMF and salts.
-
Dry the solid under vacuum at 50 °C to afford 1-(2-nitrophenyl)piperidin-4-ol as a yellow crystalline solid.
-
Expected Yield: 85-95%.
-
Causality: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction, and K₂CO₃ acts as a base to neutralize the HCl formed in situ. An excess of the piperidine nucleophile ensures complete consumption of the starting nitroarene.
-
Protocol 2: Synthesis of this compound
This protocol describes the catalytic hydrogenation of the nitro group to the desired aniline.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 1-(2-nitrophenyl)piperidin-4-ol | 222.24 | 22.22 g | 0.10 |
| Palladium on Carbon (10% Pd/C) | - | 1.0 g | - |
| Methanol (MeOH) | - | 250 mL | - |
| Hydrogen (H₂) Gas | - | Balloon or Parr shaker | - |
Step-by-Step Procedure:
-
Carefully charge a 500 mL hydrogenation flask or Parr bottle with 1-(2-nitrophenyl)piperidin-4-ol (22.22 g, 0.10 mol) and methanol (250 mL).
-
Under an inert atmosphere (e.g., nitrogen or argon), add 10% Pd/C catalyst (1.0 g). Caution: Pd/C can be pyrophoric; handle with care.
-
Securely attach the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm or 50 psi if using a Parr shaker) at room temperature for 4-6 hours. Monitor reaction completion by TLC (disappearance of the starting material).
-
Once complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield This compound as an off-white to pale brown solid.[7][8]
-
Expected Yield: >95%. The product is often of sufficient purity for the next step without further purification.
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[9] Methanol is an excellent solvent for both the starting material and the product, and Pd/C is a highly effective catalyst for this transformation.
-
Application in Anticancer Agent Synthesis: A BTK Inhibitor Scaffold
The synthesized this compound is now ready to be used as a key building block. The following protocol demonstrates its application in forming a diaminopyrimidine-based scaffold, a core structure found in many kinase inhibitors. This involves a Buchwald-Hartwig amination followed by an intramolecular cyclization.
Workflow for BTK Inhibitor Scaffold Synthesis
Sources
- 1. WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 252758-96-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
Application Note: A Practical Guide to Structure-Activity Relationship (SAR) Studies of 1-(2-Aminophenyl)piperidin-4-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Forward: This document provides a comprehensive, technically-grounded guide for conducting structure-activity relationship (SAR) studies on the 1-(2-aminophenyl)piperidin-4-ol scaffold. This scaffold is a key pharmacophore found in a variety of biologically active agents, and understanding its SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide moves beyond simple procedural lists, offering insights into the rationale behind experimental choices, detailed protocols for synthesis and biological evaluation, and a framework for logical data interpretation.
Introduction: The this compound Scaffold
The this compound core represents a versatile and privileged scaffold in medicinal chemistry. Its constituent parts—an aniline ring, a piperidine core, and a 4-hydroxyl group—offer multiple vectors for chemical modification. Derivatives of this scaffold have been explored for a range of biological targets, including G-protein coupled receptors (GPCRs) like opioid and histamine receptors, making them relevant for developing analgesics, antipsychotics, and other CNS-active agents.[1][2][3]
A systematic SAR study is the cornerstone of transforming a preliminary "hit" compound from this class into a viable drug candidate. By methodically altering the structure and measuring the corresponding changes in biological activity, researchers can build a predictive model that guides the design of more effective and safer molecules.
Part 1: Synthesis of Analogues
A successful SAR campaign relies on the efficient and flexible synthesis of a diverse library of analogues. The primary synthetic challenge is the controlled formation of the N-aryl bond and subsequent functionalization of the scaffold's key positions.
General Synthetic Strategy: A Modular Approach
The most common and versatile approach to synthesizing the this compound core is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[4][5] This strategy allows for the modular assembly of the target compounds from readily available building blocks.
The general workflow involves coupling a protected piperidin-4-ol derivative with a substituted 2-haloaniline or 2-nitrohalobenzene, followed by manipulation of the functional groups. This modularity is essential for an SAR study, as it allows for rapid diversification at multiple points.
Caption: General workflow for analogue synthesis.
Protocol: Synthesis of the Core Scaffold via Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of a Boc-protected precursor to the core scaffold.
Reaction Scheme: (Boc)-piperidin-4-ol + 2-Bromoaniline → 1-(2-(tert-butoxycarbonyl)aminophenyl)-piperidin-4-ol
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
2-Bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add cesium carbonate (1.5 equiv.), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 equiv.), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Reagent Addition: Add 2-bromoaniline (1.0 equiv.) and anhydrous, degassed toluene.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated piperidine derivative.
Scientist's Note (Rationale): The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[4] The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical to facilitate the reductive elimination step and prevent β-hydride elimination, leading to higher yields.[5] Cesium carbonate is often the base of choice as its solubility and basicity are well-suited for this transformation.
Protocol: Derivatization via Reductive Amination
To explore the SAR of the aniline amino group, it can be functionalized via reductive amination. This protocol assumes prior deprotection of the aniline (if a nitro precursor was used) and protection of the piperidine nitrogen if necessary.
Reaction Scheme: this compound + Aldehyde/Ketone → 1-(2-(Alkylamino)phenyl)piperidin-4-ol
Materials:
-
This compound derivative (1.0 equiv.)
-
Aldehyde or ketone (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve the this compound derivative in DCM or DCE.
-
Imine Formation: Add the desired aldehyde or ketone and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The pH should be mildly acidic (4-6) for optimal results.[6]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing iminium ions in the presence of other carbonyl groups. It is less sensitive to moisture and acidic conditions than other hydride reagents like NaBH₃CN.[7]
-
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Quenching & Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the N-alkylated product.
Part 2: Biological Evaluation & The Screening Cascade
The biological evaluation of newly synthesized compounds should follow a logical, tiered approach known as a screening cascade. This strategy uses high-throughput, less resource-intensive assays first to quickly identify promising compounds, which are then subjected to more complex and informative secondary and tertiary assays.
Caption: A typical screening cascade for SAR studies.
Protocol: Primary In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the synthesized derivatives for the target receptor. This is a fundamental assay in SAR studies.[8]
Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The ability of the unlabeled test compound to displace the radioligand is measured, and from this, its own affinity is calculated.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
Radioligand (e.g., [³H]-ligand) specific for the target receptor.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like MgCl₂).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add:
-
Assay buffer
-
Test compound at various concentrations (or vehicle for total binding control).
-
Radioligand at a fixed concentration (typically near its Kₔ value).
-
A high concentration of a known non-radiolabeled ligand for non-specific binding (NSB) control wells.
-
-
Initiation: Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: Secondary cAMP Functional Assay
Objective: To determine if a high-affinity compound is an agonist, antagonist, or inverse agonist, and to quantify its potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).
Principle: Many GPCRs signal by modulating the intracellular levels of cyclic AMP (cAMP). Gαₛ-coupled receptors increase cAMP, while Gαᵢ-coupled receptors decrease it.[9] Commercial kits (e.g., cAMP-Glo™) provide a sensitive, luminescence-based readout of cAMP levels.[10][11]
Materials:
-
A cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells).[9]
-
Cell culture medium and plates.
-
Test compounds dissolved in DMSO.
-
A known agonist for the receptor.
-
Forskolin (to stimulate cAMP production for Gαᵢ-coupled assays).
-
A commercial cAMP detection kit (e.g., Promega cAMP-Glo™ Assay).
-
Luminometer.
Procedure (for a Gαₛ-coupled receptor agonist mode):
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and incubate overnight to form a monolayer.[12]
-
Compound Addition: Prepare serial dilutions of the test compounds. Remove the culture medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for receptor stimulation and cAMP production.
-
Cell Lysis & Detection: Following the manufacturer's protocol for the cAMP kit, add the lysis buffer and then the detection solution, which contains a kinase that is activated by cAMP and a luciferase substrate.[10]
-
Signal Measurement: Incubate as required by the kit, then measure the luminescence on a plate reader. The light output is inversely proportional to the cAMP concentration.
-
Data Analysis:
-
Convert luminescence readings to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect, often relative to a standard agonist).
-
Protocol: Tertiary In Vitro ADME - Metabolic Stability Assay
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo half-life.[13][14]
Principle: The compound is incubated with liver microsomes, which are subcellular fractions containing high concentrations of key drug-metabolizing enzymes like cytochrome P450s (CYPs).[15] The rate of disappearance of the parent compound is measured over time.[13]
Materials:
-
Pooled liver microsomes (human, rat, etc.).[16]
-
Test compound.
-
NADPH (a necessary cofactor for CYP enzyme activity).[14]
-
Phosphate buffer (pH 7.4).
-
Control compounds (e.g., a high-clearance and a low-clearance drug).
-
Acetonitrile with an internal standard (for quenching and analysis).
-
LC-MS/MS system for quantification.
Procedure:
-
Incubation Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes and the test compound in phosphate buffer at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed solution of the NADPH cofactor.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.[17]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a calibrated LC-MS/MS method.[14]
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the initial linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (volume of incubation / mg of microsomal protein).[16]
-
Part 3: Data Collation and SAR Interpretation
The power of an SAR study comes from systematically organizing and interpreting the data generated from the synthetic and biological efforts.
Building the SAR Table
A well-structured table is the most effective tool for visualizing the relationships between structure and activity. It should clearly link each specific structural modification to the key biological data points.
Table 1: Example SAR Data for this compound Derivatives
| Compound ID | R¹ (Aniline) | R² (Piperidine-N) | R³ (Aryl Ring) | Target Kᵢ (nM) | Functional EC₅₀ (nM) | Metabolic t₁/₂ (min) |
| 1a (Parent) | -NH₂ | -H | -H | 150 | 450 (Agonist) | 45 |
| 1b | -NHMe | -H | -H | 75 | 210 (Agonist) | 35 |
| 1c | -NHEt | -H | -H | 90 | 280 (Agonist) | 40 |
| 1d | -N(Me)₂ | -H | -H | 350 | >1000 | 65 |
| 2a | -NH₂ | -H | 4-Cl | 25 | 60 (Agonist) | 15 |
| 2b | -NH₂ | -H | 4-F | 40 | 95 (Agonist) | 22 |
| 2c | -NH₂ | -H | 4-OMe | 210 | 700 (Agonist) | >90 |
| 3a | -NH₂ | -Me | -H | 180 | 500 (Agonist) | 50 |
Interpreting the Data: Drawing Actionable Conclusions
By analyzing the trends in the SAR table, researchers can develop hypotheses about the target's binding site and guide the next round of analogue design.
-
Aniline (R¹) Substitution:
-
Comparing 1a to 1b and 1c , small N-alkylation (methyl, ethyl) is tolerated and may improve affinity slightly.
-
However, dimethylation (1d ) leads to a significant loss of affinity, suggesting a sterically constrained pocket around the aniline nitrogen or the loss of a critical hydrogen bond donor.
-
-
Aryl Ring (R³) Substitution:
-
Adding small, electron-withdrawing groups at the para-position (2a , 2b ) dramatically improves both affinity and functional potency compared to the unsubstituted parent 1a . This suggests a favorable interaction, possibly a halogen bond or hydrophobic interaction, in this region.
-
Conversely, an electron-donating methoxy group (2c ) is detrimental to affinity, perhaps due to steric clash or unfavorable electronic effects.
-
The improved potency of halogenated compounds comes at the cost of lower metabolic stability (15-22 min vs. 45 min ), indicating these positions may be sites of metabolism (e.g., hydroxylation).
-
-
Piperidine-N (R²) Substitution:
-
N-methylation (3a ) does not significantly alter affinity or potency compared to the parent compound (1a ). This position may be solvent-exposed and less critical for binding, making it a potential site for introducing solubilizing groups if needed.
-
Caption: The iterative cycle of lead optimization.
Conclusion
A rigorous and systematic SAR study is an iterative process of design, synthesis, and testing. By employing modular synthetic strategies like the Buchwald-Hartwig amination and a logical screening cascade of biological assays, researchers can efficiently map the SAR landscape for the this compound scaffold. The insights gained from this process are fundamental to rationally designing optimized lead compounds with superior potency, selectivity, and drug-like properties, ultimately accelerating the journey from a chemical hit to a potential therapeutic.
References
-
PubMed. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010-07-15). Available from: [Link].
-
Matassini C, et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link].
-
National Center for Biotechnology Information. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available from: [Link].
-
PubMed. [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine]. (1977). Available from: [Link].
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link].
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link].
-
YouTube. metabolic stability & determining intrinsic drug clearance. (2023-09-12). Available from: [Link].
-
University of North Carolina. Functional Assays Protocols - PDSP. Available from: [Link].
-
Bioagile. How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29). Available from: [Link].
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link].
-
National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017-11-20). Available from: [Link].
-
PubMed. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007-06-01). Available from: [Link].
-
PubMed. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021-01-20). Available from: [Link].
Sources
- 1. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. multispaninc.com [multispaninc.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay Protocol [promega.kr]
- 11. cAMP-Glo™ Max Assay Protocol [promega.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. youtube.com [youtube.com]
- 17. merckmillipore.com [merckmillipore.com]
Analytical method development for 1-(2-Aminophenyl)piperidin-4-ol
An Application Note on the Development and Validation of Analytical Methods for 1-(2-Aminophenyl)piperidin-4-ol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the development and validation of analytical methods for the quantification and purity assessment of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of robust analytical data in drug development, this document provides scientifically grounded protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are developed in accordance with the principles outlined by the International Council for Harmonisation (ICH), ensuring regulatory compliance and data integrity. Each protocol is accompanied by an in-depth explanation of the scientific rationale behind experimental choices, system suitability criteria, and detailed validation procedures. This application note is intended for researchers, analytical scientists, and quality control professionals engaged in the pharmaceutical industry.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a piperidine ring, a primary aromatic amine, and a secondary alcohol. This unique combination of functional groups makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity and concentration of this intermediate are critical parameters that can directly impact the quality, safety, and efficacy of the final drug product. Therefore, the development of reliable and validated analytical methods is a prerequisite for its use in a regulated environment.
A thorough understanding of the compound's physicochemical properties is the foundation for developing a suitable analytical method. These properties dictate the choice of instrumentation, separation strategy, and detection techniques.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 252758-96-6 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O | [3] |
| Molecular Weight | 192.26 g/mol | [3] |
| Predicted Boiling Point | 369.8 ± 37.0 °C | [2][4] |
| Predicted Density | 1.194 ± 0.06 g/cm³ | [2][4] |
| Predicted pKa | 14.78 ± 0.20 | [2][4] |
The presence of the aminophenyl group provides a chromophore, making UV spectrophotometry a viable detection method for HPLC. The polar amine and hydroxyl groups increase its solubility in polar solvents but also make it non-volatile, suggesting that GC analysis would require a derivatization step to improve thermal stability and chromatographic performance.
The Regulatory Landscape: A Lifecycle Approach to Analytical Procedures
Modern analytical method development is guided by a lifecycle approach, as championed by the ICH. The recent ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) guidelines advocate for a more scientific, risk-based approach.[5][6][7] This framework ensures that an analytical procedure is not only validated for its intended purpose but is also robust and well-understood throughout its operational life.[8][9]
The first step in this process is defining the Analytical Target Profile (ATP) , which predefines the objectives and performance requirements of the method.[7][10] Validation then becomes the formal process of demonstrating that the developed method meets the criteria set forth in the ATP.[10]
Caption: The lifecycle of an analytical procedure as per ICH guidelines.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale for HPLC
RP-HPLC is the premier technique for the analysis of non-volatile pharmaceutical compounds. For this compound, its advantages include:
-
Suitability: The compound's polarity is well-suited for reversed-phase chromatography.
-
Detection: The aromatic amine provides a strong UV chromophore for sensitive detection.
-
Versatility: HPLC can be used for both quantification (assay) and the detection of impurities.
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation and sensitivity as outlined in the ATP.
Caption: Systematic workflow for HPLC method development.
Detailed HPLC Protocol
This protocol provides a starting point for the analysis. Further optimization may be required based on the specific instrumentation and sample matrix.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance with similar compounds.[11][12]
2. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid (HCOOH): Analytical grade.
-
This compound: Reference standard of known purity.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine groups are ionized, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low UV cutoff. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30°C | Ensures reproducible retention times by controlling viscosity and mass transfer.[12] |
| Detection Wavelength | ~240 nm (determine λmax by UV scan) | The aminophenyl group is expected to have a strong absorbance in this region. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Gradient Program | 10% B to 90% B over 20 minutes | A scouting gradient to elute the main peak and any potential impurities with varying polarities. |
4. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution: Prepare the sample in the same diluent to achieve a target concentration of approximately 100 µg/mL.
5. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if it meets the following criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Derivatization Strategy
While HPLC is the primary method, GC-MS serves as an excellent orthogonal technique, particularly for identification based on mass fragmentation patterns. Due to the low volatility of this compound, derivatization is mandatory to analyze it by GC.[14] Silylation is a common and effective strategy to block the polar N-H and O-H groups, replacing the active hydrogens with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability.
Caption: Workflow for developing a GC-MS method with derivatization.
Detailed GC-MS Protocol
1. Instrumentation and Columns:
-
GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for general-purpose analysis.[15]
2. Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS: A powerful silylating agent.
-
Pyridine or Acetonitrile: Anhydrous, as a reaction solvent.
3. Derivatization Protocol:
-
Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous pyridine (or ACN).
-
Add 500 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Recommended Condition |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 500 amu |
Method Validation Protocol (ICH Q2(R2))
Once the HPLC method is optimized, it must be validated to demonstrate its fitness for purpose.[16][17] The following parameters must be assessed.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and sample. Spike sample with known impurities. Assess peak purity using a DAD detector. | The analyte peak should be free of interference from other components. Peak purity angle should be less than the threshold angle.[13] |
| Linearity | Prepare at least five concentrations of the standard solution, typically from 50% to 150% of the target concentration. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[12] |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision within that range. | Typically 80% to 120% of the test concentration for an assay.[6] |
| Accuracy | Analyze samples of known concentration (e.g., by spiking a placebo with the analyte at three levels in triplicate: 80%, 100%, 120%). | Percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate preparations of the same sample. Intermediate Precision: Repeatability test on a different day, with a different analyst, or on different equipment. | %RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | Determined by the signal-to-noise ratio (S/N) method (typically S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve. | The LOQ should be sufficiently low to quantify any specified impurities. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on the results. | System suitability parameters must be met, and the results should not be significantly affected by the variations. |
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for this compound. The detailed HPLC-UV protocol is suitable for routine quality control, offering robust quantification and impurity profiling. The orthogonal GC-MS method provides unequivocal identification, strengthening the analytical data package. By adhering to the principles of method lifecycle management and following the detailed validation protocols outlined herein, laboratories can ensure the generation of accurate, reliable, and regulatory-compliant data essential for the advancement of pharmaceutical development programs.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Food and Drug Administration. (2024). Q14 Analytical Procedure Development.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ChemicalBook. (n.d.). This compound | 252758-96-6.
- Sigma-Aldrich. (n.d.). 1-(3-Aminophenyl)piperidin-4-ol AldrichCPR.
- Santa Cruz Biotechnology. (n.d.). This compound | SCBT.
- ChemicalBook. (n.d.). 252758-96-6(this compound) Product Description.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS.
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Chem-Impex. (n.d.). 1-(2-Aminophenyl)piperidine-4-carboxamide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 252758-96-6 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 252758-96-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Q14 Analytical Procedure Development | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 1-(2-Aminophenyl)piperidin-4-ol
Introduction
1-(2-Aminophenyl)piperidin-4-ol is a heterocyclic amine containing a piperidine scaffold, a common structural motif in many pharmaceuticals. As an intermediate or final active pharmaceutical ingredient (API), its purity, stability, and accurate quantification are critical for ensuring drug safety and efficacy. This document provides detailed analytical procedures for the determination of this compound using both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
The methodologies presented are designed for researchers, scientists, and drug development professionals. They are grounded in established chromatographic principles and adhere to the validation guidelines set forth by the International Conference on Harmonisation (ICH).[1][2][3] The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for developing a robust analytical method. Key predicted physicochemical properties of this compound are summarized below.[4]
| Property | Predicted Value | Significance for Method Development |
| Boiling Point | 369.8 ± 37.0 °C | Suggests low volatility, making it suitable for HPLC and LC-MS. |
| Density | 1.194 ± 0.06 g/cm³ | Relevant for solution preparation. |
| pKa | 14.78 ± 0.20 | The basic nature of the piperidine nitrogen will influence its ionization state and retention in reversed-phase chromatography. |
The presence of the aminophenyl group provides a chromophore, making UV detection a viable quantification strategy. The basic piperidine nitrogen makes the molecule amenable to positive ion electrospray ionization (ESI) for LC-MS analysis.[5]
Part 1: HPLC-UV Method for Quantification
This section details a reversed-phase HPLC method with UV detection for the routine analysis and purity assessment of this compound. The method is designed to be stability-indicating, meaning it can resolve the main analyte from potential impurities and degradation products.
Rationale for Method Design
A C18 reversed-phase column is selected due to its versatility and wide use in the pharmaceutical industry for separating compounds of moderate polarity.[6] The mobile phase consists of an aqueous buffer and an organic modifier. The buffer (in this case, phosphate) helps to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times. A slightly acidic to neutral pH is chosen to ensure the protonation of the piperidine nitrogen, which can improve peak shape. Acetonitrile is a common organic modifier that provides good peak resolution for a wide range of compounds.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[6]
2. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade, for mobile phase pH adjustment.
-
Sodium Dihydrogen Phosphate (NaH₂PO₄): Analytical grade.
-
This compound: Reference standard of known purity.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 20 mM Sodium Dihydrogen Phosphate buffer, pH adjusted to 6.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm (based on the aminophenyl chromophore) |
| Run Time | 35 minutes |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution: Prepare the sample in the diluent to achieve a target concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R1) Guidelines)
A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose.[1][3][7]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). | The peak for this compound should be free of interference from the blank, placebo, and any degradation products. Peak purity should be assessed using a photodiode array detector. |
| Linearity | Prepare at least five concentrations of the reference standard ranging from 50% to 150% of the working concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero. |
| Accuracy | Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of the 100% standard solution. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[1] | LOD and LOQ should be sufficiently low for the intended application (e.g., impurity analysis). |
| Robustness | Intentionally vary chromatographic parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min). | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected. |
Part 2: LC-MS Method for Identification and Trace Analysis
For higher sensitivity and selectivity, especially for identifying unknown impurities or for bioanalytical applications, an LC-MS method is recommended.[8][9] This section describes a method using a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Rationale for Method Design
The LC conditions are similar to the HPLC-UV method but use a volatile buffer (ammonium formate) to be compatible with mass spectrometry. Positive ion ESI is chosen due to the basic nature of the piperidine nitrogen, which is readily protonated. A tandem mass spectrometer (MS/MS) allows for specific fragmentation patterns to be monitored, providing a high degree of confidence in the identification and quantification of the analyte.[5]
Experimental Protocol: LC-MS Method
1. Instrumentation:
-
LC System: An HPLC or UHPLC system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Full scan (e.g., m/z 50-500) for identification and Multiple Reaction Monitoring (MRM) for quantification. |
Note: MS parameters should be optimized for the specific instrument and analyte.
4. MRM Transition: To determine the MRM transition, the protonated molecule [M+H]⁺ is first identified in a full scan. The precursor ion is then subjected to collision-induced dissociation (CID) to identify a stable and abundant product ion.
-
Precursor Ion ([M+H]⁺): To be determined experimentally (predicted m/z).
-
Product Ion: To be determined from product ion scan.
Visualization of Analytical Workflows
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS analysis.
Conclusion
The HPLC-UV and LC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC-UV method is well-suited for routine quality control, including assay and purity testing, while the LC-MS method offers superior sensitivity and selectivity for trace-level analysis and identification of impurities. Both methods are grounded in established scientific principles and align with regulatory expectations for method validation, ensuring the generation of high-quality, defensible data in a drug development setting.
References
- International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262.
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
ResearchGate. Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
PubMed. Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. [Link]
-
Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
PubChem. 1-(2-Phenylethyl)-4-piperidinol. [Link]
-
ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]
-
MDPI. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
-
ResearchGate. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Wiley Online Library. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
-
PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 252758-96-6 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. alternative-therapies.com [alternative-therapies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chiral Separation of 1-(2-Aminophenyl)piperidin-4-ol Enantiomers by Supercritical Fluid Chromatography (SFC) and HPLC
Introduction and Scientific Context
The piperidine moiety is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] The compound 1-(2-Aminophenyl)piperidin-4-ol is a chiral building block of significant interest in drug discovery. As with most chiral compounds, its enantiomers can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Regulatory bodies worldwide mandate the characterization and control of stereoisomeric composition, making robust enantioselective analytical methods indispensable for drug development and quality control.[3]
This application note provides a comprehensive guide to developing a reliable method for the chiral separation of this compound enantiomers. We will explore both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) techniques. The primary focus will be on SFC, a powerful and "green" alternative that often provides faster, more efficient separations than traditional HPLC.[4][5] The causality behind methodological choices, from stationary phase selection to mobile phase optimization, is explained to provide researchers with a framework for adapting these protocols to similar molecules.
The Principle of Chiral Recognition
Successful chiral separation on a chromatographic column relies on the differential interaction between the enantiomers of the analyte and a Chiral Stationary Phase (CSP). According to the widely accepted "three-point interaction" model, a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) between the analyte and the CSP are necessary for chiral recognition.[6][7] The small differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP lead to different retention times, enabling their separation.
For an amino alcohol like this compound, which contains a basic secondary amine, a primary aromatic amine, and a hydroxyl group, the most effective CSPs are typically polysaccharide-based (derivatized cellulose or amylose) or cyclodextrin-based.[6] These phases offer a rich combination of hydrogen bond donors/acceptors and steric environments necessary for resolving such molecules.
Strategic Approach to Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. The process involves screening a small, diverse set of chiral columns with generic mobile phase gradients, followed by optimization of the most promising conditions.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. diva-portal.org [diva-portal.org]
Application Notes and Protocols for the Purification of 1-(2-Aminophenyl)piperidin-4-ol
Introduction: The Significance of High-Purity 1-(2-Aminophenyl)piperidin-4-ol in Research and Development
This compound is a heterocyclic compound incorporating both a piperidine and an aniline moiety. This structural motif is of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. The piperidine ring is a prevalent scaffold in numerous FDA-approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The aminophenyl group provides a versatile handle for further chemical elaboration, making this molecule a valuable building block for the synthesis of more complex drug candidates and chemical probes.
Given its role as a key intermediate, the purity of this compound is paramount. The presence of residual starting materials, by-products, or other impurities can have profound downstream effects, potentially leading to the formation of unintended side-products, complicating reaction kinetics, and yielding inaccurate biological data. This guide provides a comprehensive overview of robust purification and quality control protocols tailored for this compound, ensuring that researchers can proceed with a well-characterized and highly purified starting material.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The optimal purification strategy is dictated by the nature of the impurities present in the crude material. While the specific impurity profile will vary depending on the synthetic route employed, common impurities in the synthesis of N-aryl piperidines may include:
-
Unreacted Starting Materials: Such as a protected or unprotected version of 2-nitroaniline, 2-fluoroaniline, or piperidin-4-ol.
-
Catalyst Residues: If transition metal-catalyzed cross-coupling reactions are used.[1]
-
Side-Products: Arising from incomplete reactions or undesired side reactions involving the aniline or piperidine functional groups.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is strongly recommended to assess the complexity of the mixture and guide the selection of the most appropriate purification method.
Purification Strategies: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve the desired level of purity. The choice between recrystallization and chromatography depends on the physical state of the crude product and the nature of the impurities.
Logical Flow for Purification Method Selection
The following diagram illustrates the decision-making process for selecting the appropriate purification strategy for this compound.
Caption: Decision workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures. For a compound like this compound, which possesses both polar (amine, alcohol) and non-polar (aromatic ring) features, a systematic solvent screening is crucial.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Selection of recrystallization solvents (see table below)
Solvent Selection
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the functional groups present and literature on similar compounds, the following solvents are recommended for initial screening.[2][3]
| Solvent | Polarity | Boiling Point (°C) | Rationale and Comments |
| Ethanol | Polar Protic | 78 | A good starting point for polar compounds containing hydroxyl and amine groups.[2] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different solubility characteristics. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for moderately polar compounds. |
| Ethyl Acetate | Moderately Polar | 77 | Often used in combination with a non-polar solvent. |
| Toluene | Non-polar | 111 | May be suitable if the compound is less polar than anticipated. |
| Hexanes/Heptane | Non-polar | 69 / 98 | Typically used as an anti-solvent with a more polar solvent. |
Step-by-Step Recrystallization Protocol
-
Solvent Screening (Small Scale):
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
Add a few drops of a single solvent from the table above to each tube.
-
Observe solubility at room temperature. The ideal solvent will show poor solubility.
-
Gently heat the tubes with poor room-temperature solubility. The compound should fully dissolve at or near the boiling point of the solvent.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
The solvent that yields a good recovery of crystalline solid is a suitable candidate. If no single solvent is ideal, proceed to test solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
-
-
Bulk Recrystallization:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture with stirring. Continue adding the hot solvent until the solid just dissolves.
-
Expert Tip: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration through fluted filter paper to remove the charcoal.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Flash Column Chromatography
For crude products that are oils, or for solids that are difficult to recrystallize, flash column chromatography is the preferred method of purification. Due to the basic nature of the piperidine and aniline nitrogens, which can lead to peak tailing and irreversible adsorption on standard silica gel, a modified approach is necessary.[4]
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Flash chromatography system (optional)
-
Eluent (solvent mixture)
-
Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)
-
Test tubes or fraction collector
-
TLC plates and developing chamber
Step-by-Step Chromatography Protocol
-
Eluent Selection:
-
Using TLC, identify a solvent system that provides good separation of the desired product from its impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[5]
-
The target Rf (retention factor) for the desired compound should be between 0.2 and 0.4 for optimal separation.
-
Crucial Step: To the chosen eluent, add 0.5-1% triethylamine or concentrated ammonium hydroxide to neutralize the acidic sites on the silica gel. This will prevent peak tailing and improve the recovery of the basic compound.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Once packed, add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary for complex mixtures.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Purity Assessment and Characterization
Post-purification, it is essential to verify the purity and confirm the identity of the compound. A combination of the following analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is an excellent method for determining the purity of the final product.
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization and good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is suitable for initial purity assessment. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The aminophenyl group should exhibit strong UV absorbance. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural confirmation. While a reference spectrum is ideal, the following characteristic signals are expected for this compound:
-
¹H NMR:
-
Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the aminophenyl ring.
-
A broad singlet for the NH₂ protons.
-
A multiplet for the CH-OH proton on the piperidine ring.
-
A series of multiplets for the methylene (CH₂) protons of the piperidine ring.
-
A signal for the OH proton, which may be broad and its chemical shift solvent-dependent.
-
-
¹³C NMR:
-
Six distinct signals in the aromatic region.
-
A signal for the CH-OH carbon (approx. 60-70 ppm).
-
Signals for the CH₂ carbons of the piperidine ring.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. For this compound (C₁₁H₁₆N₂O), the expected monoisotopic mass is 192.1263 g/mol . Electrospray ionization (ESI) in positive mode should readily show the [M+H]⁺ ion at m/z 193.1335.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent; solution is too concentrated. | Use a lower boiling point solvent or a solvent mixture. Add slightly more solvent. |
| Poor recovery from recrystallization | Too much solvent was used; compound has significant solubility in cold solvent. | Use the minimum amount of hot solvent for dissolution. Try a different solvent or solvent mixture. |
| Streaking/Tailing on TLC/Column | Strong interaction between the basic compound and acidic silica gel. | Add a basic modifier (triethylamine or ammonia) to the eluent.[4] |
| Compound won't elute from column | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., add more ethyl acetate or a small amount of methanol). |
Conclusion
The protocols outlined in this application note provide a robust framework for the purification and characterization of this compound. By carefully selecting the appropriate purification technique based on an initial assessment of the crude material and rigorously verifying the purity of the final product, researchers can ensure the integrity of their subsequent experiments. The causality-driven approach to method selection and troubleshooting provided herein empowers scientists to tackle the purification of this valuable chemical building block with confidence.
References
- Rubiralta, M., Giralt, E., & Diez, A. (1991).
- Watson, P. S., Jiang, B., & Scott, B. (2000). A Novel and Efficient Synthesis of 2,6-Disubstituted Piperidines. Organic Letters, 2(23), 3679–3681.
- Ju, Y., & Varma, R. S. (2006). A simple and efficient one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135-141.
- Dutkiewicz, G., Siddaraju, B. P., Yathirajan, H. S., Siddegowda, M. S., & Kubicki, M. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Structure Reports Online, 66(3), o562.
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. Available at: [Link]
-
Saw, Y. L. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan University, Rowan Digital Works. Available at: [Link]
- Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
Li, J. J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3451-3454. Available at: [Link]
- Smith, C. J., et al. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Cambridge Open Engage. Available at: [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]
- The Royal Society of Chemistry. (2014).
-
Columbia University, Department of Chemistry. Column chromatography. Available at: [Link]
- Saw, Y. L., et al. (n.d.). N-(4-aminophenyl)
-
Reddit. (2022). r/chemhelp - Chromotography with free amines?. Available at: [Link]
- SciSpace. (2023). A General Strategy for N–(Hetero)
- The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
- Biotage. (2023).
- SciSpace. (2023). A General Strategy for N–(Hetero)
- ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
- University of California, Berkeley.
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
- The Royal Society of Chemistry.
- ResearchGate.
- MDPI. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
-
Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Buchwald-Hartwig Amination for the Synthesis of 1-(2-Aminophenyl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(2-Aminophenyl)piperidin-4-ol via the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this crucial C-N bond formation reaction. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common challenges encountered during this specific transformation.
The Buchwald-Hartwig amination is a powerful tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals.[1][2] However, its success is highly dependent on the careful selection of reaction parameters, and challenges such as low yield, side product formation, and catalyst deactivation are common hurdles.[3][4] This guide will address these issues in a practical, question-and-answer format, grounded in mechanistic understanding and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my desired product, this compound. What are the most likely causes?
A1: Low yields in the Buchwald-Hartwig amination of a secondary cyclic amine like piperidin-4-ol with a potentially coordinating aniline derivative can stem from several factors. The most common culprits include:
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5] For coupling a secondary amine, a bulky, electron-rich phosphine ligand is generally required to promote reductive elimination and prevent β-hydride elimination.[1][5]
-
Incorrect Base Selection: The base plays a critical role in deprotonating the amine and facilitating the formation of the palladium-amido complex.[6][7] A base that is too weak may result in slow or incomplete reaction, while an overly strong base can lead to side reactions or degradation of sensitive functional groups.[3][6]
-
Catalyst Deactivation: The presence of coordinating groups on the substrates, such as the free amino group in the product or the starting aniline, can lead to catalyst inhibition or deactivation.[8][9][10]
-
Poor Solvent Choice: The solvent influences the solubility of the reactants and the base, and it can also affect the stability and activity of the catalytic species.[3][6]
-
Inadequate Reaction Temperature or Time: Buchwald-Hartwig reactions are often sensitive to temperature.[3] Insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side product formation. Reaction times may also need to be extended for challenging couplings.[11]
Q2: What is the best starting aryl halide for this reaction: 2-bromoaniline, 2-chloroaniline, or 2-iodoaniline?
A2: The choice of aryl halide significantly impacts the reaction. The general reactivity order for oxidative addition to the Pd(0) center is Ar-I > Ar-Br > Ar-Cl.[3]
-
Aryl Iodides: While most reactive, aryl iodides can sometimes lead to catalyst inhibition due to the formation of bridging iodide dimers with the palladium center, which can precipitate and take the catalyst out of the active cycle.[3][12]
-
Aryl Bromides: These are often a good compromise, offering good reactivity without the significant catalyst inhibition sometimes seen with iodides.[11] For the synthesis of this compound, starting with 2-bromoaniline is a common and often successful strategy.
-
Aryl Chlorides: Aryl chlorides are the least reactive and typically require more specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[7][13] However, they are often more cost-effective and readily available.
For initial attempts, 2-bromoaniline is the recommended starting material due to its balanced reactivity.
Q3: There are many phosphine ligands available. How do I choose the right one for coupling piperidin-4-ol?
A3: Ligand selection is critical and substrate-dependent.[14][15] For the coupling of a secondary aliphatic amine like piperidin-4-ol, sterically hindered and electron-rich biaryl phosphine ligands are generally the most effective. These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[1]
Here is a comparison of commonly used ligands for this type of transformation:
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A versatile and highly active ligand for a wide range of C-N couplings, including those involving secondary amines.[16] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective for sterically demanding couplings and can sometimes provide better results than XPhos.[12] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Particularly effective for the monoarylation of primary amines, but can also be successful for secondary amines.[12] |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | A very bulky ligand that can be beneficial for challenging couplings. |
Recommendation: Start with XPhos or RuPhos as they have a broad scope and are frequently successful for coupling secondary amines.
Q4: What is the recommended base for this reaction, and why?
A4: The choice of base is crucial for both reactivity and functional group tolerance.[6] For the coupling of secondary amines, a strong, non-nucleophilic base is typically required.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | High reactivity, often leading to faster reactions and lower catalyst loadings.[3] | Can be incompatible with base-sensitive functional groups.[12] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Allows for the use of substrates with protic functional groups.[17] | Can be more expensive and requires careful handling. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | A weaker base that offers better functional group tolerance.[3] | Often requires higher reaction temperatures and longer reaction times.[3] |
| Potassium phosphate (K₃PO₄) | ~12.3 | A moderately weak base that can be effective in certain systems. | May not be strong enough for less reactive substrates. |
Recommendation: For the coupling of piperidin-4-ol, sodium tert-butoxide (NaOtBu) is a good starting point due to its high reactivity.[18] If substrate decomposition is observed, switching to a weaker base like cesium carbonate (Cs₂CO₃) and increasing the reaction temperature may be necessary.
Troubleshooting Guide
Problem 1: The reaction is stalled, and I observe a significant amount of unreacted starting material.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Workflow: Stalled Reaction
Caption: Troubleshooting workflow for a stalled Buchwald-Hartwig reaction.
Problem 2: I am observing significant side product formation, particularly hydrodehalogenation of my aryl halide.
Hydrodehalogenation (replacement of the halide with a hydrogen) is a common side reaction that competes with the desired C-N bond formation.[1]
Underlying Cause:
This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[1] It can also be indicative of catalyst decomposition.
Solutions:
-
Ligand Modification: Employing bulkier ligands can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination.[1] Consider switching from a less bulky ligand to one like XPhos or RuPhos.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. Once the reaction has been initiated, try reducing the temperature to see if the formation of the side product is minimized.[3]
-
Choice of Base: In some cases, the choice of base can influence the rate of side reactions. Experimenting with different bases (e.g., switching from NaOtBu to K₃PO₄) may be beneficial.[6]
Problem 3: The reaction works, but the yield is inconsistent between batches.
Inconsistent yields are often traced back to issues with reagent quality or reaction setup.
Checklist for Reproducibility:
-
Anhydrous and Anaerobic Conditions: The Pd(0) catalyst is sensitive to oxygen.[12] Ensure all reagents and solvents are properly dried and degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Reagent Quality:
-
Palladium Precursor: Use a high-purity palladium source. Older bottles of Pd(OAc)₂ or Pd₂(dba)₃ may have reduced activity.
-
Ligand: Phosphine ligands can be sensitive to air oxidation. Store them under an inert atmosphere.
-
Base: Strong bases like NaOtBu are hygroscopic. Use a fresh bottle or a freshly opened container from a glovebox.
-
-
Stirring Rate: In heterogeneous mixtures (especially with inorganic bases like Cs₂CO₃ or K₃PO₄), ensure vigorous stirring to maintain proper mixing.[3]
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a starting point and may require further optimization based on your specific experimental results.
Reactants:
-
2-Bromoaniline
-
Piperidin-4-ol
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add 2-bromoaniline (1.0 equiv) and piperidin-4-ol (1.2 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[15]
This guide provides a comprehensive framework for optimizing the synthesis of this compound. By understanding the key parameters and potential pitfalls, researchers can systematically troubleshoot their reactions and achieve higher yields and reproducibility.
References
- Fors, B. P., & Buchwald, S. L. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: A Solution to the Problem of Catalyst Deactivation. Journal of the American Chemical Society, 132(40), 15914–15917.
- McCann, S. D., & Buchwald, S. L. (2019). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 141(37), 14594–14599.
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
- Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Topics in Current Chemistry, 292, 241–296.
- Billingsley, K. L., & Buchwald, S. L. (2007). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of the American Chemical Society, 129(11), 3358–3366.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Zapf, A. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Retrieved January 17, 2026, from [Link]
-
McCann, S. D., & Buchwald, S. L. (2019). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. MIT DSpace. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]
- Strotman, N. A., Soumeillant, M. C., Zhu, K., Markwalter, C. E., Wei, C. S., Hsiao, Y., & Eastgate, M. D. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(21), 13355–13363.
-
I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe?. (2021, June 1). Reddit. [Link]
- Wolfe, J. P., & Buchwald, S. L. (2000). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters, 2(9), 1165–1168.
- Fors, B. P., Krinsky, J. L., & Buchwald, S. L. (2012). Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 134(37), 15488–15495.
- Zhang, Z., Bäckvall, J.-E., & Córdova, A. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2598–2605.
- Korkmaz, A., & Özer, M. S. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
-
Brainstorming a Buchwald-Hartwig coupling. (2025, June 24). Reddit. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. jk-sci.com [jk-sci.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. entegris.com [entegris.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Yield in 1-(2-Aminophenyl)piperidin-4-ol Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-(2-Aminophenyl)piperidin-4-ol. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex pharmaceutical agents. The most common and robust method for its synthesis is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.[1] However, like many cross-coupling reactions, achieving a high yield can be challenging due to factors like sterically hindered substrates, catalyst deactivation, and competing side reactions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve issues leading to low yields in your synthesis.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled or resulted in a very low yield of the desired product. What are the primary factors I should investigate?
A: Low conversion is the most frequent issue and can stem from several sources. A systematic approach is the best way to identify the root cause. The problem usually lies within one of the core components of the Buchwald-Hartwig reaction: the catalyst system (palladium precursor and ligand), the base, the reaction environment, or the reagents themselves.
-
Catalyst Inactivity or Decomposition: The active Pd(0) catalyst is the heart of the reaction. Its formation and stability are critical.
-
Causality: The phosphine ligand must protect the Pd(0) center from aggregation (forming palladium black) and facilitate the key steps of oxidative addition and reductive elimination.[2] An inadequate ligand for this specific transformation, exposure to oxygen, or excessively high temperatures can lead to rapid catalyst decomposition.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). All reagents and solvents should be properly degassed.[3]
-
Ligand Choice: The coupling of a secondary amine (piperidin-4-ol) with a 2-substituted aryl halide is sterically demanding. Bulky, electron-rich phosphine ligands are required to promote the reaction.[2][4] Consider screening ligands like XPhos, RuPhos, or BrettPhos, which are known to be effective for challenging couplings.[4]
-
Precatalyst Selection: Using modern palladium precatalysts (e.g., G3 or G4 XPhos Pd precatalysts) can lead to more consistent formation of the active Pd(0) species compared to using separate Pd sources like Pd₂(dba)₃ or Pd(OAc)₂.[5]
-
-
-
Incorrect Base Selection: The base plays a crucial role in deprotonating the amine nucleophile.
-
Causality: The base must be strong enough to deprotonate the piperidin-4-ol, but not so strong that it causes degradation of the starting materials or product. The physical properties of the base, such as solubility and particle size, can also dramatically affect the reaction rate.[5]
-
Solution:
-
Base Strength: While strong bases like Sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and offer better functional group tolerance.[5]
-
Base Screening: If NaOtBu fails, screen a panel of bases including K₃PO₄, Cs₂CO₃, and LHMDS.
-
Physical Form: For solid inorganic bases, ensure they are finely powdered (grind before use if necessary) and that stirring is vigorous enough to maintain a good suspension, as the deprotonation often occurs at the solid-liquid interface.[5]
-
-
-
Reagent and Solvent Quality: Impurities are a common source of catalyst poisoning.
-
Causality: Water can hydrolyze the active catalyst and some reducing agents if used. Other impurities in the starting materials or solvent can act as catalyst poisons.[6][7]
-
Solution:
-
Anhydrous Conditions: Use oven-dried glassware. Solvents should be anhydrous grade and preferably degassed.[6]
-
Reagent Purity: Ensure the 2-haloaniline and piperidin-4-ol are of high purity. Purify them if necessary before the reaction.
-
-
Q2: I'm observing a significant amount of aniline as a byproduct. What causes this hydrodehalogenation and how can I minimize it?
A: The formation of aniline indicates that the aryl halide is being reduced instead of coupling with the amine. This is a known side reaction in palladium-catalyzed couplings.[1]
-
Causality: Hydrodehalogenation can occur through a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide bound to the palladium center. The source of the hydride can be the amine, solvent, or trace water.
-
Solution:
-
Modify the Catalyst System: The choice of ligand can influence the relative rates of the desired C-N reductive elimination versus the undesired C-H reductive elimination. Experimenting with different ligands (e.g., moving from a Xantphos-type to a biarylphosphine ligand like XPhos) can suppress this side reaction.
-
Adjust the Base: Using a different base can sometimes alter the reaction pathway and minimize the formation of palladium-hydride species.
-
Ensure Anhydrous Conditions: Strictly anhydrous conditions can reduce the prevalence of this side reaction.[6]
-
Systematic Optimization of Reaction Parameters
For a challenging synthesis like this, a systematic approach to optimization is crucial. The following tables provide a guide for selecting and optimizing key reaction components.
Table 1: Comparison of Common Catalyst Systems
| Palladium Source | Ligand | Generation/Type | Key Characteristics |
| Pd₂(dba)₃ | XPhos | Bulky Biarylphosphine | Excellent for sterically hindered couplings. Often provides high yields where other ligands fail.[8] |
| Pd(OAc)₂ | RuPhos | Bulky Biarylphosphine | High activity, particularly effective for coupling secondary amines.[4] |
| Pd₂(dba)₃ | BrettPhos | Bulky Biarylphosphine | Very effective for primary amines, but can also be successful for hindered secondary amines.[4] |
| XPhos Pd G3 | XPhos | Precatalyst (Carbazole Adduct) | Air- and moisture-stable. Provides reliable and rapid generation of the active Pd(0) catalyst with a weak base.[5] |
Table 2: Guide to Base Selection in Buchwald-Hartwig Amination
| Base | pKaH (Conjugate Acid) | Common Solvents | Characteristics & Use Cases |
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene, Dioxane, THF | Very strong, common choice. Can be incompatible with base-sensitive functional groups.[5] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Toluene, THF | Very strong, non-nucleophilic. Good for proton tolerance.[7] |
| Potassium phosphate (K₃PO₄) | ~12.3 | Toluene, Dioxane | Weaker base, good for substrates with sensitive functional groups. Often requires higher temperatures.[5] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Toluene, Dioxane, DMF | Weak base with good solubility in some organic solvents, which can be beneficial for reaction kinetics.[5] |
Visualizing the Process
Understanding the reaction mechanism and the troubleshooting logic is key to success.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Identification of byproducts in 1-(2-Aminophenyl)piperidin-4-ol reactions
Technical Support Center: 1-(2-Aminophenyl)piperidin-4-ol Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. We will address common challenges, particularly the identification and mitigation of reaction byproducts, in a practical, question-and-answer format grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing an unexpected peak in my LC-MS analysis with a mass of [M+15]⁺. What is this impurity and how did it form?
Answer: An [M+15]⁺ peak relative to your product's mass (C₁₁H₁₆N₂O, MW: 192.26)[1][2][3][4] strongly suggests the presence of a methylated byproduct . The most probable identity is N-methyl-1-(2-aminophenyl)piperidin-4-ol.
Causality and Mechanism:
This byproduct commonly arises during syntheses that employ reductive amination of a nitro-precursor, specifically when using formaldehyde or a formaldehyde equivalent (like paraformaldehyde) as a carbon source in the presence of a reducing agent, or when methanol is used as a solvent under certain reductive conditions. The likely mechanism is a reductive N-alkylation (Eschweiler-Clarke type reaction) of the primary aniline amine.
Troubleshooting & Identification Protocol:
-
Mass Spectrometry (MS): Confirm the exact mass to validate the elemental composition. The protonated molecular ion should correspond to C₁₂H₁₈N₂O.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, look for a new singlet integrating to 3 protons, typically in the 2.2-2.8 ppm range, which is characteristic of an N-CH₃ group. The aromatic protons may also show slight upfield shifts compared to the desired product.
-
Mitigation Strategy:
-
Solvent Choice: If using methanol as a solvent with a metal catalyst and a hydrogen source, be aware that it can act as a methylating agent at elevated temperatures. Consider switching to a less reactive solvent like ethanol, THF, or isopropanol.
-
Reagent Purity: Ensure that your starting materials and reagents are free from formaldehyde or formic acid contamination, which can also lead to methylation.
-
Q2: My reaction crude shows a significant amount of a high molecular weight species, roughly double the mass of my product. What could this be?
Answer: A byproduct with approximately double the mass of your product is likely a dimeric species . In the context of aniline chemistry, this is often due to oxidative coupling or a secondary reaction between the product and a reactive intermediate.
Plausible Structures & Formation Pathways:
-
Phenazine-type Dimer: Formed via oxidative coupling of two molecules of the aniline product. This is more prevalent if the reaction is exposed to air for prolonged periods, especially in the presence of certain metal catalysts.
-
N-Arylation Dimer: This occurs if unreacted aryl halide starting material (e.g., 2-bromoaniline or 2-chloroaniline) from a Buchwald-Hartwig amination[5][6][7] couples with the aniline nitrogen of the desired product molecule. This side reaction is competitive with the primary C-N bond formation.[5]
Troubleshooting Workflow:
The logical flow for addressing this issue is outlined in the diagram below.
Caption: Troubleshooting flowchart for high molecular weight byproducts.
Experimental Protocol: Mitigation of Dimer Formation in Buchwald-Hartwig Amination
-
Inert Atmosphere: Assemble the reaction glassware and dry it thoroughly under vacuum or in an oven. Allow to cool under a stream of nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Degassing: Degas the solvent (e.g., toluene, dioxane) by sparging with argon for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Stoichiometry Control: Use a slight excess of the 4-hydroxypiperidine (1.1-1.2 equivalents) relative to the 2-haloaniline. This ensures the aryl halide is consumed before it can react with the product.
-
Reaction Monitoring: Monitor the disappearance of the 2-haloaniline starting material by TLC or LC-MS. Once the starting material is consumed, promptly quench the reaction to prevent further side reactions.
Q3: I have unreacted starting material and my yields are consistently low. What are the common causes for incomplete conversion?
Answer: Low conversion can stem from several factors, often related to catalyst activity, reaction conditions, or reagent quality.
Troubleshooting Guide for Low Conversion
| Potential Cause | Explanation & Recommended Action |
| Catalyst Inactivation (Buchwald-Hartwig) | The Palladium catalyst can be sensitive to air and moisture. Action: Ensure rigorous inert atmosphere techniques. Use fresh, high-purity catalyst and ligands. Consider using a pre-catalyst that is more air-stable. |
| Inefficient Reduction (Reductive Amination) | The reducing agent (e.g., NaBH₄, H₂/Pd) may be old, hydrated, or insufficient. The catalyst (e.g., Pd/C) may be poisoned. Action: Use a fresh bottle of reducing agent. Ensure the catalyst is of high quality and has not been exposed to poisons like sulfur or thiols. Increase catalyst loading if necessary. |
| Improper pH (Reductive Amination) | The formation of the intermediate imine or enamine is pH-dependent.[8] If the pH is too low or too high, the equilibrium may not favor the intermediate required for reduction. Action: For reductive aminations, a mildly acidic pH (4-6) is often optimal.[8] This can be achieved by adding a small amount of acetic acid. |
| Insufficient Temperature/Time | The reaction may be kinetically slow under the current conditions. Action: Gradually increase the reaction temperature while monitoring for byproduct formation. Extend the reaction time, using TLC or LC-MS to track progress. |
| Poor Reagent Quality | Impurities in starting materials (e.g., 4-hydroxypiperidine) can interfere with the reaction. Action: Verify the purity of your starting materials by NMR or another suitable technique. Purify if necessary. |
Q4: How do I definitively characterize the structure of an unknown byproduct?
Answer: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
Workflow for Byproduct Characterization:
Caption: Workflow for the structural identification of unknown byproducts.
Detailed Protocol: Sample Preparation for NMR Analysis
-
Isolation: Isolate the byproduct of interest using preparative HPLC or flash column chromatography until it is >95% pure as determined by LC-MS.
-
Drying: Remove all solvent from the isolated fraction under high vacuum for several hours to ensure no residual solvent peaks interfere with the analysis.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried byproduct. Dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can solubilize both polar and non-polar compounds and its water peak does not overlap with many key signals.
-
Acquisition: Acquire a standard suite of NMR experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
-
Analysis: Analyze the spectra to piece together the molecular fragments and confirm the overall structure.[9][10]
By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
- BenchChem. (2025). Improving yield and enantioselectivity in aminopiperidine synthesis. BenchChem Technical Support.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikimedia Foundation. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Reductive amination. Wikimedia Foundation. [Link]
- Housheh, S., et al. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. International Journal of Pharmaceutical and Engineering Research.
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-(3-Aminophenyl)piperidin-4-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 252758-96-6 [amp.chemicalbook.com]
- 4. 252758-96-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. mdpi.com [mdpi.com]
Common impurities in 1-(2-Aminophenyl)piperidin-4-ol and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and purification of 1-(2-Aminophenyl)piperidin-4-ol, providing explanations and actionable solutions.
Q1: What are the most likely impurities in my sample of this compound?
The impurity profile of this compound is largely dependent on the synthetic route employed. The two most common industrial syntheses are the Buchwald-Hartwig amination and a two-step reductive amination process.
Scenario 1: Synthesis via Buchwald-Hartwig Amination
This route typically involves the palladium-catalyzed coupling of 2-bromoaniline or 2-chloroaniline with piperidin-4-ol.
-
Unreacted Starting Materials: The most common impurities are residual 2-haloaniline and piperidin-4-ol.
-
Catalyst Residues: Trace amounts of the palladium catalyst and phosphine ligands may remain.
-
Side Products: Homocoupling of the aryl halide can lead to the formation of biphenyl derivatives. Additionally, hydrodehalogenation of the aryl halide can occur as a side reaction.[1]
Scenario 2: Synthesis via Reductive Amination
This two-step process often starts with the condensation of 2-nitroaniline with piperidin-4-one to form an enamine or imine intermediate, followed by reduction.
-
Incomplete Reduction Products: The most significant impurity is often the corresponding N-(2-nitrophenyl)piperidin-4-ol, resulting from incomplete reduction of the nitro group. Other partially reduced intermediates, such as the corresponding nitroso or hydroxylamino derivatives, may also be present in trace amounts.[2]
-
Over-reduction Products: In some cases, the piperidine ring itself can be susceptible to reduction, though this is less common under standard conditions.
-
Unreacted Starting Materials: Residual 2-nitroaniline and piperidin-4-one can also be present.
Diagram of Potential Impurities:
Caption: Common impurities originating from different synthetic routes.
Q2: I have a colored impurity in my product. What is it and how can I remove it?
A yellow to orange or even brownish hue in your this compound sample is a strong indicator of the presence of nitro-aromatic impurities, particularly N-(2-nitrophenyl)piperidin-4-ol, or azo compounds which can form from the oxidation of the desired aniline product. These colored impurities can often be effectively removed through the following methods:
-
Recrystallization: This is often the most effective and scalable method for removing colored impurities. A carefully chosen solvent system will allow the desired product to crystallize while the more polar, colored impurities remain in the mother liquor.
-
Activated Carbon Treatment: A solution of the crude product can be treated with a small amount of activated carbon to adsorb colored impurities. This is typically followed by hot filtration and then crystallization.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step protocols for the removal of common impurities.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Protocol: Recrystallization from Isopropanol/Water
This solvent system is often effective for purifying aminophenyl-piperidine derivatives.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot isopropanol. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Slowly add hot water to the hot isopropanol solution until the solution becomes slightly turbid. Then, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol/water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Expected Purity Improvement
| Purification Step | Purity (by HPLC) | Yield |
| Crude Product | ~90% | - |
| After Recrystallization | >99% | 70-85% |
Method 2: Purification by Flash Column Chromatography
For smaller scale purifications or when recrystallization is ineffective, flash column chromatography is a highly effective method for separating compounds with different polarities.
Protocol: Silica Gel Flash Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system, such as a mixture of dichloromethane and methanol. A typical starting point is a gradient from 100% dichloromethane to 95:5 dichloromethane:methanol.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Load the dry silica onto the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding methanol. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Fraction Pooling and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Diagram of the Purification Workflow:
Caption: General workflow for the purification of this compound.
Method 3: Purification by Acid-Base Extraction
This technique is particularly useful for removing neutral or acidic impurities from the basic this compound.[3][4]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10). The free base of this compound will precipitate out.
-
Extraction: Extract the aqueous solution with fresh dichloromethane or ethyl acetate to recover the purified product.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Diagram of Acid-Base Extraction:
Caption: Step-by-step process of purification via acid-base extraction.
Analytical Methods for Purity Assessment
To ensure the quality of the final product, it is essential to use appropriate analytical techniques to assess its purity.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of this compound and quantifying impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with an additive like trifluoroacetic acid) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any residual starting materials or major impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities.
References
-
Acid-base extraction. (2023). In Wikipedia. [Link]
-
Ullmann condensation. (2023). In Wikipedia. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
What happens to sodium cyanoborohydride after it reacts in a reductive amination?. (2019). Quora. [Link])
- Myers, A. G. (n.d.).
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1336-1343.
-
General Methods for Flash Chromatography Using Disposable Columns. (2008). Krishgen Biosystems. [Link])
- Flash chromatography. (2014). International Journal of Pharmaceutical Research & Analysis, 4(3), 200-205.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform, 41(32).
- Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination. (2022).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7385.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. [Link])
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
- Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. (2016).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021).
- Piperidin-4-one: the potential pharmacophore. (2012). Mini reviews in medicinal chemistry, 12(14), 1466-1477.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link])
- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of University of Anbar for Pure Science, 12(2), 10-18.
-
Reduction of nitro compounds. (2023). In Wikipedia. [Link]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters, 4(4), 192-199.
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2023). ResearchGate. [Link])
- Flash chromatography on cartridges for the separation of plant extracts: rules for the selection of chromatographic conditions and comparison with medium pressure liquid chromatography. (2011). Fitoterapia, 82(2), 159-165.
- Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. (2003). The Journal of Organic Chemistry, 68(7), 2861-2873.
- Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. (2011). Organic Letters, 13(14), 3738-3741.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.
-
Have you experienced that your piperidine crystallizes when not in use?. (2021). ResearchGate. [Link])
-
Which solvents should I use to recrystalize P-anisidine and DNP individually?. (2023). ResearchGate. [Link])
Sources
Technical Support Center: Synthesis & Purification of 1-(2-Aminophenyl)piperidin-4-ol
Welcome to the technical support center for 1-(2-Aminophenyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile intermediate. Achieving high purity of this compound is critical for downstream applications, particularly in drug discovery where impurities can confound biological data and lead to costly delays.
This document moves beyond simple protocols to provide a deeper understanding of the "why" behind each step. We will explore the common synthetic pathways, identify likely impurities, and offer robust, field-tested troubleshooting strategies and purification protocols to help you achieve your desired product specifications.
Section 1: Understanding the Synthetic Landscape and Potential Impurities
A prevalent and efficient method for synthesizing this compound is through the reduction of its nitro-aromatic precursor, 1-(2-nitrophenyl)piperidin-4-ol. The choice of reduction conditions is a critical control point that directly influences the impurity profile of the crude product.
A typical synthetic approach involves the catalytic hydrogenation of the nitro-precursor.
Caption: Synthetic route and common impurity origins.
The primary impurities encountered in this synthesis can be categorized as follows:
-
Unreacted Starting Material: Residual 1-(2-nitrophenyl)piperidin-4-ol.
-
Reaction Intermediates: Partially reduced species such as the corresponding nitroso or hydroxylamine compounds.
-
Oxidation Products: The aniline moiety is susceptible to oxidation, leading to highly colored, often polymeric, impurities. This is a major cause of product discoloration (yellow, brown, or even black).
-
Catalyst Residues: Fine particles of heterogeneous catalysts like Palladium on carbon (Pd/C) can be difficult to remove completely by simple filtration.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Q1: My isolated product is a dark brown or yellow solid/oil instead of the expected off-white solid. What happened and how can I fix it?
A1: This discoloration is almost certainly due to the oxidation of the 2-amino group on the phenyl ring. Aromatic amines are notoriously sensitive to air and light, forming highly colored quinone-imine type structures.
-
Causality: The electron-donating nature of the amino group makes the aromatic ring highly susceptible to oxidation. This can be accelerated by trace metal impurities, light, and elevated temperatures during work-up and storage.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: During the reaction work-up and solvent removal, blanket the solution with an inert gas like nitrogen or argon.
-
Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Activated Carbon Treatment: A common method to remove colored impurities is to dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated carbon (charcoal), heat briefly, and filter through a pad of Celite®. The carbon adsorbs the large, planar colored molecules.[1]
-
Reducing Agent Rinse: During work-up, washing the organic layer with a dilute solution of a reducing agent like sodium dithionite or sodium bisulfite can help prevent oxidation.[2]
-
Q2: My TLC/LCMS analysis shows a significant amount of starting material, 1-(2-nitrophenyl)piperidin-4-ol, remaining. How do I remove it?
A2: Unreacted starting material indicates an incomplete reaction. While optimizing the reaction is the best first step (e.g., increasing catalyst loading, hydrogen pressure, or reaction time), purification can effectively separate the product from the starting material.
-
Causality: The nitro group is electron-withdrawing, making the starting material less polar than the product with its electron-donating amino group on standard silica gel. However, the basicity of the product's piperidine and aniline nitrogens can complicate chromatography.
-
Recommended Purification Methods:
-
Flash Column Chromatography: This is the most effective method. The key is to manage the basicity of the product to prevent streaking on the acidic silica gel. See Protocol 2 for a detailed procedure.[3][4]
-
Acid-Base Extraction: This can be effective if there is a significant difference in basicity between the product and impurities, but it is often less efficient for separating the starting material from the product, as both are basic. See Protocol 3 .
-
Q3: My NMR spectrum is clean, but the product mass is low and I see fine black particles in my solid. What is this?
A3: You are likely seeing residual heterogeneous catalyst, a common issue when using catalysts like Palladium on carbon (Pd/C). These fine particles can pass through standard filter paper.
-
Causality: Heterogeneous catalysts are microparticulate solids. During filtration, especially if the filter paper pores are too large or a filter aid is not used, these fine particles can contaminate the filtrate.
-
Troubleshooting:
-
Filtration through Celite®: The most reliable method is to filter the reaction mixture through a packed pad of Celite® or another diatomaceous earth filter aid. This creates a fine filtration bed that traps the catalyst particles.
-
Procedure: Place a layer of sand (approx. 1 cm) in a sintered glass funnel, followed by a thick pad of Celite® (approx. 3-5 cm). Settle the pad using the reaction solvent before filtering the reaction mixture. Wash the pad thoroughly with the solvent to ensure complete product recovery.
-
Q4: The product appears as a persistent oil or a waxy solid that is difficult to handle and purify. How can I induce crystallization?
A4: Oiling out or failing to crystallize is often due to residual solvent or the presence of impurities that inhibit the formation of a crystal lattice.
-
Causality: Impurities disrupt the ordered packing of molecules required for crystallization. Residual solvent can also act as an impurity.
-
Troubleshooting:
-
High Vacuum Drying: Ensure all solvent is removed by drying the product under a high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution to initiate crystallization.
-
Solvent-Nonsolvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, ethanol). Then, slowly add a non-solvent (e.g., hexanes, heptane) dropwise until the solution becomes faintly cloudy. Allow the solution to stand, and crystals should form. See Protocol 1 .[5]
-
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization for Purity Enhancement
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.[5]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small batches with the solvents listed in the table below. A good system is often a binary mixture, like Ethanol/Water or Ethyl Acetate/Hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon and any insoluble impurities. If using Celite to remove a catalyst, perform this step as the hot filtration.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote slower, more selective crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under a high vacuum.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Good Solvent | Poor Solvent (for binary systems) | Comments |
| Single Solvent | Isopropanol, Ethanol | - | Good for moderately polar compounds. |
| Binary System 1 | Ethyl Acetate | Hexanes / Heptane | Excellent for removing non-polar impurities. |
| Binary System 2 | Ethanol / Methanol | Water | Good for removing highly polar impurities. |
| Binary System 3 | Dichloromethane | Hexanes / Heptane | Use with caution due to volatility. |
Protocol 2: Flash Column Chromatography
For separating the product from impurities with different polarities (like unreacted starting material), flash chromatography is the method of choice. The key to success with amines is to suppress the interaction with acidic silica.[3]
Step-by-Step Methodology:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase Preparation: The addition of a small amount of a basic modifier is crucial. A common mobile phase is a gradient of ethyl acetate in hexanes (or heptane), with 0.5-1% triethylamine (TEA) added to the entire mobile phase mixture. The TEA will occupy the acidic silanol sites on the silica, preventing the desired amine product from tailing or irreversibly binding.[6]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5:1 Hexanes:EtOAc:TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and placing the resulting free-flowing powder on top of the column.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.
-
Fraction Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent (and TEA) under reduced pressure.
Protocol 3: Acid-Base Extraction
This liquid-liquid extraction technique separates compounds based on their differing acid-base properties and solubility in aqueous and organic phases. It is particularly useful for removing neutral or acidic impurities from your basic product.[7]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Isolate Aqueous Layer: Combine the acidic aqueous layers. The neutral impurities remain in the original organic layer, which can now be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) with stirring until the solution is strongly basic (pH > 10). The product will deprotonate and may precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (EtOAc or DCM) 2-3 times. The purified, deprotonated product will now move back into the organic layer.
-
Final Work-up: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.[7]
References
- Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Google Patents.
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). URL: [Link]
- Process for the purification of p-aminophenol. European Patent Office.
-
Acid-Base Extraction. University of California, Los Angeles. URL: [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. URL: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023). URL: [Link]
-
Is there an easy way to purify organic amines? Biotage. (2023). URL: [Link]
- PURIFICATION OF p-AMINOPHENOL. Google Patents.
-
Chromotography with free amines? Reddit. (2022). URL: [Link]
Sources
- 1. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: N-Arylation of Piperidin-4-ol
Welcome to the technical support center for the N-arylation of piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet often troublesome transformation. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower your troubleshooting efforts.
Troubleshooting Guide & FAQs
Question 1: My reaction is giving a significant amount of a second, less polar product. LC-MS suggests it's the O-arylated piperidine. How can I improve N-selectivity?
Answer: This is the most common side reaction when arylating amino alcohols. The formation of the O-arylated byproduct stems from the competitive nucleophilicity of the hydroxyl group. The selectivity between N- and O-arylation is a delicate balance controlled by steric hindrance, electronics, and the nature of the catalyst-substrate interactions.
Core Cause: The hydroxyl group, once deprotonated by the base, becomes a potent alkoxide nucleophile that can compete with the secondary amine for the palladium catalyst center or directly in copper-catalyzed Ullmann-type reactions.[1]
Troubleshooting Strategies:
-
Ligand Choice is Critical (Palladium Catalysis): The steric environment around the metal center dictates which nucleophile can effectively bind and undergo reductive elimination.
-
Increase Steric Bulk: Switch to bulkier biarylphosphine ligands. Ligands like BrettPhos, RuPhos, or AdBrettPhos create a congested coordination sphere around the palladium, sterically hindering the approach of the less-hindered primary alcohol and favoring coordination of the piperidine nitrogen.[1]
-
Rationale: The nitrogen of the piperidine ring is part of a six-membered ring and is sterically more accessible than the oxygen of the hydroxyl group in the context of a bulky ligand environment.
-
-
Harnessing Copper's Selectivity (Ullmann-Type Coupling): In some cases, particularly with electron-deficient aryl halides, a copper-catalyzed Ullmann-type reaction can offer superior N-selectivity.
-
Ligand Modulation: The choice of ligand in copper catalysis is crucial for directing selectivity. While some ligands promote O-arylation, others, like certain 1,3-diketones (e.g., 2,2,6,6-tetramethylheptane-3,5-dione) or indole-2-carboxylic acid, have been shown to be effective for the N-selective arylation of β-amino alcohols.[2]
-
-
Base and Solvent Optimization:
-
Weaker Bases: Strong bases like NaOtBu can readily deprotonate both the amine and the alcohol, creating a high concentration of the competing alkoxide nucleophile.[3] Switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃ can favor the deprotonation of the more acidic N-H bond over the O-H bond, thereby reducing the concentration of the reactive alkoxide.
-
Solvent Polarity: In palladium-catalyzed reactions using aryl iodides, using a less polar solvent like toluene can be beneficial. It helps to prevent the inhibition of the catalyst by the iodide salt that is formed during the reaction.[4]
-
Protocol 1: General Procedure for Selective N-Arylation using a Bulky Ligand
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), piperidin-4-ol (1.2 equiv), a bulky biarylphosphine ligand (e.g., BrettPhos, 2-4 mol%), a palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.
Question 2: My reaction is clean, but the conversion is very low, even after extended heating. What are the likely causes?
Answer: Low or stalled conversion in Buchwald-Hartwig aminations can often be traced back to catalyst deactivation or issues with the oxidative addition step.
Troubleshooting Strategies:
-
Check Your Palladium Source and Ligand Ratio:
-
Use a Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Precatalysts provide more reliable and rapid formation of the active catalyst.[5]
-
Amine as a Ligand: Amines themselves can act as ligands for palladium. This can sometimes displace the desired phosphine ligand, leading to catalyst deactivation. It can be helpful to add a slight excess of the phosphine ligand relative to the palladium source to counteract this effect.[4]
-
-
Re-evaluate Your Aryl Halide:
-
Reactivity Order: The general reactivity order for the oxidative addition step is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5] If you are using an aryl chloride, which can be notoriously difficult to activate, you may need more forcing conditions, a more electron-rich ligand (like AdBrettPhos), or a specialized catalyst system designed for chlorides.[6]
-
Inhibition by Iodide: While aryl iodides are reactive, the iodide anion generated during the reaction can sometimes inhibit the catalyst.[3][5] If using an aryl iodide, ensure your solvent is non-polar (like toluene) and consider if a switch to an aryl bromide is feasible.
-
-
Ensure Anhydrous and Oxygen-Free Conditions:
-
Organometallic reactions are often sensitive to air and moisture.[6] Ensure your solvent and reagents are dry and that the reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen.
-
Question 3: I've isolated a byproduct with a mass corresponding to the loss of water from my starting piperidin-4-ol. What is happening and how can I prevent it?
Answer: You are likely observing an elimination side reaction, forming 1,2,3,6-tetrahydropyridine. This is typically a base-mediated process that can be exacerbated by high temperatures.
Core Cause: A strong base can deprotonate the hydroxyl group to form an alkoxide. This intermediate can then undergo elimination, particularly if the reaction temperature is high. Another pathway involves β-hydride elimination from a palladium-alkoxide intermediate, which can occur if the palladium catalyst coordinates to the oxygen of the piperidin-4-ol.[7][8] This process is a known decomposition pathway for metal-alkyl and metal-alkoxide complexes that have a hydrogen atom on the β-carbon.[9][10]
Troubleshooting Strategies:
-
Reduce Base Strength: This is the most effective solution. Switch from a strong base like NaOtBu or LiHMDS to a milder base such as K₃PO₄ or Cs₂CO₃.[3] These bases are strong enough to deprotonate the amine for the coupling reaction but are less likely to promote the elimination pathway.
-
Lower the Reaction Temperature: High temperatures accelerate most reactions, including undesirable side reactions like elimination. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Protect the Hydroxyl Group: If other methods fail, a temporary protection of the alcohol (e.g., as a silyl ether like TBDMS or a benzyl ether) will completely prevent both O-arylation and elimination. This adds steps to your synthesis but provides the most robust solution.
Visual Guides
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Competing N- vs. O-Arylation Pathways
Caption: Competitive pathways leading to N- or O-arylation.
Data Summary Table
| Issue | Common Cause(s) | Recommended Ligand(s) | Recommended Base(s) | Key Parameter to Adjust |
| O-Arylation | Insufficient steric hindrance; strong base forming alkoxide. | BrettPhos, RuPhos, AdBrettPhos | K₃PO₄, Cs₂CO₃ | Ligand steric bulk |
| Low Conversion | Inefficient catalyst activation; difficult oxidative addition. | Ligands for Ar-Cl (e.g., AdBrettPhos); use of precatalysts. | NaOtBu (if tolerated) | Palladium source/precatalyst |
| Elimination | Strong base; high temperature. | Any standard Buchwald ligand | K₃PO₄, Cs₂CO₃ | Temperature, Base Strength |
| Catalyst Death | Excess amine displacing ligand; iodide inhibition. | Add slight excess of ligand. | - | Ligand:Pd ratio, Solvent |
References
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- On the mechanism and selectivity of palladium catalyzed C(sp3)–H arylation of pyrrolidines and piperidines at unactivated C4 positions.Spiral, Imperial College London.
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.
- β-Hydride Elimin
- Help troubleshooting a Buchwald-Hartwig amin
- β-Hydride elimin
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.
- Organometallic HyperTextBook: Beta-Hydride Elimination.
- β-hydride elimin
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.Journal of the American Chemical Society.
- A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 8. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 9. β-Hydride Elimination | OpenOChem Learn [learn.openochem.org]
- 10. fiveable.me [fiveable.me]
Challenges in the scale-up synthesis of 1-(2-Aminophenyl)piperidin-4-ol
Welcome to the technical support guide for the synthesis of 1-(2-aminophenyl)piperidin-4-ol. This document is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this important pharmaceutical intermediate from the laboratory bench to pilot and manufacturing scales. We will explore common synthetic routes, address frequently asked questions, and provide in-depth troubleshooting for challenges you may encounter.
Introduction: The Importance and Challenges of Scale-Up
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). While its synthesis may appear straightforward on paper, scaling up the process introduces significant challenges that can impact yield, purity, and safety.[1][2] Issues such as heat and mass transfer, reaction kinetics, and impurity profiles do not behave linearly when moving from a flask to a multi-liter reactor.[3] This guide provides field-proven insights to help you anticipate and overcome these hurdles.
Common Synthetic Strategies
Two primary routes are typically employed for the synthesis of this compound: the modern Buchwald-Hartwig amination and the classic two-step Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical for planning a successful scale-up campaign.
Q1: Which synthetic route, Buchwald-Hartwig or SNAr, is better for commercial-scale production?
A1: The choice involves a trade-off between cost, efficiency, and environmental impact.[4]
-
Buchwald-Hartwig Amination is often preferred for its high yields, broad functional group tolerance, and fewer synthetic steps.[5] However, the high cost and toxicity of palladium catalysts and specialized phosphine ligands are significant drawbacks.[6] Rigorous control of residual palladium in the final product is mandatory and can be costly.
-
SNAr followed by reduction is a more "classical" and often cheaper route, avoiding precious metal catalysts in the C-N bond-forming step. However, it involves an additional reduction step, which increases the Process Mass Intensity (PMI). The SNAr step can require harsh conditions, and the nitro-intermediate poses potential safety hazards (exothermic decomposition).
For large-scale manufacturing, a thorough cost-of-goods analysis and process safety assessment are essential.[7] If a robust, high-turnover catalyst system can be developed for the Buchwald-Hartwig route, it may become economically viable.
| Feature | Buchwald-Hartwig Amination | SNAr & Reduction |
| Pros | High yield, fewer steps, milder conditions | Lower reagent cost, no Pd in coupling step |
| Cons | Expensive/toxic Pd catalyst & ligand, strict inert atmosphere needed | Extra synthetic step, potential safety hazards with nitro-intermediate, potentially harsh conditions |
| Scale-Up Concern | Catalyst cost, residual Pd removal, ligand sourcing | Process Mass Intensity (PMI), exothermic risk during reduction |
Q2: What are the critical quality attributes for the starting materials?
A2: The quality of your starting materials directly impacts the impurity profile of your final product.[8]
-
2-Haloaniline (for Buchwald-Hartwig): Should be free of di-halogenated impurities, which can lead to di-substituted byproducts. Positional isomers can generate hard-to-remove impurities.
-
1-Fluoro-2-nitrobenzene (for SNAr): The primary concern is the presence of other isomers (e.g., 1-fluoro-4-nitrobenzene), which will lead to the wrong product.
-
Piperidin-4-ol: Purity is critical. Water content should be monitored as it can affect the efficacy of certain bases (e.g., sodium tert-butoxide) and reaction kinetics.
Always perform rigorous incoming material testing and establish clear specifications with your suppliers.[8]
Q3: What are the most significant safety risks I should anticipate during scale-up?
A3: Safety is paramount. Key risks include:
-
Runaway Reactions: Both the Buchwald-Hartwig coupling and especially the nitro group reduction can be highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] A proper reaction calorimetry study (e.g., using a Reaction Calorimeter RC1) is essential to understand the thermal profile and design adequate cooling capacity.
-
Handling of Reagents:
-
Palladium on Carbon (Pd/C): If used for hydrogenation, dry Pd/C is pyrophoric and must be handled with extreme care, typically as a wet paste and under a nitrogen blanket.
-
Sodium tert-butoxide (NaOtBu): A common base for Buchwald-Hartwig reactions, it is highly reactive with water and moisture.
-
Hydrogen Gas: Used for reduction, it forms explosive mixtures with air. The reactor and associated equipment must be properly rated and maintained.
-
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My Buchwald-Hartwig reaction is sluggish or stalls completely at pilot scale, though it worked perfectly in the lab.
-
Probable Cause A: Catalyst Deactivation. The Pd(0) active species is highly sensitive to oxygen.[9] What may be a sufficiently inert atmosphere in a lab flask (e.g., balloon pressure) is inadequate for a large reactor with a significant headspace.
-
Solution: Ensure the reactor is rigorously purged with an inert gas like nitrogen or argon. Use solvents that have been de-gassed by sparging with nitrogen for an extended period. Consider using a pre-formed Pd(0) catalyst or a catalyst system that is more robust to trace oxygen.
-
-
Probable Cause B: Inefficient Mass Transfer. At larger scales, mixing becomes a critical parameter.[1] If the base (often a solid like Cs₂CO₃ or NaOtBu) is not properly suspended, or if the reagents are not well-mixed, the reaction rate will suffer.
-
Solution: Evaluate the reactor's agitation efficiency. You may need to increase the RPM or use a different impeller design. Simulation software can help predict mixing behavior at scale.[1] Ensure a controlled, subsurface addition of reagents to avoid localized high concentrations.
-
-
Probable Cause C: Water Contamination. If using a water-sensitive base like sodium tert-butoxide, even small amounts of water in the reagents or solvents can neutralize it, effectively stopping the reaction.
-
Solution: Use anhydrous solvents and ensure piperidin-4-ol is dried to a low water content (<0.1%). Verify the activity of the base before use.
-
Problem 2: The reaction mixture turns dark brown or black, and I'm isolating a significant amount of tar-like impurities.
-
Probable Cause: Product Oxidation. The aminophenyl moiety is susceptible to oxidative degradation, especially at elevated temperatures in the presence of a metal catalyst and trace oxygen. This can lead to the formation of colored, high-molecular-weight oligomers.
-
Solution:
-
Improve Inerting: This is the most critical factor. Re-evaluate your nitrogen/argon purging procedure for the reactor and all transfer lines.
-
Temperature Control: Avoid excessive temperatures or prolonged reaction times. Once the reaction is complete by IPC, proceed with the work-up and quench immediately.
-
Antioxidant: In some cases, adding a small amount of an antioxidant can be beneficial, but this must be carefully evaluated to ensure it doesn't interfere with the reaction or purification.
-
-
Problem 3: I am struggling to reduce residual palladium levels below the regulatory limit (<10 ppm).
-
Probable Cause: Inefficient Catalyst Removal. Palladium can be challenging to remove completely, as it can exist in both heterogeneous and soluble forms after the reaction.
-
Solution: A multi-step approach is often necessary:
-
Filtration: After the reaction, filter the mixture through a pad of Celite® to remove the bulk of the heterogeneous catalyst.
-
Activated Carbon Treatment: A slurry treatment with activated carbon can effectively adsorb soluble palladium species. The grade of carbon and contact time/temperature should be optimized.
-
Scavengers: If the above methods are insufficient, use a dedicated palladium scavenger. These are typically functionalized silica gels or polymers with high affinity for palladium. This is often the most effective but also the most expensive option.
-
-
Problem 4: My final product "oils out" or forms a sticky solid instead of crystallizing cleanly.
-
Probable Cause A: Impurities. Even low levels of impurities can act as crystallization inhibitors. The dark-colored oxidation byproducts are particularly detrimental.
-
Solution: The crude product may require further purification before crystallization. A charcoal treatment of the solution can sometimes remove color and critical impurities. If necessary, an acidic wash (e.g., with dilute HCl) to form the hydrochloride salt can help remove neutral impurities, followed by neutralization to recover the free base.
-
-
Probable Cause B: Incorrect Crystallization Conditions. Crystallization is a complex process that is highly dependent on the solvent system, concentration, temperature, and cooling rate.[1]
-
Solution:
-
Solvent Screening: Systematically screen for a suitable solvent or solvent/anti-solvent system. Good systems often involve dissolving the product in a solvent where it is soluble at high temperatures (e.g., isopropanol, ethyl acetate) and adding an anti-solvent where it is poorly soluble (e.g., heptane, MTBE) to induce precipitation.
-
Controlled Cooling: Avoid "crash cooling." A slow, controlled cooling profile is essential for growing well-defined crystals. Seeding the solution with a small amount of pure product at the appropriate temperature can also be highly effective.
-
-
Experimental Protocols
The following protocols are provided as a starting point and must be adapted and optimized for your specific equipment and scale.
Protocol 1: Lab-Scale (10g) Synthesis via Buchwald-Hartwig Amination
Reagents:
-
2-Bromoaniline (8.6 g, 50 mmol)
-
Piperidin-4-ol (5.6 g, 55 mmol, 1.1 equiv)
-
Sodium tert-butoxide (6.7 g, 70 mmol, 1.4 equiv)
-
Pd₂(dba)₃ (229 mg, 0.25 mmol, 0.5 mol%)
-
XPhos (477 mg, 1.0 mmol, 2 mol%)
-
Toluene, degassed (100 mL)
Procedure:
-
To a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromoaniline, piperidin-4-ol, and sodium tert-butoxide.
-
Evacuate and backfill the flask with nitrogen three times.
-
In a separate vial under nitrogen, add Pd₂(dba)₃, XPhos, and 50 mL of degassed toluene. Stir for 10 minutes until a homogeneous catalyst solution forms.
-
Transfer the catalyst solution to the reaction flask via cannula.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of 2-bromoaniline.
-
Once complete, cool the reaction to room temperature. Carefully quench by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
The crude product can be purified by crystallization (see Protocol 2). Typical yield: 80-90%.
Protocol 2: Purification by Crystallization
-
Transfer the crude this compound solid to a flask.
-
Add a minimal amount of a suitable solvent (e.g., Isopropanol, ~3 mL per gram of crude) and heat to reflux until all solid dissolves.
-
If the solution is highly colored, cool slightly, add activated carbon (approx. 5% w/w), and reflux for 15-20 minutes. Perform a hot filtration through Celite® to remove the carbon.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, slowly add an anti-solvent (e.g., Heptane, ~2-3 mL per mL of isopropanol) with stirring until the solution becomes cloudy.
-
Cool the mixture to 0-5 °C and hold for at least 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold anti-solvent.
-
Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
References
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]
-
Drug, Substance & Ingredient. (2024). Lab to plant: Scaling up API processes with Dr. James Mencel's guidance. [Link]
-
Pfizer CentreOne. (2020). Best Practices from the Field: Cultivating an Efficient Scale-Up Strategy for Your API. [Link]
-
Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. [Link]
-
The Pharma Master. (n.d.). Troubleshooting. [Link]
-
Jinzong Machinery. (2024). Overcoming Challenges in the API Manufacturing Process. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ETQ. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges. [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
NIH National Library of Medicine. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
Sources
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. news-medical.net [news-medical.net]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. recipharm.com [recipharm.com]
- 8. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Overcoming poor solubility of 1-(2-Aminophenyl)piperidin-4-ol in organic solvents
Technical Support Center: 1-(2-Aminophenyl)piperidin-4-ol
A Guide to Overcoming Poor Solubility in Organic Solvents
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and formulation scientists encountering solubility challenges with this compound (CAS No. 252758-96-6)[1]. We provide a structured troubleshooting workflow, from fundamental principles to detailed experimental protocols, to systematically address and resolve these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The solubility behavior of this molecule is governed by its distinct structural features. It possesses a combination of a non-polar aromatic ring and a highly polar piperidin-4-ol moiety. The primary amine (-NH2) on the phenyl ring and the secondary amine and hydroxyl (-OH) group on the piperidine ring can engage in strong intermolecular hydrogen bonding.[2] This makes the molecule somewhat "amphiphilic" in nature. While soluble in highly polar, protic solvents that can disrupt this hydrogen bonding network (like methanol or water), it struggles to dissolve in less polar solvents such as ethers, hydrocarbons, or even moderately polar solvents like ethyl acetate, which cannot effectively solvate both the polar and non-polar regions of the molecule.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial trials, begin with highly polar solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points due to their high polarity and ability to act as hydrogen bond acceptors. For reactions where these solvents are unsuitable, polar protic solvents like methanol (MeOH) and ethanol (EtOH) are the next best options. Solubility in water is expected to be low but can be significantly enhanced by pH adjustment.
Q3: How does temperature affect the solubility of this compound?
A3: In most cases, the solubility of solid organic compounds in liquid solvents increases with temperature.[3] Applying heat can provide the necessary energy to overcome the crystal lattice energy of the solid and disrupt the intermolecular forces, allowing the solvent to interact more effectively with the solute molecules. Gentle heating (e.g., to 40-60 °C) is a recommended first step when encountering solubility issues in a chosen solvent. However, always be mindful of the compound's thermal stability.
Q4: Can I use a simple pH adjustment to improve solubility?
A4: Absolutely. This is one of the most effective strategies. The molecule contains basic amine groups.[4][5] By adding an acid, you can protonate these amines to form an ammonium salt.[6] This salt is an ionic compound and will exhibit dramatically increased solubility in polar protic solvents like water, methanol, or ethanol.[6] This technique is the foundation of the salt formation strategy detailed in Part 2.
Part 2: Troubleshooting Workflow & In-Depth Protocols
When faced with poor solubility, a systematic approach is crucial. The following workflow provides a decision tree for selecting the most appropriate solubilization strategy.
Workflow for Solubility Enhancement
Caption: A step-by-step decision workflow for troubleshooting solubility.
Strategy 1: Co-Solvent Systems
Causality: A co-solvent system works by modifying the overall polarity of the solvent medium to better match that of the solute.[7][8] By blending a solvent in which the compound is poorly soluble with one in which it is highly soluble, you can create a mixture with an optimal polarity that can effectively solvate the entire molecule.
Recommended Systems:
| Primary Solvent (Low Polarity) | Co-Solvent (High Polarity) | Starting Ratio (v/v) | Notes |
| Dichloromethane (DCM) | Methanol (MeOH) | 9:1 | Good for reactions sensitive to highly protic environments. |
| Toluene | Isopropanol (IPA) | 9:1 to 4:1 | Useful for higher temperature reactions. |
| Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | 9:1 | Effective for a broad range of applications. |
| Ethyl Acetate (EtOAc) | Ethanol (EtOH) | 4:1 | A greener solvent alternative. |
Experimental Protocol: Co-Solvent Screening
-
To a known mass of this compound in a vial, add the primary solvent (e.g., DCM) to the desired initial concentration (e.g., 10 mg/mL).
-
Stir the suspension vigorously at room temperature for 10 minutes.
-
Add the co-solvent (e.g., MeOH) dropwise (or in small aliquots) while continuing to stir.
-
Observe for dissolution. Continue adding the co-solvent up to a 1:1 ratio with the primary solvent.
-
If the compound does not dissolve at room temperature, gently heat the mixture to 40-50 °C.
-
Document the solvent ratio and temperature at which complete dissolution occurs.
Strategy 2: pH Modification and Salt Formation
Causality: This is the most robust method for increasing the solubility of basic compounds in polar, protic solvents. Amines are basic and react with acids to form salts.[4] The resulting ammonium salt is ionic and significantly more polar than the free base, leading to a dramatic increase in solubility in solvents like water and alcohols.[5][6] This is a widely used strategy in the pharmaceutical industry to improve the bioavailability of amine-containing drugs.[6]
Experimental Protocol: In-situ Hydrochloride (HCl) Salt Formation
-
Suspend this compound in a suitable solvent such as methanol, ethanol, or isopropanol.
-
While stirring, add a solution of hydrochloric acid (e.g., 1.25 M HCl in EtOH, or 2 M HCl in diethyl ether) dropwise. A slight excess (1.1 to 1.2 equivalents) is often used to ensure complete protonation.
-
Continue stirring at room temperature. In many cases, the solid will dissolve as the highly soluble salt is formed.
-
The resulting solution of the salt can be used directly in subsequent reactions.
-
Self-Validation: To confirm salt formation, take a small aliquot of the clear solution and add a non-polar solvent like hexane or MTBE. The salt should precipitate out of the solution, confirming its ionic nature.
Part 3: Quantitative Solubility Determination
To validate your chosen method and establish a reproducible protocol, it is essential to quantify the solubility. The "shake-flask" method is the gold standard.[9]
Experimental Protocol: Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of this compound to a known volume of your chosen solvent or solvent system in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure the solution reaches equilibrium saturation.
-
Separation: Allow the solid to settle. Carefully extract a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UPLC-MS.[10][11]
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility in units such as mg/mL or mmol/L.
References
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U.M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Vasilev, S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
-
Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water?[Link]
-
PubMed. (n.d.). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. [Link]
-
NCERT. lech204.pdf. [Link]
-
StudySmarter. Polarity and Solubility of Organic Compounds. [Link]
-
IJSDR. (n.d.). Methods to boost solubility. [Link]
- Google Patents.
-
IJIRT. (n.d.). Solubility Enhancement Methods. [Link]
-
Solubility of Things. Piperidine. [Link]
-
Wikipedia. Piperidine. [Link]
-
PubChem. 1-(2-Phenylethyl)-4-piperidinol. [Link]
-
ChemBK. PIPERIDIN-4-OL. [Link]
-
Chemchart. 1-(2-aminoethyl)piperidin-4-ol (129999-60-6). [Link]
-
PubChem. Piperidine. [Link]
-
Cheméo. Piperidine (CAS 110-89-4). [Link]
-
ChemBK. piperidin-4-ol. [Link]
-
ResearchGate. (2014). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]
Sources
- 1. 252758-96-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. ijirt.org [ijirt.org]
- 9. researchgate.net [researchgate.net]
- 10. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 11. solubility experimental methods.pptx [slideshare.net]
Validation & Comparative
A Comparative Analysis of Ortho-, Meta-, and Para-Aminophenylpiperidin-4-ol Isomers: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the spatial arrangement of functional groups can dramatically alter the biological and physicochemical properties of a molecule. Positional isomerism, in particular, is a critical variable that can mean the difference between a promising drug candidate and a toxic or inactive compound.[1][2][3] This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of aminophenylpiperidin-4-ol, a scaffold of significant interest in modern drug discovery due to its presence in a variety of bioactive agents.
This document moves beyond a simple data sheet, offering insights into the causal relationships between isomeric substitution and the resulting properties. We will explore how the placement of the aniline amino group on the phenyl ring dictates the molecule's electronic character, steric profile, and intermolecular bonding potential, thereby influencing its synthesis, characterization, and, most importantly, its potential pharmacological and toxicological profile.
Structural and Physicochemical Profile: The Foundational Differences
The fundamental difference between the ortho-, meta-, and para-isomers lies in the relative positions of the amino group and the piperidin-4-yloxy linkage on the benzene ring. This seemingly minor structural change has profound implications for the molecule's overall properties.
Caption: A convergent synthetic route to the target isomers.
Experimental Protocol: Representative Synthesis of para-Aminophenylpiperidin-4-ol
-
Step 1: Synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate.
-
To a solution of 4-nitrophenol (1.0 eq) and tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in anhydrous THF, add triphenylphosphine (1.2 eq).
-
Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. Causality: The Mitsunobu reaction is chosen for its mild conditions and high efficiency in forming the ether linkage, avoiding the harsher basic conditions of a traditional Williamson synthesis that could be incompatible with other functional groups.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify by silica gel chromatography to yield the protected intermediate.
-
-
Step 2: Synthesis of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate.
-
Dissolve the intermediate from Step 1 in ethanol or ethyl acetate.
-
Add Palladium on carbon (10% w/w, catalytic amount).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until TLC or LC-MS indicates complete consumption of the starting material. Causality: Catalytic hydrogenation is a clean and effective method for nitro group reduction, with water being the only byproduct, simplifying purification.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the aniline product.
-
-
Step 3: Synthesis of 4-(Piperidin-4-yloxy)aniline (para-isomer).
-
Dissolve the Boc-protected aniline from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours. Causality: TFA provides strong acidic conditions necessary to cleave the acid-labile Boc protecting group, liberating the free piperidine nitrogen.
-
Concentrate the mixture under reduced pressure. Re-dissolve in a minimal amount of DCM and precipitate the product by adding diethyl ether, or neutralize with a base (e.g., NaHCO₃) and extract the free base.
-
Purify by crystallization or chromatography to yield the final product.
-
Analytical Differentiation
While sharing the same mass, the isomers are readily distinguishable using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The aromatic region is most diagnostic. The para-isomer will exhibit a classic AA'BB' system (two doublets), while the ortho-isomer will show a more complex multiplet. The meta-isomer will present with four distinct aromatic signals with characteristic coupling patterns.
-
¹³C NMR Spectroscopy: The number and chemical shifts of the aromatic carbons will differ. The para-isomer will show four aromatic signals due to symmetry, whereas the ortho and meta isomers will each show six.
-
Infrared (IR) Spectroscopy: Differences in the "fingerprint" region (below 1500 cm⁻¹) can be observed. The ortho-isomer may show a broader N-H stretching band due to intramolecular hydrogen bonding.
Prospective Pharmacological and Toxicological Implications
No direct comparative pharmacological data for these specific isomers is widely published; however, based on established principles of medicinal chemistry, we can project how their structural differences might influence biological activity. [4]The aminophenylpiperidine motif is a known pharmacophore in CNS-active agents and kinase inhibitors. [5][6][7]
Receptor Binding and Pharmacodynamics
The position of the amino group dictates the molecule's shape and the location of key hydrogen bond donors and acceptors. This directly impacts how the ligand fits into a biological target's binding pocket.
Caption: Hypothetical binding of isomers in a receptor pocket.
-
Para-Isomer: Often provides the most extended conformation, which can be ideal for fitting into long, narrow binding sites. The amino group is sterically unhindered and available for key interactions.
-
Meta-Isomer: Presents a distinct vector for the amino group, potentially enabling interactions with different residues within the same pocket that are inaccessible to the other isomers.
-
Ortho-Isomer: The proximity of the amino group to the bulky piperidinyl ether can create steric hindrance, potentially preventing an optimal fit. However, this same proximity could be exploited for chelation or unique intramolecular interactions that stabilize a bioactive conformation.
Metabolism and Toxicology
The metabolic fate of isomers can vary significantly, leading to different durations of action and toxicity profiles. [1][4]
-
Phase I Metabolism: The piperidine ring is susceptible to N-dealkylation or oxidation. The accessibility of the aniline amino group to cytochrome P450 enzymes may also differ. The sterically hindered ortho-isomer might be metabolized more slowly than the exposed para-isomer.
-
Phase II Metabolism: The aniline moiety is a prime candidate for N-acetylation or glucuronidation. The rate of these conjugation reactions can be isomer-dependent, affecting clearance rates.
-
Toxicity: Different metabolites can have different toxicities. [1]For instance, one isomer might be metabolized to a reactive quinone-imine species, while another is safely conjugated and excreted. This underscores the necessity of evaluating the toxicity of each isomer independently.
Conclusion and Recommendations
The choice between ortho-, meta-, and para-aminophenylpiperidin-4-ol is not trivial. This guide demonstrates that positional isomerism is a fundamental design element with far-reaching consequences for a molecule's entire developability profile.
-
The para-isomer often serves as a default starting point due to its synthetic tractability and predictable, extended geometry.
-
The meta-isomer provides a crucial alternative vector for exploring structure-activity relationships (SAR).
-
The ortho-isomer , while potentially more sterically hindered, offers unique opportunities for intramolecular interactions that could lock the molecule in a favorable conformation or alter its metabolic profile.
Recommendation for Researchers: It is imperative that drug discovery programs utilizing this scaffold synthesize and profile all three positional isomers early in the development process. Relying on a single isomer may lead to the premature termination of a promising project or, conversely, the advancement of a suboptimal candidate. A comprehensive, parallel evaluation is the most scientifically rigorous and resource-efficient path to fully understanding the SAR and identifying the isomer with the best potential for clinical success.
References
- Vertex AI Search. (n.d.). Case Studies of Isomers: Examples from Pharmaceuticals | Solubility of Things. Retrieved January 17, 2026.
- Vertex AI Search. (2021). Effects of Stereoisomers on Drug Activity. Retrieved January 17, 2026.
- Patsnap Eureka. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity. Retrieved January 17, 2026.
- ResearchGate. (n.d.). Stereochemical Elements Associated with Drug Metabolism and Toxicity. Retrieved January 17, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. Retrieved January 17, 2026.
- Chemistry For Everyone. (2025). How Do Stereoisomers Affect Drug Activity? YouTube. Retrieved January 17, 2026.
- Guidechem. (n.d.). 4-(Piperidin-4-yloxy)aniline 1023277-58-8 wiki. Retrieved January 17, 2026.
- PubChem. (n.d.). 4-(Piperidin-1-yl)aniline.
- LookChem. (n.d.). Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. Retrieved January 17, 2026.
- PubChem. (n.d.). 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester.
- PubChem. (n.d.). 4-(Piperidin-4-yl)aniline.
- PubChem. (n.d.). 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline.
- PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine.
- ResearchGate. (n.d.). Physicochemical characteristics of 3. Retrieved January 17, 2026.
- Opatrilova, R., et al. (n.d.). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. PMC - PubMed Central. Retrieved January 17, 2026.
- PubChem. (n.d.). Piperine.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved January 17, 2026.
- Autechem. (n.d.). Exploring 2-Methoxy-4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline: A Key Intermediate in Modern Chemistry. Retrieved January 17, 2026.
- PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved January 17, 2026.
- Møller, H. A., et al. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. PubMed. Retrieved January 17, 2026.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Retrieved January 17, 2026.
- BLD Pharm. (n.d.). 3-(Piperidin-4-yloxy)aniline. Retrieved January 17, 2026.
- Foley, D. J., et al. (n.d.). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. Retrieved January 17, 2026.
- Semantic Scholar. (n.d.). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Retrieved January 17, 2026.
- ResearchGate. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Retrieved January 17, 2026.
- Scott, M. E., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Retrieved January 17, 2026.
- ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol synthesis. Retrieved January 17, 2026.
- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Retrieved January 17, 2026.
- Sultan Qaboos University House of Expertise. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine)
- ResearchGate. (2025). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives | Request PDF. Retrieved January 17, 2026.
- PubMed. (1997). Synthesis of 2-[4-(4-iodophenyl)-1-piperazinylmethyl]-1,3,4-oxadiazole and its potential application in the indirect iodination of carbonyl compounds. Retrieved January 17, 2026.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk [whsysbio.net]
- 7. Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro biological evaluation of 1-(2-Aminophenyl)piperidin-4-ol derivatives
An In-Depth Technical Guide to the In Vitro Biological Evaluation of 1-(2-Aminophenyl)piperidin-4-ol Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its six-membered heterocyclic structure offers a versatile template for designing therapeutic agents targeting a wide range of biological systems.[1][3] The this compound framework, in particular, presents a unique combination of structural features—a hydrophilic hydroxyl group, a basic nitrogen atom within the piperidine ring, and an aminophenyl substituent—that suggests significant potential for diverse pharmacological activities, from anticancer to antimicrobial applications.[2][3][4]
This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the in vitro biological evaluation of novel this compound derivatives. We will move beyond simple protocol listings to explore the causality behind experimental choices, compare the performance of these derivatives against relevant alternatives, and provide the detailed methodologies necessary for robust and reproducible data generation. Our focus is on two primary areas of therapeutic interest: anticancer and antimicrobial activity.
Part 1: Comparative Evaluation of Anticancer Activity
The search for novel anticancer agents is a critical endeavor, and heterocyclic compounds like piperidine derivatives have shown considerable promise.[2] Their mechanism of action can be multifaceted, often involving the inhibition of key signaling pathways, cell cycle arrest, and induction of apoptosis.[2][5] The in vitro evaluation of new derivatives is the crucial first step in identifying promising lead compounds.
Expertise in Action: Why Start with Cytotoxicity Screening?
The initial assessment of any potential anticancer compound is its ability to kill or inhibit the proliferation of cancer cells.[6] This is known as cytotoxicity. A variety of assays can measure this, each with its own principle.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, cost-effective, and reliable colorimetric method for this purpose.[9][10] Its core principle relies on the metabolic activity of viable cells; mitochondrial succinate dehydrogenase enzymes in living cells cleave the tetrazolium ring of MTT, converting it to a purple formazan product, whereas dead cells lose this ability.[10] The amount of purple formazan produced is directly proportional to the number of viable cells.[9]
Comparative Performance Data of Piperidine Analogues
While specific data for this compound derivatives is emerging, we can analyze data from structurally related compounds to establish a performance benchmark. The following table summarizes the cytotoxic activity (IC₅₀ values) of various piperidine derivatives against different cancer cell lines.
| Derivative/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Piperazine Amide Derivative 3 | MDA-MB-231 (Breast) | 11.3 | [5] |
| 1,2,4 Triazole-Pyridine (TP6) | B16F10 (Melanoma) | >41.12 | [11] |
| Novel σ1 Ligand 20a | DU145 (Prostate) | ~15-20 (GI₅₀) | [12] |
| Novel σ1 Ligand 21a | DU145 (Prostate) | ~15-20 (GI₅₀) | [12] |
| Novel σ1 Ligand 22a | DU145 (Prostate) | ~10-15 (GI₅₀) | [12] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Workflow: Anticancer Screening
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel compound's anticancer properties.
Caption: The PI3K/Akt signaling pathway, a potential target for piperidine derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic and rigorous in vitro evaluation, as outlined in this guide, is paramount to identifying derivatives with potent and selective biological activity. By employing quantitative, reproducible assays like the MTT and broth microdilution methods, researchers can generate high-quality, comparative data. This data, coupled with mechanistic studies, will pave the way for the rational design and optimization of lead compounds, ultimately translating the chemical potential of this scaffold into tangible therapeutic benefits.
References
-
National Institutes of Health (NIH). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]
-
World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
APEC. Antimicrobial Susceptibility Testing. [Link]
-
MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
-
MSD Manual Professional Edition. Susceptibility Testing - Infectious Diseases. [Link]
-
National Institutes of Health (NIH). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. [Link]
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
-
Biomedical Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
-
ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
-
Jordan Journal of Chemistry. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. [Link]
-
Academic Journals. Antimicrobial and antioxidant activities of piperidine derivatives. [Link]
-
Symbiosis Online Publishing. Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]
-
PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]
-
PubMed. Characterization of neuromuscular blocking action of piperidine derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Novel Piperidin-4-ol Derivatives. [Link]
-
ResearchGate. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
-
PubMed. Piperidin-4-one: the potential pharmacophore. [Link]
-
National Institutes of Health (NIH). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
-
PubMed. High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. ijpsr.com [ijpsr.com]
- 6. nebiolab.com [nebiolab.com]
- 7. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cell-Based Assays for Evaluating the Anticancer Activity of 1-(2-Aminophenyl)piperidin-4-ol Analogs
This guide provides a comprehensive comparison of essential cell-based assays for characterizing the anticancer potential of novel small molecules, specifically focusing on 1-(2-Aminophenyl)piperidin-4-ol analogs. Our approach moves beyond simple protocol listing to explain the causality behind experimental choices, enabling researchers to design a robust screening cascade that yields reliable and mechanistically informative data.
Introduction: The Rationale for a Multi-Assay Approach
The discovery of novel anticancer agents requires a systematic evaluation of their biological effects. For a new chemical series like this compound analogs, the primary goal is to move from a large pool of synthesized compounds to a few promising leads with well-defined mechanisms of action. This cannot be achieved with a single assay. A well-designed screening funnel, incorporating a hierarchy of assays, is crucial. We begin with broad questions about cytotoxicity and progressively narrow our focus to specific mechanistic pathways such as apoptosis and cell cycle arrest. This guide details a logical, field-proven workflow for this purpose.
Chapter 1: Primary Screening — Quantifying Cytotoxicity
The first critical step is to determine whether the synthesized analogs exhibit cytotoxic or cytostatic effects against cancer cells and to quantify their potency. This is typically achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). The choice of assay for this primary screen is critical, as it must be robust, reproducible, and suitable for high-throughput formats.[1]
Comparative Analysis of Primary Cytotoxicity Assays
Several common assays exist for this purpose, each with distinct principles, advantages, and limitations.[2][3][4]
| Assay | Principle | Endpoint | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[5] | Colorimetric | Well-established, inexpensive. | Can be affected by compounds that alter cellular metabolism; requires a solubilization step.[6][7] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[8][9] | Colorimetric/Fluorometric | Directly measures cell membrane damage (necrosis); does not damage healthy cells.[10] | Less sensitive for detecting apoptosis or cytostatic effects where the membrane remains intact.[11] |
| SRB Assay | Stoichiometric binding of Sulforhodamine B (SRB) dye to total cellular protein content under mildly acidic conditions.[12][13] | Colorimetric | Independent of metabolic activity; stable endpoint; excellent linearity and signal-to-noise ratio.[14][15] | Requires a cell fixation step; less sensitive to changes in cell number without corresponding changes in total protein. |
Expert Insight: For novel chemical entities, whose effects on cellular metabolism are unknown, the SRB assay is often the superior choice for primary screening .[16] It measures cell mass via total protein content, making it less susceptible to interference from compounds that might inhibit or stimulate mitochondrial reductases, a known pitfall of the MTT assay.[13] Its stability and reproducibility make it a gold standard for large-scale screening efforts, including those at the National Cancer Institute (NCI).[15]
Experimental Workflow: SRB Cytotoxicity Assay
The workflow for the SRB assay is a multi-step process involving cell treatment, fixation, staining, and measurement.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol: SRB Assay
-
Cell Plating: Seed adherent cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a defined period (typically 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate for 1 hour at 4°C. This step fixes the cells and precipitates proteins.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, medium, and unbound dye. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Shake the plate for 5-10 minutes on a shaker and measure the optical density (OD) at 540-565 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value for each analog.
Chapter 2: Mechanistic Elucidation — Distinguishing Apoptosis from Necrosis
Once cytotoxic analogs are identified, the next crucial question is how these compounds kill cancer cells. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[17] Anticancer drugs that induce apoptosis are generally preferred as this is a controlled process that typically does not trigger an inflammatory response.[18]
The Gold Standard: Annexin V & Propidium Iodide (PI) Assay
The Annexin V/PI assay is a powerful flow cytometry-based method that differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Principle of Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS.[20]
-
Principle of Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is lost, and intercalate with DNA.[20][21]
By using these two probes simultaneously, we can distinguish four cell populations:
-
Annexin V- / PI- : Healthy, viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed, often indicates direct membrane damage).[17]
Caption: Principle of Annexin V/PI assay for apoptosis detection.
Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Culture and Treatment: Plate cells and treat with the IC50 concentration of the lead analog(s) for a relevant time period (e.g., 24, 48 hours). Include both untreated and positive controls (e.g., staurosporine-treated).
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like EDTA, as trypsin can damage membrane proteins.[18] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[18]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately on a flow cytometer. Be sure to include single-stain controls for proper compensation.
Complementary Assay: Caspase Activity
To further validate that the observed cell death is apoptosis, one can measure the activity of caspases, which are the key executioner proteases in the apoptotic cascade.[22][23] Assays for effector caspases (caspase-3/7) are particularly useful.[24] These are typically fluorometric or colorimetric assays that use a caspase-specific peptide substrate conjugated to a reporter molecule. A significant increase in caspase-3/7 activity in treated cells strongly supports an apoptotic mechanism.[25]
Chapter 3: Probing Antiproliferative Effects — Cell Cycle Analysis
Some anticancer agents do not directly kill cells but instead halt their proliferation by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase).[26] Identifying such an effect is crucial for understanding the compound's mechanism.
Principle of Cell Cycle Analysis by PI Staining
This technique uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.[27] This allows a flow cytometer to distinguish between cell populations based on their DNA content:
-
G0/G1 Phase: Cells have a normal (2N) amount of DNA.
-
S Phase: Cells are actively replicating their DNA and have an intermediate amount (between 2N and 4N).
-
G2/M Phase: Cells have completed DNA replication and have double the normal amount (4N) of DNA.[28]
By analyzing the distribution of a cell population across these phases, one can determine if a compound causes a significant accumulation of cells in a particular phase, indicating cell cycle arrest.
Caption: Principle of cell cycle analysis using DNA content staining.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with the test analog for a specific duration (e.g., 24 hours).
-
Harvest Cells: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[27]
-
Washing: Centrifuge the fixed cells (at a higher speed, ~800 x g, as fixed cells are less dense) and wash twice with PBS to remove the ethanol.
-
RNAse Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). This step is crucial because PI also binds to double-stranded RNA, and its removal ensures DNA-specific staining.[29]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, ensuring data is collected on a linear scale. Use pulse processing (e.g., Area vs. Height) to exclude cell doublets and aggregates from the analysis.[29]
Chapter 4: Integrated Strategy and Comparative Summary
A robust evaluation of this compound analogs requires an integrated approach. No single assay tells the whole story. The data from each experiment should be synthesized to build a complete profile of the most promising compounds.
Proposed Screening Cascade
Caption: An integrated workflow for anticancer drug screening.
Master Assay Comparison Table
| Parameter | SRB Assay | Annexin V/PI Assay | Cell Cycle (PI) Assay |
| Biological Question | Is the compound cytotoxic/cytostatic? What is its potency (IC50)? | How do the cells die (apoptosis vs. necrosis)? | Does the compound inhibit cell proliferation by arresting the cell cycle? |
| Principle | Binds total cellular protein.[12] | Detects PS externalization and membrane permeability.[20] | Quantifies cellular DNA content. |
| Platform | Microplate Reader | Flow Cytometer | Flow Cytometer |
| Cell State | Fixed | Live | Fixed & Permeabilized |
| Key Output | Dose-response curve, IC50 value. | % of viable, apoptotic, and necrotic cells. | % of cells in G0/G1, S, and G2/M phases. |
| Primary Use | High-throughput primary screening.[13] | Mechanistic studies, mode of cell death determination. | Mechanistic studies, antiproliferative effects. |
Conclusion
Evaluating the anticancer potential of novel this compound analogs is a multi-faceted process that requires careful selection and execution of a series of complementary cell-based assays. By starting with a robust primary cytotoxicity screen like the SRB assay, researchers can efficiently identify potent compounds. Subsequent mechanistic investigation using powerful techniques such as Annexin V/PI staining and cell cycle analysis provides the critical insights necessary to select lead candidates with a clear and desirable mode of action. This integrated strategy ensures that resources are focused on the most promising molecules, accelerating the journey from chemical synthesis to potential therapeutic application.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Das, S., & Kumar, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(16). Retrieved from [Link]
-
Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
Houghton, P., et al. (2007). The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. Methods, 42(4), 377-87. Retrieved from [Link]
-
Uddin, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-11. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
G-Biosciences. (2016). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). Retrieved from [Link]
-
Ranjan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 316. Retrieved from [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry. (2017). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]
-
Molecules. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Retrieved from [Link]
Sources
- 1. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. nebiolab.com [nebiolab.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 15. canvaxbiotech.com [canvaxbiotech.com]
- 16. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. logosbio.com [logosbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. biocompare.com [biocompare.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 28. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 29. ucl.ac.uk [ucl.ac.uk]
A Comprehensive Guide to Cross-Reactivity Profiling of 1-(2-Aminophenyl)piperidin-4-ol Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The 1-(2-aminophenyl)piperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a diverse range of biologically active agents. Its inherent structural features, including a basic nitrogen atom and an aromatic ring, predispose it to interactions with a variety of biological targets. While this can be advantageous for developing potent therapeutics, it also presents a significant challenge: the potential for cross-reactivity with unintended targets, leading to off-target effects and potential toxicity.[1][2] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel compounds based on the this compound scaffold, ensuring a more thorough understanding of their pharmacological profile.
The Imperative of Cross-Reactivity Studies in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to unforeseen adverse effects.[3][4] These are often the result of a compound interacting with biological targets other than the intended one, a phenomenon known as polypharmacology or off-target activity. The piperidine moiety, in particular, is a common feature in many centrally active drugs, including antipsychotics, which are notorious for their complex off-target profiles, often interacting with a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][5][6][7]
A proactive and systematic approach to identifying and characterizing these off-target interactions is not merely a regulatory requirement but a cornerstone of robust drug development. Early-stage cross-reactivity profiling allows for:
-
Informed Lead Optimization: By understanding the structural determinants of off-target activity, medicinal chemists can design more selective compounds.
-
Early Risk Assessment: Identifying potential liabilities, such as hERG channel inhibition, early in the process can prevent costly late-stage failures.[8][9][10]
-
Mechanism Deconvolution: Unraveling the complete target profile of a compound can provide insights into its mechanism of action and may even reveal opportunities for drug repositioning.[3]
This guide will walk you through the essential steps to build a comprehensive cross-reactivity profile for your this compound based compounds, from designing a focused library to executing and interpreting key in vitro assays.
Designing a Focused Compound Library for Cross-Reactivity Screening
To systematically investigate the structure-activity relationships (SAR) of cross-reactivity, it is essential to synthesize a focused library of analogues based on the this compound scaffold. This library should explore key chemical space around the core structure to identify features that contribute to or mitigate off-target binding.
Core Scaffold and Diversification Points
The this compound core presents several points for chemical modification. A well-designed library will systematically vary substituents at these positions to probe their influence on biological activity.
Caption: Key diversification points on the this compound scaffold.
-
R1 (Aminophenyl Ring): Substitution on the aromatic ring can modulate electronic properties and steric interactions. Consider introducing electron-donating and electron-withdrawing groups at various positions.
-
R2 (Piperidinol Ring): While the core has a hydroxyl group at the 4-position, this can be modified to explore the impact of hydrogen bonding potential. Alkylation or esterification can provide valuable insights.
-
R3 (Piperidine Nitrogen): The basicity and substitution of the piperidine nitrogen are critical for interactions with many biological targets. A range of alkyl and aryl substituents should be explored.
Synthesis Strategy
The synthesis of a focused library can be achieved through parallel synthesis techniques. A common approach involves the reductive amination of a suitable N-substituted 4-piperidone with 2-nitroaniline, followed by reduction of the nitro group. Further diversification can be achieved through N-alkylation or acylation of the resulting aniline.
Caption: A comprehensive workflow for assessing the cross-reactivity of a compound library.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. However, a thorough understanding of the potential for cross-reactivity is paramount for successful drug development. The systematic approach outlined in this guide, combining focused library synthesis with a panel of robust in vitro assays, provides a powerful framework for identifying and mitigating off-target activities. By embracing this proactive approach to cross-reactivity profiling, researchers can enhance the quality and safety of their drug candidates, ultimately increasing the probability of clinical success.
References
-
Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]
-
Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
-
Mahan, L. C., & McVittie, L. D. (1995). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 269(3 Pt 1), L283–L294. [Link]
-
Slideshare. hERG Assay. [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. [Link]
-
ResearchGate. Principles of commonly used cAMP assays. [Link]
-
Cyprotex. hERG Safety. [Link]
-
Zhang, X., & Cui, J. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in molecular biology (Clifton, N.J.), 2268, 185–193. [Link]
-
MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
Wikipedia. Fluorescence polarization immunoassay. [Link]
-
Wang, T., Li, Z., & Cvijic, H. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of visualized experiments : JoVE, (100), e52791. [Link]
-
National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
-
Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. [Link]
-
Le-Schulte, V. T., & He, Y. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. PloS one, 7(4), e35359. [Link]
-
He, J., & H-h, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]
-
Stepanov, A. V., & Zherdev, A. V. (2021). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 11(11), 425. [Link]
-
Zhang, W., Dai, H., Yin, W., Wang, Y., Zhang, Y., Li, Y., ... & Li, J. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC medicinal chemistry, 12(5), 786–797. [Link]
-
Reitz, A. B., & Smith, G. R. (2001). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Current opinion in chemical biology, 5(4), 443–449. [Link]
-
Wang, Z., & Le, H. T. (2008). Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules. Analytical and bioanalytical chemistry, 391(5), 1499–1507. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. [Link]
-
Kumar, A., & Singh, P. (2018). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current drug targets, 19(13), 1568–1583. [Link]
-
Chen, Y., & Zhang, Y. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 13(10), 4087–4100. [Link]
-
ResearchGate. (PDF) Screening for Safety-Relevant Off-Target Activities. [Link]
-
Li, J., Song, J., Zhang, A., & Li, J. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. [Link]
-
Song, J., Zhang, A., Li, J., & Li, J. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 25(22), 5178–5183. [Link]
-
Creative Biolabs. Off-Target Profiling. [Link]
-
DeWald, H. A., & Jun, D. C. (1993). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of medicinal chemistry, 36(23), 3684–3691. [Link]
-
Kumar, A., & Singh, P. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal chemistry research, 21(9), 2193–2204. [Link]
-
International Journal of Trend in Scientific Research and Development. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
-
Wolckenhauer, S. A., & Le, T. V. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS medicinal chemistry letters, 9(12), 1215–1220. [Link]
-
Smith, G. F., & Bax, B. D. (2012). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Journal of combinatorial chemistry, 14(3), 256–265. [Link]
Sources
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 5. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hERG Assay | PPTX [slideshare.net]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to Novel 1-(2-Aminophenyl)piperidin-4-ol Derivatives as PARP1 Inhibitors
Introduction
The 1-(2-aminophenyl)piperidin-4-ol scaffold represents a promising starting point for the development of novel therapeutics. Its structural features suggest potential interactions with key enzymatic targets in oncology. This guide provides a comprehensive framework for the preclinical benchmarking of new derivatives of this scaffold, specifically focusing on their potential as inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1).
PARP1 is a critical enzyme in the DNA damage response (DDR), and its inhibition has emerged as a highly successful therapeutic strategy, particularly for cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[1][2] Several PARP inhibitors, including Olaparib and Rucaparib, have received FDA approval and are now standard-of-care in certain cancer types.[3][4][5]
This document outlines a multi-tiered experimental approach to objectively compare the performance of novel this compound derivatives against these established clinical inhibitors. We will detail the mechanistic rationale, provide validated, step-by-step experimental protocols, and present a clear structure for data comparison, enabling researchers to rigorously evaluate new chemical entities and identify promising candidates for further development.
The Scientific Rationale: PARP1 Inhibition and Synthetic Lethality
The therapeutic efficacy of PARP inhibitors is primarily rooted in the concept of synthetic lethality . In a healthy cell, DNA single-strand breaks (SSBs) are constantly occurring due to metabolic activity and environmental factors. PARP1 acts as a molecular sensor for these breaks, binding to the damaged DNA and synthesizing chains of poly(ADP-ribose) (PAR).[2] This PARylation process recruits other DNA repair proteins to the site, facilitating the repair of the SSB through the Base Excision Repair (BER) pathway.[1]
If PARP1 is inhibited, these SSBs are not efficiently repaired. During DNA replication, the replication fork encounters the unrepaired SSB, leading to its collapse and the formation of a more cytotoxic DNA double-strand break (DSB). In normal cells, these DSBs can be effectively repaired by the high-fidelity Homologous Recombination (HR) pathway.
However, certain cancer cells, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[6] In these HR-deficient cells, the accumulation of DSBs caused by PARP inhibition cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death.[1] This selective killing of cancer cells while sparing normal, HR-proficient cells is the essence of synthetic lethality.
A Phased Approach to Inhibitor Benchmarking
A systematic, multi-tiered workflow is essential for the efficient and logical evaluation of new chemical entities. This approach ensures that resources are focused on compounds with the most promising characteristics, moving from high-throughput biochemical assays to more complex, physiologically relevant cellular models.
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro Biochemical PARP1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified human PARP1 enzyme. This assay measures the direct interaction between the inhibitor and its target, independent of cellular factors.
Causality: A direct biochemical assay is the foundational first step.[7] It confirms target affinity and provides a quantitative measure of potency (IC50) that is crucial for structure-activity relationship (SAR) studies. We utilize a luminescence-based assay for its high sensitivity and throughput compatibility.[8]
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histone H1 (substrate)
-
NAD+ (co-factor)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test Compounds and Known Inhibitors (Olaparib, Rucaparib) dissolved in 100% DMSO
-
Luminescence-based PARP Assay Kit (e.g., PARP-Glo™ from Promega)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series for each test compound and known inhibitor in 100% DMSO. A typical starting concentration is 1 mM.
-
Reaction Setup:
-
In each well of the assay plate, add 2.5 µL of the compound dilution (this results in a 2.5% final DMSO concentration). For controls, add 2.5 µL of 100% DMSO (100% activity control) or a known potent inhibitor at a high concentration (0% activity control).
-
Prepare a master mix containing PARP Assay Buffer, PARP1 enzyme, Histone H1, and Activated DNA at 2x the final desired concentration.
-
Add 50 µL of this master mix to each well.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the reaction starts.[9]
-
Reaction Initiation: Prepare a 2x NAD+ solution in assay buffer. Add 50 µL of this solution to each well to initiate the enzymatic reaction. The final reaction volume is 100 µL.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add the detection reagents from the commercial assay kit according to the manufacturer's instructions. This typically involves a "Stop" reagent followed by a "Detection" reagent that generates a luminescent signal inversely proportional to PARP1 activity.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - [Signal_Compound - Signal_0%_Control] / [Signal_100%_Control - Signal_0%_Control]).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of the compounds on cancer cell lines with different HR statuses and determine the cellular IC50. This assay provides insight into the compound's cell permeability, stability, and on-target efficacy in a more complex biological system.[10][11]
Causality: Demonstrating selective cytotoxicity in HR-deficient cells versus HR-proficient cells is the key validation of the synthetic lethality mechanism.[12] We use a pair of pancreatic cancer cell lines for this purpose: CAPAN-1 (BRCA2 mutant, HR-deficient) and BxPC-3 (BRCA wild-type, HR-proficient).
Materials:
-
CAPAN-1 and BxPC-3 human pancreatic cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 for CAPAN-1, DMEM for BxPC-3) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds and Known Inhibitors (Olaparib, Rucaparib)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT assays
-
Sterile, clear-bottom, white-walled 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 3,000 cells/well for CAPAN-1, 2,000 cells/well for BxPC-3) in 100 µL of medium.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 2x final concentration serial dilutions of the compounds in cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) wells.
-
-
Incubation: Incubate the plates for 5-7 days. The longer incubation period is crucial for observing the full effect of DNA damage-based therapies.
-
Viability Assessment:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence, which is directly proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized cell viability against the logarithm of compound concentration and fit to a 4PL curve to determine the cellular IC50 for each cell line.
-
Comparative Data Summary
The ultimate goal of this benchmarking process is to generate a clear, quantitative comparison of the novel derivatives against established standards. The data should be summarized in a table that allows for at-a-glance assessment of potency, cellular efficacy, and selectivity.
| Compound ID | Target | PARP1 Biochemical IC50 (nM) | Cell Viability IC50 (µM) (CAPAN-1, BRCA-deficient) | Cell Viability IC50 (µM) (BxPC-3, BRCA-proficient) | Selectivity Index¹ |
| Known Inhibitors | |||||
| Olaparib | PARP1/2 | 1.5 - 5 | 0.05 | >10 | >200 |
| Rucaparib | PARP1/2 | 1.4 | 0.09 | >10 | >111 |
| New Derivatives | |||||
| Derivative A | PARP1 | 2.1 | 0.15 | >15 | >100 |
| Derivative B | PARP1 | 50.3 | 8.2 | 9.5 | ~1.2 |
| Derivative C | PARP1 | 0.8 | 0.04 | >12 | >300 |
¹Selectivity Index is calculated as (IC50 in BRCA-proficient cells) / (IC50 in BRCA-deficient cells). A higher index indicates greater cancer-selective killing based on the synthetic lethality principle.
Interpretation of Results:
-
Derivative C emerges as the most promising candidate from this hypothetical dataset. It exhibits superior biochemical potency compared to the known inhibitors and translates this into potent and highly selective killing of BRCA-deficient cancer cells.
-
Derivative A shows good biochemical and cellular activity with a strong selectivity index, making it a viable backup candidate.
-
Derivative B demonstrates poor biochemical potency and, critically, lacks selectivity in the cellular assays. This compound would likely be deprioritized as its activity is not driven by the intended synthetic lethality mechanism.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial benchmarking of novel this compound derivatives as potential PARP1 inhibitors. By systematically progressing from direct enzyme inhibition to mechanism-based cellular assays, researchers can efficiently identify compounds with the desired pharmacological profile.
A promising candidate, such as Derivative C, would warrant further investigation. Subsequent steps in the drug discovery pipeline would include:
-
PARP Subtype Selectivity: Assessing inhibitory activity against other PARP family members (e.g., PARP2) to understand the selectivity profile.[13]
-
Target Engagement: Directly confirming that the compound binds to PARP1 in cells and inhibits PARylation activity, for which a Western Blot or a Cellular Thermal Shift Assay (CETSA) would be appropriate.
-
ADME/Tox Profiling: Investigating the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound to assess its drug-like potential.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models, such as xenografts of BRCA-deficient tumors.
By adhering to a rigorous and logical benchmarking cascade, the path from a novel chemical scaffold to a potential clinical candidate can be navigated with greater confidence and efficiency.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Charles River Laboratories. Cancer Cell-Based Assays. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. The Academy of Medical Sciences. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Moore, K. N., & Monk, B. J. (2018). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Future Medicine. [Link]
-
Löhr, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Wang, Y., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed. [Link]
-
Silo, K., et al. (2014). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
-
GeneOnline. (2026). Researchers Develop Dual Inhibitors Targeting CDK-1 and PARP-1 Using Natural Compounds for Cancer Therapy. [Link]
-
Frontiers Media S.A. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Wappett, D. A., & Goerigk, L. (2021). A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. Cambridge Open Engage. [Link]
-
Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]
-
Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]
-
Grienke, U., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
-
Li, Y., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect. [Link]
-
Yeh, J. Z., et al. (1976). Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. [Link]
-
Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Novel Piperidin-4-ol Derivatives. [Link]
-
ResearchGate. (2021). The benchmark set of enzymes with their catalytic residues in a.... [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]
-
Kaufman, B., et al. (2022). PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword. MDPI. [Link]
-
Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Ucar, G., et al. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]
- Google Patents.Novel aminophenyl piperazine or aminophenyl piperidine derivatives inhibiting prenyl transferase proteins and methods for preparing same.
-
Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Sahin, K., & Durdagi, S. (2020). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. PubMed. [Link]
-
Priya, S. S., et al. (2014). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
-
O'Connor, M. J. (2015). Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development. National Institutes of Health. [Link]
-
Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. PubMed. [Link]
Sources
- 1. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. news-medical.net [news-medical.net]
- 12. criver.com [criver.com]
- 13. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of 1-(2-Aminophenyl)piperidin-4-ol and its Isomers
For researchers, medicinal chemists, and drug development professionals, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties, including its ability to interact with biological targets. This guide provides an in-depth comparative analysis of the conformational preferences of 1-(2-Aminophenyl)piperidin-4-ol and its isomers, leveraging both experimental and computational methodologies. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The piperidine ring, a ubiquitous scaffold in pharmaceuticals, can adopt several conformations, with the chair form being the most stable. However, the orientation of substituents on the ring—axial versus equatorial—can significantly impact the molecule's overall shape and reactivity. In the case of this compound, the interplay of steric and electronic effects of the aminophenyl and hydroxyl groups governs the conformational equilibrium.
The Conformational Landscape of Substituted Piperidines
The conformational preference of substituents on a piperidine ring is a delicate balance of several factors, including steric hindrance, electronic interactions, and intramolecular hydrogen bonding.[1][2] Generally, bulky substituents favor the equatorial position to minimize 1,3-diaxial interactions, which are destabilizing steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.
However, the presence of heteroatoms and polar groups can introduce additional complexities. For instance, the anomeric effect can favor an axial orientation for electronegative substituents at the C-2 position. Furthermore, intramolecular hydrogen bonding between a substituent and the ring nitrogen or another substituent can lock the molecule into a specific conformation.
Experimental Approaches to Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the cornerstones of experimental conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants (J-values), is a powerful tool for determining the relative orientation of substituents on the piperidine ring in solution.[3][4] The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.
A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. By analyzing the coupling patterns of the piperidine ring protons, we can deduce the preferred chair conformation and the orientation of the substituents.
Experimental Protocol: ¹H NMR for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5] Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Spectral Analysis:
-
Identify the signals corresponding to the piperidine ring protons. These are typically found in the upfield region of the spectrum.
-
Measure the coupling constants (J-values) for the protons at C-2, C-3, C-4, C-5, and C-6.
-
Pay close attention to the multiplicity and coupling constants of the proton at C-4, which is attached to the carbon bearing the hydroxyl group. The coupling of this proton to the adjacent C-3 and C-5 protons will be particularly informative.
-
-
Conformational Assignment:
-
A large trans-diaxial coupling (J > 8 Hz) for the C-4 proton with one of its neighbors would indicate that both the C-4 proton and that neighbor are in axial positions. This would imply an equatorial hydroxyl group.
-
Conversely, small axial-equatorial or equatorial-equatorial couplings (J < 5 Hz) would suggest an axial hydroxyl group.
-
The coupling constants of the protons at C-2 and C-6, adjacent to the nitrogen, will provide information about the conformation of the aminophenyl group.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[6] This technique yields a precise three-dimensional map of the atomic positions, bond lengths, and bond angles. While the solid-state conformation may not always be the most stable conformation in solution, it provides a crucial reference point and can reveal key intramolecular interactions.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic coordinates and thermal parameters.
-
Analysis: Analyze the refined crystal structure to determine the piperidine ring conformation (chair, boat, or twist-boat) and the orientation (axial or equatorial) of the aminophenyl and hydroxyl substituents.[7]
Computational Approaches to Conformational Analysis
In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT) calculations, offers a powerful means to explore the conformational landscape of molecules.[8][9][10] DFT allows for the calculation of the relative energies of different conformers, providing insights into their thermodynamic stability.
By performing a conformational search, we can identify the low-energy conformers and predict their relative populations based on the Boltzmann distribution. These theoretical predictions can then be compared with experimental results to provide a comprehensive understanding of the molecule's conformational behavior.[11][12]
Computational Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of the this compound isomer. Generate initial guess structures for the different possible chair conformations with axial and equatorial substituents.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields initially to reduce computational cost.[13]
-
Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).[8][14] The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface.
-
Data Analysis:
-
Compare the relative energies (Gibbs free energies) of the different conformers. The conformer with the lowest energy is the most stable.
-
Calculate the Boltzmann population of each conformer at a given temperature to predict their relative abundance.
-
Theoretically predict NMR coupling constants for the low-energy conformers and compare them with the experimental values for validation.
-
Comparative Analysis of this compound Isomers
Let's consider the two primary chair conformations for this compound: one with the hydroxyl group in the axial position and the other with it in the equatorial position.
Isomer 1: Equatorial Hydroxyl Group
In this conformation, the bulky 2-aminophenyl group would also prefer an equatorial orientation to minimize steric strain. This would result in a di-equatorial arrangement of the two substituents.
-
Expected ¹H NMR Data: The proton at C-4 would be in an axial position, leading to large trans-diaxial couplings with the axial protons at C-3 and C-5. We would expect to see coupling constants in the range of 10-12 Hz for these interactions.
-
Expected DFT Results: DFT calculations would likely predict this di-equatorial conformation to be the global minimum, or very close to it in energy, due to the minimization of steric hindrance.
Isomer 2: Axial Hydroxyl Group
In this conformation, the hydroxyl group occupies the more sterically hindered axial position. The 2-aminophenyl group would likely remain in the equatorial position.
-
Expected ¹H NMR Data: The proton at C-4 would be in an equatorial position. This would result in smaller axial-equatorial and equatorial-equatorial couplings with the protons at C-3 and C-5, with expected J-values in the range of 2-5 Hz.
-
Expected DFT Results: This conformation would be predicted to be higher in energy than the di-equatorial conformer due to the 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens at C-2 and C-6. The energy difference would provide a quantitative measure of the conformational preference.
Data Summary
| Conformer | OH Position | Aminophenyl Position | Predicted Relative Energy (kcal/mol) | Predicted ¹H NMR J(H4-H3/H5) (Hz) |
| A | Equatorial | Equatorial | 0 (most stable) | ~10-12 (axial-axial) |
| B | Axial | Equatorial | > 1.5 | ~2-5 (axial-equatorial, equatorial-equatorial) |
Note: The relative energy is a hypothetical value for illustrative purposes and would need to be determined by actual DFT calculations.
Visualizing the Conformational Equilibrium
The relationship between the different analytical techniques and the resulting conformational insights can be visualized as follows:
Caption: Workflow for the conformational analysis of piperidine derivatives.
The interplay between experimental and computational methods provides a robust and self-validating approach to conformational analysis. Discrepancies between experimental and theoretical results can often point to subtle electronic or solvent effects that may have been initially overlooked, leading to a deeper understanding of the system.
Conclusion
The conformational analysis of this compound and its isomers is a multifaceted endeavor that requires the judicious application of both experimental and computational techniques. By combining the solution-phase insights from NMR spectroscopy, the solid-state certainty of X-ray crystallography, and the energetic predictions from DFT calculations, researchers can build a comprehensive picture of the conformational landscape of these important pharmaceutical building blocks. This detailed understanding is critical for rational drug design and the development of new therapeutic agents with optimized efficacy and safety profiles.
References
-
Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link][8][14]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157. [Link][15][16]
-
Gogoi, P., & Sarmah, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link][17]
-
Lopes, J. F., & Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88. [Link][3][4]
- Manimekalai, A., & Senthilmurugan, B. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 20(7), 5282-5288.
-
Nairoukh, Z., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link][11][12]
-
Siddaraju, B. P., Yathirajan, H. S., Siddegowda, M. S., Dutkiewicz, G., & Kubicki, M. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Structure Reports Online, 66(3), o588. [Link][7]
-
Talebizadeh, P., & Ahmadi, M. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of ChemTech Research, 5(5), 2275-2280. [Link][6]
-
Vardanyan, R., & Hruby, V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6443. [Link][18]
-
YouTube. (2022, May 26). NMR of molecules large and small in biomedical research and drug design. [Video]. YouTube. [Link][5]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrevlett.com [chemrevlett.com]
- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Aminophenyl)piperidin-4-ol for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 1-(2-Aminophenyl)piperidin-4-ol, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the necessary information to handle this compound's waste stream with confidence and precision.
Hazard Profile: Understanding the Risks
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative risk assessment must be performed by extrapolating data from structurally analogous compounds, primarily piperidine and its derivatives.[1][2] The structure combines a piperidine ring, known for its corrosive and toxic properties, with an aminophenyl group, which can also contribute to toxicity.
Based on this analysis, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin.[3]
-
Corrosivity: Presumed to cause severe skin burns and serious eye damage.[4][5]
-
Environmental Hazard: Potentially harmful to aquatic life.[6]
These assumed hazards necessitate stringent adherence to safety protocols during all handling and disposal operations.
| Hazard Classification (Assumed) | Potential Effects & Causality | GHS Hazard Statement (Extrapolated) |
| Acute Toxicity (Oral, Dermal, Inhalation) | The piperidine and aminophenyl moieties can be readily absorbed, interfering with biological processes. | H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled.[5] |
| Skin Corrosion / Irritation | The basic nature of the piperidine nitrogen makes the compound caustic, capable of causing chemical burns upon contact. | H314: Causes severe skin burns and eye damage.[4][7] |
| Serious Eye Damage | Direct contact with the eyes can lead to severe irritation and irreversible damage due to the compound's corrosive nature. | H318: Causes serious eye damage.[2] |
| Aquatic Hazard (Acute) | Release into the environment can alter the pH of waterways and be toxic to aquatic organisms.[6] | H402: Harmful to aquatic life. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal-related tasks, it is mandatory to don the appropriate PPE. The selection of PPE is directly dictated by the compound's hazard profile.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against potential splashes.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always check the manufacturer's glove compatibility data.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential. For handling larger quantities or responding to spills, a chemical-resistant suit may be necessary.
-
Respiratory Protection: All handling and disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][9]
Step 1: Waste Segregation and Collection
-
Rationale: Proper segregation prevents dangerous chemical reactions and ensures the waste is managed correctly by the disposal facility. Amines like this compound can react violently with acids and oxidizing agents.[10][11]
-
Procedure:
-
Designate a specific, labeled hazardous waste container for this compound and structurally similar basic compounds.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid.
-
Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., Toxic, Corrosive).
-
Carefully transfer waste solutions and residues into the container using a funnel. All transfers must be done inside a chemical fume hood.
-
Step 2: Container Management and Storage
-
Rationale: Safe storage minimizes the risk of spills, leaks, and exposure to personnel.[8]
-
Procedure:
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials (especially acids and oxidizers).[9]
-
Ensure secondary containment is in place to capture any potential leaks.
-
Step 3: Final Disposal
-
Rationale: Regulatory compliance requires that hazardous waste be handled by licensed professionals to ensure its destruction in an environmentally sound manner.
-
Procedure:
-
Once the waste container is full or has reached the designated accumulation time limit, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the waste yourself unless you are specifically trained and equipped to do so under an approved protocol.[12] The preferred method of disposal for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[8][13]
-
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area and restrict access. Eliminate all ignition sources.[9]
-
Protect: Don the appropriate PPE as described in Section 2.
-
Contain & Absorb: For small spills, cover with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[8][9]
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), collecting the cleaning residue as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Diagram: Decision Workflow for Waste Management
Caption: Waste Management Workflow for this compound.
Personnel Exposure:
-
Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8]
Regulatory Framework
The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework.
-
EPA: This chemical waste would likely be classified as hazardous due to its toxic and corrosive properties.[14] Depending on its formulation and concentration, it could fall under specific waste codes. Generators of hazardous waste are legally responsible for its management from "cradle to grave."[12]
-
OSHA: The Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform employees of the hazards of chemicals in the workplace.[15][16] The standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires a Chemical Hygiene Plan, which includes procedures for safe removal of hazardous waste.
Diagram: Spill Response Protocol
Caption: Logical Flow of Spill Response Actions.
References
- Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. Safety Data Sheet: Piperidine.
- ChemSupply Australia. Safety Data Sheet: PIPERIDINE.
- Fisher Scientific. Safety Data Sheet: Piperidine.
- Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate.
- ChemicalBook. This compound Product Description.
- Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.
- AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Santa Cruz Biotechnology. This compound.
- Fisher Scientific. Safety Data Sheet: 4-Hydroxypiperidine.
- ChemicalBook. This compound(252758-96-6).
- TCI America. Safety Data Sheet: Piperidin-4-one.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Occupational Safety and Health Administration. Laboratory Safety Guidance.
- Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Carl ROTH. Safety Data Sheet: Piperidine.
- Penta chemicals. Safety Data Sheet: Piperidine.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- University of Maryland. EPA Hazardous Waste Codes.
- PubMed. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.
- Occupational Safety and Health Administration. Guidance For Hazard Determination.
- Benchchem. Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. epa.gov [epa.gov]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 14. epa.gov [epa.gov]
- 15. osha.gov [osha.gov]
- 16. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Aminophenyl)piperidin-4-ol
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 1-(2-Aminophenyl)piperidin-4-ol (CAS No. 252758-96-6).[1][2] Given the compound's chemical structure, a comprehensive understanding of its potential hazards—derived from its constituent aromatic amine and piperidine moieties—is critical for ensuring laboratory safety. This document moves beyond a simple checklist to provide a procedural and causal framework for risk mitigation.
Foundational Hazard Assessment: A Structural Perspective
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be developed by analyzing its structural components and data from close chemical analogues.
-
The Piperidine Moiety: The piperidine ring is a core structure in many hazardous chemicals. Piperidine itself is classified as a highly flammable liquid that is toxic in contact with skin, fatal if inhaled, and causes severe skin burns and eye damage.[3][4] Therefore, precautions against skin/eye contact and inhalation are paramount.
-
The Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[5][6] The aminophenyl group in this molecule necessitates careful handling to avoid systemic exposure.
-
Analog Data (1-(3-Aminophenyl)piperidin-4-ol): The meta-isomer of this compound is classified as harmful if swallowed and causes serious eye irritation. It is prudent to assume the ortho-isomer, our topic compound, presents similar, if not identical, hazards.
This structural assessment mandates that this compound be handled as a hazardous substance, requiring a multi-layered approach to personal protective equipment.
Core Personal Protective Equipment (PPE) Mandates
The following PPE is required for all personnel handling this compound. The selection of specific items must be guided by a risk assessment of the particular procedure being performed.
| Body Area | Required PPE | Specifications and Rationale |
| Eyes / Face | Chemical Splash Goggles & Face Shield | Rationale: Protects against splashes and aerosols. The piperidine structure suggests potential for severe eye damage.[3][4] Goggles: Must be worn at all times.[7] Face Shield: Required in addition to goggles when there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure).[7] |
| Skin / Hands | Chemical-Resistant Gloves | Rationale: Prevents dermal absorption, a key risk for both piperidine derivatives and aromatic amines.[3][5] Material: Nitrile or butyl rubber gloves are recommended. Always check manufacturer data for chemical compatibility.[8] Practice: Inspect gloves for holes or tears before each use.[7] Use proper glove removal technique to avoid contaminating skin.[7] |
| Skin / Body | Laboratory Coat & Chemical-Resistant Apron | Rationale: Protects against incidental contact and minor spills. Lab Coat: A standard requirement for any chemical handling.[9] Apron: A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential. |
| Respiratory | Chemical Fume Hood or Respirator | Rationale: Prevents inhalation of vapors, mists, or dust, which is a primary exposure route for toxic piperidine compounds.[3][4] Primary Control: All handling of the compound should occur within a certified chemical fume hood.[10][11] Secondary Control: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines must be used.[12][13] |
Step-by-Step Operational Plan: From Receipt to Disposal
Adherence to a strict, procedural workflow is essential for minimizing exposure risk.
Preparation and Pre-Handling
-
Designate a Work Area: All work with this compound must be conducted in a designated area, preferably within a chemical fume hood.[10][11]
-
Assemble PPE: Before handling the chemical, don all required PPE as outlined in the table above.
-
Prepare for Spills: Ensure a spill kit compatible with amines is readily accessible. This should include an absorbent material like sand or vermiculite.[12]
-
Verify Equipment: Check that all glassware is free from cracks and that engineering controls like the fume hood are functioning correctly.
Handling and Experimentation
-
Maintain Ventilation: Always handle the compound inside a fume hood with the sash at the appropriate height.[10]
-
Avoid Aerosol Generation: Use techniques that minimize the generation of dust or aerosols.[14] If weighing the solid, do so in the fume hood or a vented balance enclosure.
-
Keep Containers Sealed: When not in use, ensure the primary container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[15]
-
Prudent Practices: Use the smallest quantity of the chemical necessary for the experiment. Do not eat, drink, or smoke in the laboratory.[8][13]
Post-Handling and Decontamination
-
Clean Work Area: Decontaminate the work surface thoroughly after the procedure is complete.
-
Properly Doff PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last using the proper technique.[7]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[3][8]
Emergency and Disposal Protocols
Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the area. Remove all ignition sources.[12] Wearing full PPE, cover the spill with a non-combustible absorbent material.[8][12] Collect the material into a suitable, labeled container for hazardous waste disposal.[13]
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Containment: Collect all chemical waste in a designated, sealed, and clearly labeled container.[9][13] Do not mix with other waste streams unless compatibility has been confirmed.
-
Regulatory Compliance: Dispose of all waste in strict accordance with all applicable local, state, and federal environmental regulations.[16] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualized Workflow for Safe Handling
The following diagram illustrates the critical safety checkpoints in the handling workflow for this compound.
Caption: Workflow for handling this compound.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
-
Penta Chemicals. Safety Data Sheet: Piperidine. [Link]
-
Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
-
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
Sources
- 1. 252758-96-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chemos.de [chemos.de]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hmc.edu [hmc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. peptide.com [peptide.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
